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4-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid Documentation Hub

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  • Product: 4-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid
  • CAS: 1457535-50-0

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Physicochemical Properties of 4-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. Th...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. These properties govern a molecule's behavior from initial formulation to its ultimate pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth technical overview of 4-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid, a novel compound with potential pharmacological significance. Due to the limited availability of direct experimental data for this specific molecule, this document serves as a predictive and methodological guide. It combines high-quality in silico predictions with detailed, field-proven experimental protocols to empower researchers to synthesize, characterize, and evaluate this compound with scientific rigor.

Molecular Identity and Structure

A clear establishment of the molecular identity is the foundational step in any physicochemical characterization.

IUPAC Name: 4-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid

Chemical Structure:

Figure 1: Chemical structure of 4-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid.

Molecular Formula: C₁₁H₁₁N₃O₂

Molecular Weight: 217.23 g/mol

Proposed Synthesis

A plausible synthetic route for 4-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid can be conceptualized through a nucleophilic aromatic substitution or a Buchwald-Hartwig amination reaction. A common approach involves the coupling of 4-amino-1-methyl-1H-pyrazole with a suitable 4-halobenzoic acid derivative.

Synthetic Workflow

G Reactant1 4-Bromo-1-methyl-1H-pyrazole Reaction Buchwald-Hartwig Cross-Coupling Reactant1->Reaction Reactant2 4-Aminobenzoic acid Reactant2->Reaction Catalyst Pd Catalyst Ligand Base Catalyst->Reaction Solvent Solvent (e.g., Toluene, Dioxane) Solvent->Reaction Workup Aqueous Workup & Purification Reaction->Workup Product 4-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid Workup->Product

Figure 2: Proposed Buchwald-Hartwig amination workflow for synthesis.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 4-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid, generated using reputable online cheminformatics tools.[1][2][3] These values serve as a robust starting point for experimental design and validation.

PropertyPredicted ValueMethod/Tool
pKa (acidic) 4.5 - 5.5Chemicalize
pKa (basic) 2.0 - 3.0Chemicalize
LogP 1.8 - 2.5Molinspiration, Chemicalize
Aqueous Solubility Low to moderateGeneral prediction based on LogP and structure
Melting Point (°C) 200 - 230Estimation based on similar structures
Topological Polar Surface Area (TPSA) 71.9 ŲMolinspiration
Number of Hydrogen Bond Donors 2Molinspiration
Number of Hydrogen Bond Acceptors 4Molinspiration
Number of Rotatable Bonds 2Molinspiration

Experimental Determination of Physicochemical Properties

The following sections detail the standard experimental protocols for the determination of the key physicochemical properties.

Melting Point Determination by Differential Scanning Calorimetry (DSC)

Rationale: DSC is a highly accurate and sensitive method for determining the melting point and assessing the purity of a compound. It measures the difference in heat flow between the sample and a reference as a function of temperature. A sharp melting peak is indicative of a pure substance.

Protocol:

  • Calibrate the DSC instrument using certified standards (e.g., indium).

  • Accurately weigh 1-3 mg of the synthesized and purified compound into an aluminum DSC pan.

  • Seal the pan hermetically. An empty, sealed pan is used as the reference.

  • Place the sample and reference pans into the DSC cell.

  • Heat the sample at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

  • Record the heat flow as a function of temperature. The melting point is determined as the onset or peak of the endothermic melting transition.

pKa Determination by Potentiometric Titration

Rationale: The pKa, or acid dissociation constant, is a critical parameter that influences a compound's ionization state at different pH values, which in turn affects its solubility, absorption, and distribution. Potentiometric titration is a reliable method to determine pKa by monitoring pH changes upon the addition of a titrant.

Protocol:

  • Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10).

  • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or DMSO) and then dilute it in water to a final concentration of approximately 1 mM. The percentage of co-solvent should be kept to a minimum.

  • Add a standardized solution of HCl (e.g., 0.1 M) to the sample solution in small, precise increments.

  • Record the pH after each addition, allowing the reading to stabilize.

  • Continue the titration past the equivalence point.

  • Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point.

  • Repeat the titration with a standardized solution of NaOH (e.g., 0.1 M) to determine any acidic pKa values.

G cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis Prep1 Dissolve compound in co-solvent Prep2 Dilute in water to ~1 mM Titration1 Calibrate pH meter Prep2->Titration1 Titration2 Add titrant (acid/base) in increments Titration1->Titration2 Repeat Titration3 Record stabilized pH after each addition Titration2->Titration3 Repeat Titration3->Titration2 Repeat Analysis1 Plot pH vs. Titrant Volume Titration3->Analysis1 Analysis2 Determine equivalence point(s) Analysis1->Analysis2 Analysis3 Calculate pKa at half-equivalence point(s) Analysis2->Analysis3

Figure 3: Workflow for pKa determination by potentiometric titration.

Lipophilicity Determination by Shake-Flask Method (logP)

Rationale: The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key determinant of its membrane permeability and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The shake-flask method is the gold standard for experimental logP determination.

Protocol:

  • Prepare a stock solution of the compound in a suitable solvent.

  • Add a known amount of the stock solution to a mixture of n-octanol and water (pre-saturated with each other) in a separatory funnel. The final concentration of the compound should be low enough to avoid saturation in either phase.

  • Shake the funnel vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.

  • Allow the two phases to separate completely.

  • Carefully collect samples from both the aqueous and n-octanol layers.

  • Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

  • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • logP is the base-10 logarithm of P.

Aqueous Solubility Determination

Rationale: Aqueous solubility is a critical factor for oral drug absorption and formulation development. The shake-flask method is a common and reliable technique for determining thermodynamic solubility.

Protocol:

  • Add an excess amount of the solid compound to a known volume of purified water in a sealed container.

  • Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the undissolved solid to settle.

  • Carefully withdraw a sample of the supernatant and filter it through a low-binding filter (e.g., 0.22 µm PVDF) to remove any undissolved particles.

  • Determine the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).

  • The measured concentration represents the aqueous solubility of the compound.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the chemical structure and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzoic acid and pyrazole rings, the N-H proton, and the methyl protons on the pyrazole ring. The chemical shifts and coupling constants will provide valuable information about the connectivity of the atoms.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon of the carboxylic acid, the aromatic carbons, and the methyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum is expected to display characteristic absorption bands for the following functional groups:

  • O-H stretch of the carboxylic acid (broad band around 3000 cm⁻¹)

  • N-H stretch of the secondary amine (around 3300-3400 cm⁻¹)

  • C=O stretch of the carboxylic acid (around 1700-1725 cm⁻¹)

  • C=C and C=N stretching vibrations of the aromatic rings (in the 1450-1600 cm⁻¹ region)

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the compound. The fragmentation pattern observed in the mass spectrum can provide further structural information.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and physicochemical characterization of 4-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid. By integrating high-quality in silico predictions with robust experimental methodologies, researchers can confidently determine the fundamental properties of this novel compound. A thorough understanding of these parameters is a critical step in advancing the evaluation of its potential as a therapeutic agent. The protocols and rationale presented herein are designed to ensure scientific integrity and provide a solid foundation for further drug development efforts.

References

  • Molinspiration Cheminformatics. Calculation of Molecular Properties. [Link]

  • MDPI. 4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}benzoic acid. [Link]

  • PubChem. 4-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid. [Link]

  • International Journal of Multidisciplinary Research and Development. In silico molecular modelling studies of newly synthesized pyrazole derivatives from p-bromo benzoic acid. [Link]

  • Journal of Applied Pharmaceutical Science. Design, synthesis and in silico prediction of drug-likeness properties of new ortho, meta and para-(2-cyano-3-(3,5-di-tert-butyl-4-hydroxyphenyl)acrylamido)benzoic acids. [Link]

Sources

Exploratory

Mechanism of Action: 4-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid Derivatives

This in-depth technical guide details the pharmacological and chemical profile of 4-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid , a critical scaffold and intermediate in the development of next-generation Tyrosine Kina...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the pharmacological and chemical profile of 4-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid , a critical scaffold and intermediate in the development of next-generation Tyrosine Kinase 2 (TYK2) inhibitors.

Executive Summary

4-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid is a synthetic intermediate and pharmacophore scaffold primarily utilized in the discovery of selective Tyrosine Kinase 2 (TYK2) inhibitors. While the free acid itself is typically a precursor, its structural motif—a 1-methyl-pyrazole linked via an amine to a benzoic acid core—serves as the hinge-binding or allosteric-binding moiety in final drug candidates. These derivatives function by modulating the JAK-STAT signaling pathway, specifically inhibiting TYK2-mediated cytokine signaling (IL-12, IL-23, Type I IFNs) implicated in autoimmune diseases like psoriasis and lupus.

Chemical Identity & Properties

This molecule is characterized by a central amino-linker connecting an electron-rich pyrazole ring to a benzoic acid. The acid group is the handle for further functionalization (typically amidation) to generate the final bioactive inhibitor.

PropertyData
Systematic Name 4-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid
Molecular Formula C₁₁H₁₁N₃O₂
Molecular Weight 217.22 g/mol
Key Functional Groups Carboxylic acid (C-1), Secondary amine (Linker), 1-Methyl-pyrazole
Role Key Intermediate (Building Block) for TYK2 Inhibitors
Solubility Low in water; soluble in DMSO, DMF, hot ethanol
Synthesis Pathway

The synthesis typically involves a nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig coupling between 1-methyl-1H-pyrazol-4-amine and a 4-halobenzoate (e.g., ethyl 4-fluorobenzoate or 4-iodobenzoate), followed by hydrolysis.

Synthesis Reactant1 1-methyl-1H-pyrazol-4-amine Intermediate Ester Intermediate (Ethyl 4-[(1-methyl-1H-pyrazol-4-yl)amino]benzoate) Reactant1->Intermediate S_NAr / Coupling (Base, Heat/Pd) Reactant2 Ethyl 4-fluorobenzoate Reactant2->Intermediate Product 4-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid Intermediate->Product Hydrolysis (LiOH/NaOH, then HCl)

Figure 1: Synthetic route for the production of the 4-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid scaffold.

Target Identification & Validation: TYK2

The biological relevance of this scaffold lies in its conversion to amides that target Tyrosine Kinase 2 (TYK2) , a member of the Janus Kinase (JAK) family.

The Target: TYK2
  • Family: Non-receptor tyrosine kinase (JAK1, JAK2, JAK3, TYK2).

  • Domain Architecture: Contains a kinase domain (JH1) and a pseudokinase regulatory domain (JH2).

  • Selectivity Challenge: Conserved ATP pockets across JAKs make selective inhibition difficult.

  • Solution: This scaffold is often used to construct allosteric inhibitors that bind the JH2 pseudokinase domain (similar to Deucravacitinib) or highly specific Type I binders. The pyrazole-amine-phenyl motif mimics the key hydrogen-bonding interactions required to stabilize the kinase in an inactive conformation.

Mechanism of Signal Inhibition

Derivatives of this acid inhibit the phosphorylation of STAT proteins (Signal Transducers and Activators of Transcription) downstream of cytokine receptors.

  • Binding: The inhibitor binds to TYK2 (JH1 or JH2 domain).

  • Stabilization: Locks TYK2 in an auto-inhibited state.

  • Blockade: Prevents phosphorylation of the receptor cytoplasmic tails upon cytokine binding (e.g., IL-12, IL-23).

  • Silence: STAT proteins are not recruited or phosphorylated, preventing their dimerization and nuclear translocation.

Molecular Mechanism & Signaling Pathway

The downstream effect is the specific blockade of immune-mediated inflammatory pathways.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (IL-12, IL-23) Receptor Cytokine Receptor Cytokine->Receptor Binding TYK2 TYK2 (Active) Receptor->TYK2 Activation JAK2 JAK2 TYK2->JAK2 Cross-phosphorylation TYK2_Inhibited TYK2 (Inactive) TYK2->TYK2_Inhibited Blocked by Inhibitor STAT STAT (Monomer) TYK2->STAT Phosphorylation (BLOCKED) Inhibitor Scaffold Derivative (Inhibitor) Inhibitor->TYK2 pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization GeneExp Pro-inflammatory Gene Expression pSTAT->GeneExp Translocation

Figure 2: Mechanism of TYK2 inhibition by derivatives of the 4-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid scaffold.

Experimental Protocols

To validate the activity of compounds derived from this acid, the following protocols are standard.

Protocol A: Synthesis of the Intermediate

Primary Reference: Patent WO2020259584A1 [1]

  • Coupling:

    • Charge a reaction vessel with ethyl 4-fluorobenzoate (1.0 eq), 1-methyl-1H-pyrazol-4-amine (1.1 eq), and a base (e.g., Cs₂CO₃ or K₂CO₃, 2.0 eq) in DMSO or DMF.

    • Heat to 100–120°C for 12–24 hours. Monitor by LC-MS for the intermediate ester.

  • Hydrolysis:

    • Cool the mixture. Add aqueous LiOH (3.0 eq) and stir at room temperature or mild heat (50°C) until the ester is fully consumed.

  • Isolation:

    • Acidify the reaction mixture with 1N HCl to pH ~3–4.

    • The product, 4-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid , will precipitate.

    • Filter, wash with water, and dry under vacuum.

    • Validation: 1H NMR (DMSO-d₆) should show the carboxylic acid proton (~12-13 ppm), pyrazole protons, and the para-substituted benzene ring signals.

Protocol B: In Vitro TYK2 Kinase Assay

Purpose: To determine the IC50 of the final amide derivative.

  • Reagents: Recombinant TYK2 (catalytic domain or JH1-JH2 construct), fluorescent peptide substrate (e.g., STAT3-derived peptide), ATP (at Km).

  • Reaction:

    • Mix kinase buffer (HEPES, MgCl₂, Brij-35, DTT) with the inhibitor (serial dilutions in DMSO).

    • Add TYK2 enzyme and incubate for 15 min (pre-incubation allows for slow-binding kinetics characteristic of some Type II/allosteric inhibitors).

    • Initiate reaction with ATP/Peptide mix.

  • Detection:

    • Use a mobility shift assay (e.g., Caliper LabChip) or TR-FRET (LanthaScreen).

    • Measure the ratio of phosphorylated vs. unphosphorylated peptide.

  • Analysis: Fit data to a sigmoidal dose-response curve to calculate IC50.

Protocol C: Cellular STAT Phosphorylation Assay

Purpose: To verify cellular potency.

  • Cells: NK-92 or PBMCs (Peripheral Blood Mononuclear Cells).

  • Stimulation: Treat cells with IL-12 (10 ng/mL) to activate TYK2/JAK2.

  • Treatment: Add the inhibitor 1 hour prior to cytokine stimulation.

  • Lysis & Detection:

    • Lyse cells using RIPA buffer with phosphatase inhibitors.

    • Perform Western Blot or AlphaLISA for p-STAT4 (specific downstream target of IL-12/TYK2).

    • Normalize to Total STAT4.

References

  • Heterocyclic compounds for mediating tyrosine kinase 2 activity. WO2020259584A1.
  • Discovery of Deucravacitinib (BMS-986165), a Highly Selective, Allosteric Tyrosine Kinase 2 (TYK2) Inhibitor . Journal of Medicinal Chemistry, 2019. (Contextual reference for TYK2 allosteric mechanism). [Link]

  • Janus Kinase (JAK) Inhibitors in Autoimmune Diseases . Nature Reviews Rheumatology, 2017. [Link]

Foundational

The Structure-Activity Relationship of 4-Aminopyrazole Derivatives: A Technical Guide for Drug Discovery

Abstract The 4-aminopyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its inherent ability to engage in key hydrogen bonding interactions, cou...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 4-aminopyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its inherent ability to engage in key hydrogen bonding interactions, coupled with the synthetic tractability of its core, has made it a focal point for the development of targeted therapeutics, particularly protein kinase inhibitors. This in-depth technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 4-aminopyrazole derivatives. We will dissect the influence of substitutions at each position of the pyrazole ring, offering field-proven insights into how these modifications impact biological activity, selectivity, and pharmacokinetic properties. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the full potential of the 4-aminopyrazole scaffold in their discovery programs.

The 4-Aminopyrazole Core: A Versatile Pharmacophore

The 4-aminopyrazole moiety is a five-membered heterocyclic ring containing two adjacent nitrogen atoms and an amino group at the C4 position. This arrangement of atoms confers a unique electronic and steric profile, making it an excellent scaffold for designing molecules that can interact with the ATP-binding site of protein kinases. The amino group at C4 and the adjacent ring nitrogen (N5) can act as a hydrogen bond donor and acceptor, respectively, mimicking the adenine portion of ATP and forming crucial interactions with the hinge region of many kinases. This bidentate hydrogen bonding motif is a cornerstone of the high-affinity binding observed in many 4-aminopyrazole-based inhibitors.

The pyrazole ring itself is aromatic and relatively stable, providing a rigid framework for the precise orientation of various substituents. The synthetic accessibility of the 4-aminopyrazole core allows for systematic modifications at the N1, C3, and C5 positions, as well as on the C4-amino group itself, enabling fine-tuning of a compound's pharmacological profile.[1][2]

Dissecting the Structure-Activity Relationship (SAR)

The biological activity of 4-aminopyrazole derivatives is exquisitely sensitive to the nature and position of its substituents. A thorough understanding of the SAR at each position is critical for the rational design of potent and selective inhibitors.

The N1 Position: A Modulator of Potency and Physical Properties

The N1 position of the pyrazole ring is often a key site for modification to influence a compound's potency, selectivity, and physicochemical properties.

  • Impact on Kinase Inhibition: For some kinase targets, such as Janus kinases (JAKs), modifications at the N1 position have been shown to be non-essential for potent inhibition. In fact, in some cases, removing a side chain at this position can lead to improved activity.[3] This suggests that for certain kinases, the N1 substituent does not make significant contact with the protein, and its removal may reduce steric hindrance or unfavorable interactions. However, for other kinases like Aurora B, substitution at the N1 position with groups like an acetanilide can be critical for achieving high potency.[4]

  • Tuning Physicochemical Properties: The N1 substituent can be strategically modified to improve solubility, permeability, and other drug-like properties. The introduction of polar groups or solubilizing moieties can enhance aqueous solubility, which is often a challenge in drug development.

Caption: SAR at the N1 Position of the 4-Aminopyrazole Core.

The C3 Position: Driving Potency and Selectivity

The C3 position offers a vector for introducing a wide variety of substituents that can interact with the solvent-exposed region of the ATP-binding pocket, significantly impacting both potency and selectivity.

  • For Cyclin-Dependent Kinase (CDK) Inhibitors: Extensive SAR studies on indenopyrazole-based CDK inhibitors have shown that substitutions at the C3 position are critical for activity.[5]

    • Alkyl Groups: Shorter alkyl and cyclic alkyl groups are generally well-tolerated, while longer chain substituents lead to a loss of activity.[5]

    • Aryl Groups: Substituted phenyl rings at C3 are often beneficial, with para-substitutions being particularly well-tolerated.[5]

    • Heterocycles: The introduction of heterocyclic moieties at the C3 position has proven to be a highly effective strategy for achieving potent CDK inhibition.[5]

Caption: SAR at the C3 Position of the 4-Aminopyrazole Core.

The C4-Amino Group: The Anchor to the Hinge Region

The C4-amino group is arguably the most critical pharmacophoric element of the 4-aminopyrazole scaffold, as it directly engages with the kinase hinge region through hydrogen bonding.

  • Substitution is Key: While the primary amino group is important, it is often substituted with larger, typically heterocyclic, moieties. These substituents can form additional interactions within the ATP-binding site and contribute significantly to both potency and selectivity.

  • Common Heterocyclic Substituents: Pyrimidine and quinazoline rings are frequently employed as substituents on the C4-amino group. These heterocycles can be further functionalized to optimize binding and physicochemical properties. For instance, in many JAK inhibitors, a pyrimidine ring is attached to the C4-amino group.[6][7]

The C5 Position: Fine-Tuning Activity and Exploring New Chemical Space

The C5 position provides another avenue for modifying the properties of 4-aminopyrazole derivatives.

  • Aryl Substituents: Aryl groups, particularly substituted phenyl rings, are commonly found at the C5 position. The nature and position of substituents on this aryl ring can influence potency and selectivity. For example, in a series of JNK3 inhibitors, the substitution pattern on a C5-aryl ring was explored to optimize activity.[8]

  • Impact on Conformation: The substituent at C5 can influence the overall conformation of the molecule, which can in turn affect how the molecule fits into the ATP-binding pocket.

Quantitative SAR of 4-Aminopyrazole Derivatives as Kinase Inhibitors

The following table summarizes the in vitro inhibitory activity of representative 4-aminopyrazole derivatives against various protein kinases, highlighting the impact of different substitution patterns.

CompoundTarget Kinase(s)N1-SubstituentC3-SubstituentC4-Amino SubstituentC5-SubstituentIC50 (nM)Reference
3f JAK1, JAK2, JAK3HH4-(methylamino)-5-(trifluoromethyl)pyrimidin-2-ylH3.4, 2.2, 3.5[7]
11b JAK1, JAK2, JAK3HH7H-pyrrolo[2,3-d]pyrimidin-4-ylHPotent[7]
17m JAK1, JAK2, JAK33-cyclohexylpropanamideH4-(methylamino)-5-(trifluoromethyl)pyrimidin-2-ylH670, 98, 39[6]
21b JAK2HH2-aminopyridineAryl9[9]
8c JNK3HHPyridine amideH38[8]
26n JNK3HHN-alkyl pyrazole amideHHighly Potent[8][10]
8 Aurora BAcetanilideHQuinazolineHPotent[4]

Experimental Protocols

General Synthesis of a 4-Aminopyrazole Derivative

The following protocol describes a common synthetic route to 4-aminopyrazole derivatives, starting from a substituted 4-nitropyrazole.

Step 1: N-Alkylation of 4-Nitro-1H-pyrazole

  • To a solution of 3-substituted-4-nitro-1H-pyrazole (1.0 eq) in a suitable solvent such as DMF or acetonitrile, add a base (e.g., K₂CO₃, Cs₂CO₃, or NaH) (1.2-1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired alkylating agent (e.g., an alkyl halide or tosylate) (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature or with heating until the starting material is consumed (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford the N1-alkylated 4-nitropyrazole.

Step 2: Reduction of the Nitro Group to an Amine

  • Dissolve the N1-alkylated 4-nitropyrazole (1.0 eq) in a suitable solvent such as ethanol, methanol, or ethyl acetate.

  • Add a catalyst, typically 10% palladium on carbon (Pd/C) (0.1 eq).

  • Subject the reaction mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the desired 4-aminopyrazole derivative.[11]

Caption: General Synthetic Workflow for 4-Aminopyrazole Derivatives.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a general procedure for determining the inhibitory activity of 4-aminopyrazole derivatives against a target kinase using a luminescence-based assay that measures ATP consumption.

Materials:

  • Recombinant kinase enzyme

  • Specific peptide substrate for the kinase

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • ATP solution

  • Test compounds dissolved in DMSO

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96- or 384-well assay plates

  • Multichannel pipettor

  • Plate shaker

  • Luminescence plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO in a separate plate. Typically, a 10-point, 3-fold serial dilution is performed, starting from a high concentration (e.g., 10 mM).

  • Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds, vehicle control (DMSO), and a positive control inhibitor to the wells of the assay plate.

  • Kinase Reaction:

    • Prepare a kinase/substrate master mix in the assay buffer.

    • Initiate the kinase reaction by adding the kinase/substrate mix to the wells of the assay plate.

    • Start the reaction by adding the ATP solution to each well. The final ATP concentration should be at or near the Km value for the specific kinase.

  • Incubation: Incubate the plate at room temperature or 30°C for a predetermined time (e.g., 60 minutes).

  • Detection:

    • Add the ATP detection reagent to each well. This reagent will stop the kinase reaction and generate a luminescent signal proportional to the amount of ATP remaining.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence intensity of each well using a plate reader.

  • Data Analysis:

    • The luminescence of wells with DMSO only represents 0% inhibition (100% activity).

    • The luminescence of wells without the kinase enzyme represents 100% inhibition (0% activity).

    • Calculate the percent inhibition for each compound concentration.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[12]

Conclusion

The 4-aminopyrazole scaffold remains a highly attractive and versatile platform for the design of novel therapeutics. A deep understanding of its structure-activity relationships is paramount for the successful development of potent and selective drug candidates. This guide has provided a comprehensive overview of the key SAR principles governing the biological activity of 4-aminopyrazole derivatives, with a particular focus on their role as kinase inhibitors. By systematically exploring the chemical space around the pyrazole core and employing robust synthetic and screening methodologies, researchers can continue to unlock the full therapeutic potential of this remarkable pharmacophore.

References

  • Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. (2016). ACS Medicinal Chemistry Letters. [Link][3]

  • Design, synthesis and preliminary biological evaluation of 4-aminopyrazole derivatives as novel and potent JAKs inhibitors. (2016). Bioorganic & Medicinal Chemistry. [Link][6]

  • Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1 H)-pyrazole Derivatives as JAKs Inhibitors. (2016). ACS Medicinal Chemistry Letters. [Link][7]

  • In Vitro JAK Kinase Activity and Inhibition Assays. (n.d.). Springer Nature Experiments. [Link][13]

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. (2023). Molecules. [Link][14]

  • 194 recent advances in the synthesis of new pyrazole derivatives. (n.d.). Source details not available.

  • Process for the preparation of pyrimidinyl-4-aminopyrazole compounds. (2021). Google Patents. [11]

  • Process for the preparation of 4-aminopyrazole derivatives. (n.d.). Google Patents. [16]

  • In vitro JAK kinase activity and inhibition assays. (n.d.). PubMed. [Link][17]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link][18]

  • Synthesis and evaluation of indenopyrazoles as cyclin-dependent kinase inhibitors. 3. Structure activity relationships at C3(1,2). (2002). Journal of Medicinal Chemistry. [Link][5]

  • Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives. (2014). Protein Data Bank. [Link][10]

  • Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives. (2014). Journal of Medicinal Chemistry. [Link][8]

  • SAR study of 4-arylazo-3,5-diamino-1H-pyrazoles: identification of small molecules that induce dispersal of Pseudomonas aeruginosa biofilms. (n.d.). RSC Publishing. [Link][19]

  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). (2019). MDPI. [Link][20]

  • Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors. (2021). Chinese Chemical Letters. [Link][9]

  • Synthesis and SAR of 1-acetanilide-4-aminopyrazole-substituted quinazolines: selective inhibitors of Aurora B kinase with potent anti-tumor activity. (2008). Bioorganic & Medicinal Chemistry Letters. [Link][4]

  • 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. (n.d.). RSC Publishing. [Link][21]

  • SAR of aminopyrazoles series. (n.d.). ResearchGate. [Link][22]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). Molecules. [Link][1]

  • SAR analysis of 1,3,4-trisubstituted pyrazoles with anti-inflammatory potential. (n.d.). ResearchGate. [Link][23]

  • Recent developments in aminopyrazole chemistry. (n.d.). ResearchGate. [Link][24]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). PubMed. [Link][2]

  • SAR study of pyranopyrazole derivatives. (n.d.). ResearchGate. [Link][25]

  • C-5 Aryl Substituted Azaspirooxindolinones Derivatives: Synthesis and Biological Evaluation as Potential Inhibitors of Tec Family Kinases. (n.d.). ChemRxiv. [Link][26]

  • Enaminonitriles in Heterocyclic Synthesis: A Route to 1,3-Diaryl-4-aminopyrazole Derivatives. (2013). MDPI. [Link][27]

Sources

Exploratory

"preliminary cytotoxicity studies of 4-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid"

Technical Guidance for Lead Characterization & Assay Development Executive Summary This technical guide outlines the standardized approach for evaluating the cytotoxicity of 4-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic aci...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guidance for Lead Characterization & Assay Development

Executive Summary

This technical guide outlines the standardized approach for evaluating the cytotoxicity of 4-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid (referred to herein as Candidate Compound 1-MPAB ).

Structurally, 1-MPAB combines a polar benzoic acid moiety with a 1-methyl-pyrazole ring via an amino linker. This scaffold is a privileged pharmacophore often found in kinase inhibitors (e.g., JAK/SYK inhibitors) and anti-inflammatory agents. Consequently, preliminary cytotoxicity studies must distinguish between off-target general toxicity and mechanism-based anti-proliferative effects.

This guide moves beyond generic protocols, offering a tailored experimental design that accounts for the compound's zwitterionic potential, solubility profile, and expected range of biological activity.

Part 1: Chemical Context & Solubility Strategy

Before initiating biological assays, the physicochemical properties of 1-MPAB must be managed to prevent precipitation-induced false positives (a common artifact in pyrazole screening).

Structural Analysis & Handling[1]
  • Acidic Moiety: The carboxylic acid (

    
    ) implies the compound will be anionic at physiological pH (7.4).
    
  • Basic/Neutral Moiety: The amino-pyrazole linkage is weakly basic but largely planar and hydrophobic.

  • Solubility Risk: While the salt form (e.g., sodium benzoate derivative) is water-soluble, the free acid form described here often requires organic co-solvents for stock preparation.

Preparation Protocol

Objective: Create a stable stock solution without exceeding cell tolerance for the vehicle.

ParameterSpecificationRationale
Primary Solvent DMSO (Dimethyl Sulfoxide), sterile filteredPyrazole cores are lipophilic; DMSO ensures complete dissolution.
Stock Concentration 20 mM - 50 mMAllows for high dilution factors to keep final DMSO < 0.5%.
Storage -20°C, desiccated, amber vialsPrevents hydrolysis of the amine linker and light-degradation.
Working Buffer PBS or Serum-Free Media (pH 7.4)Critical: When diluting the DMSO stock into media, the shift in pH can cause the benzoic acid to protonate and crash out. Ensure media is well-buffered (HEPES added).

Part 2: Experimental Design (The "Why" and "How")

To generate regulatory-grade data (aligned with ISO 10993-5 standards), we utilize a dual-assay approach:

  • Metabolic Competence (MTT/MTS): Measures mitochondrial activity (early indicator of stress).

  • Membrane Integrity (LDH): Measures cell rupture (indicator of necrosis/late apoptosis).

Cell Line Selection

Select cell lines based on the intended therapeutic indication of the pyrazole scaffold.

  • L929 (Mouse Fibroblasts): The industry standard (ISO 10993-5) for general toxicity screening.[1]

  • HepG2 (Human Liver Carcinoma): Essential for predicting hepatic metabolism issues, common with amino-benzoic acid derivatives.

  • Target Cancer Line (e.g., MCF-7 or A549): If testing for anti-neoplastic efficacy.

Controls
  • Negative Control: 0.5% DMSO in Culture Media (Vehicle Control).

  • Positive Control: Doxorubicin (1 µM) or Triton X-100 (0.1%) for LDH induction.

  • Blank: Culture media without cells (to subtract background absorbance).

Part 3: Standardized Protocols

Workflow Visualization

The following diagram illustrates the critical path for the cytotoxicity workflow, emphasizing the "Quality Gate" check for solubility.

Cytotoxicity_Workflow Start Compound 1-MPAB (Powder) Solubility Solubility Check (DMSO Stock -> Media) Start->Solubility Precipitation Precipitation? Solubility->Precipitation Adjust Reduce Conc. or Adjust pH Precipitation->Adjust Yes Seeding Cell Seeding (96-well, 5-10k cells) Precipitation->Seeding No (Clear) Adjust->Solubility Treatment Treatment (24h - 72h) Seeding->Treatment Assay_MTT MTT Assay (Metabolic) Treatment->Assay_MTT Assay_LDH LDH Assay (Membrane) Treatment->Assay_LDH Analysis IC50 Calculation Assay_MTT->Analysis Assay_LDH->Analysis

Caption: Figure 1. Decision-tree workflow for evaluating 1-MPAB, prioritizing solubility validation prior to biological exposure.

Protocol A: MTT Metabolic Assay (Viability)

Mechanism: NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Seeding: Plate cells (e.g., L929) at

    
     cells/well in 100 µL media. Incubate 24h for attachment.
    
  • Treatment:

    • Remove old media.

    • Add 100 µL of 1-MPAB dilutions.

    • Range: 0.1, 1, 10, 50, 100, 200 µM. (Pyrazoles often show activity in the 10–50 µM range).

    • Incubate for 48 hours at 37°C, 5% CO₂.

  • Labeling: Add 10 µL MTT reagent (5 mg/mL in PBS). Incubate 3–4 hours.

  • Solubilization: Carefully remove supernatant. Add 100 µL DMSO to dissolve purple formazan crystals.

  • Readout: Measure Absorbance at 570 nm (Reference 630 nm).

Protocol B: LDH Release Assay (Membrane Integrity)

Mechanism: Lactate Dehydrogenase (LDH) is a stable cytosolic enzyme released upon cell lysis.

  • Supernatant Collection: After the 48h treatment (from step 2 above), transfer 50 µL of culture supernatant to a new plate.

  • Reaction: Add 50 µL of LDH Reaction Mix (Tetrazolium salt + Diaphorase).

  • Incubation: Incubate 30 mins at Room Temperature (protected from light).

  • Stop: Add 50 µL Stop Solution (1M Acetic Acid).

  • Readout: Measure Absorbance at 490 nm.

Part 4: Data Analysis & Interpretation

Quantitative Metrics

Raw OD values must be normalized to controls to calculate % Viability.



Interpreting the IC50

Based on Structure-Activity Relationships (SAR) of similar pyrazole-benzoic acid derivatives (see References), use the following benchmarks to categorize 1-MPAB:

IC50 Value (µM)ClassificationInterpretation for 1-MPAB
< 10 µM Highly CytotoxicPotential potent kinase inhibitor. Check selectivity index (Cancer vs. Normal).
10 - 100 µM Moderately CytotoxicTypical range for "Hit" compounds in this class. Likely cytostatic.
> 100 µM Non-CytotoxicSafe profile. Suitable for use as a benign scaffold or inactive metabolite.
Troubleshooting Common Artifacts
  • False Positives (Precipitation): If the OD spikes irregularly at high concentrations (100-200 µM), check the wells microscopically. 1-MPAB crystals may be blocking light, mimicking cell death or scattering light.

  • Color Interference: The amino-benzoic acid group can oxidize to colored species. Always use a "Compound Only" control (no cells) to subtract chemical absorbance.

Part 5: Strategic Next Steps

If 1-MPAB demonstrates an IC50 < 50 µM, proceed to Mechanism of Action (MoA) studies to validate if the toxicity is specific (apoptosis) or non-specific (necrosis).

  • Annexin V / PI Staining: Use flow cytometry to distinguish early apoptosis (Annexin V+) from necrosis (PI+).

  • Caspase 3/7 Activity: Confirm if the pyrazole moiety triggers the extrinsic/intrinsic apoptotic pathway, a desired trait for anticancer candidates.

References

  • ISO 10993-5:2009. Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. International Organization for Standardization.[2][3][4]

  • National Cancer Institute (NCI). In Vitro Cell Line Screening Project (IVCLSP) Methodology. (Standard protocols for MTT/MTS assays in drug discovery).

  • Koenig, H. N., et al. (2021). "Novel Nitro-Heteroaromatic Antimicrobial Agents for the Control and Eradication of Biofilm-Forming Bacteria."[5] Antibiotics, 10(7), 855.[5] (Provides comparative cytotoxicity data for pyrazole/benzoic acid derivatives). [5]

  • Abubshait, S. A., et al. (2022). "Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities." RSC Advances, 12, 33688-33703. (Establishes IC50 baselines for pyrazole-amino scaffolds against HepG2 and MCF-7).

  • PubChem Compound Summary. Benzoic acid, 4-[(1-methyl-1H-pyrazol-4-yl)amino]-. (Chemical structure and physical property verification).

Sources

Protocols & Analytical Methods

Method

"protocol for synthesizing 4-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid via Buchwald-Hartwig amination"

Abstract & Strategic Overview This application note details a robust, scalable protocol for the synthesis of 4-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid (Target Molecule). This scaffold is a critical pharmacophore in...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This application note details a robust, scalable protocol for the synthesis of 4-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid (Target Molecule). This scaffold is a critical pharmacophore in kinase inhibitor discovery (e.g., CDK, Aurora kinase inhibitors) due to its ability to mimic ATP hinge-binding motifs.

The synthesis relies on a Buchwald-Hartwig C-N cross-coupling followed by ester hydrolysis. While direct coupling to the free benzoic acid is theoretically possible, it is operationally fraught with catalyst poisoning and solubility issues. Therefore, this protocol utilizes methyl 4-bromobenzoate as the electrophile and 1-methyl-1H-pyrazol-4-amine as the nucleophile.

Retrosynthetic Logic

The disconnection is chosen based on electronic "matching":

  • Nucleophile: 1-methyl-1H-pyrazol-4-amine (Electron-rich heteroaromatic amine).

  • Electrophile: Methyl 4-bromobenzoate (Electron-deficient aryl halide).

  • Outcome: This combination (Rich Nucleophile + Poor Electrophile) typically exhibits faster oxidative addition and reductive elimination rates compared to the inverse strategy (Aniline + Bromopyrazole).

Reaction Pathway & Mechanism[1][2][3][4][5]

The synthesis proceeds in two distinct stages:

  • C-N Bond Formation: Palladium-catalyzed cross-coupling using a specific ligand system optimized for heteroarylamines.

  • Saponification: Chemoselective hydrolysis of the methyl ester to the free acid.

Visual Workflow (Graphviz)

SynthesisWorkflow SM1 1-methyl-1H-pyrazol-4-amine (Nucleophile) Cat Pd2(dba)3 / BrettPhos Cs2CO3, t-BuOH, 100°C SM1->Cat SM2 Methyl 4-bromobenzoate (Electrophile) SM2->Cat Inter Intermediate Ester (Methyl 4-[(1-methyl-1H-pyrazol-4-yl)amino]benzoate) Cat->Inter Buchwald-Hartwig Coupling Hyd LiOH / THF / H2O Hydrolysis Inter->Hyd Prod Target Product (Free Acid) Hyd->Prod Saponification & Acidification

Caption: Figure 1. Two-step synthetic pathway utilizing ester protection to prevent catalyst poisoning.

Experimental Protocol

Part A: Buchwald-Hartwig Coupling[6]

Critical Parameter: The choice of ligand is paramount. BrettPhos or tBuBrettPhos are recommended over BINAP or DPPF because they are specifically engineered to prevent the formation of stable palladium-amine complexes (catalyst resting states) common with heteroarylamines. Xantphos is a cost-effective alternative if BrettPhos is unavailable.

Materials Table
ReagentMW ( g/mol )Equiv.[1][2][3]Amount (Example)Role
Methyl 4-bromobenzoate 215.041.02.15 g (10 mmol)Electrophile
1-Methyl-1H-pyrazol-4-amine 97.121.11.07 g (11 mmol)Nucleophile
Pd₂(dba)₃ 915.720.01 (1 mol%)92 mgCatalyst Precursor
BrettPhos 536.660.02 (2 mol%)107 mgLigand
Cs₂CO₃ 325.822.06.52 gBase
t-BuOH (anhydrous) --20 mL (0.5 M)Solvent

Note: If using 1-methyl-1H-pyrazol-4-amine hydrochloride , increase Cs₂CO₃ to 3.0 equivalents.

Step-by-Step Procedure
  • Catalyst Pre-complexation (Optional but Recommended): In a glovebox or under argon flow, add Pd₂(dba)₃ and BrettPhos to a reaction vial. Add 2 mL of anhydrous t-BuOH and stir at 80°C for 2-3 minutes until the solution turns a rich red-orange color (indicating active L-Pd(0) formation).

  • Reaction Assembly: To a separate oven-dried Schlenk flask equipped with a magnetic stir bar, add Methyl 4-bromobenzoate, 1-Methyl-1H-pyrazol-4-amine, and Cs₂CO₃.

  • Solvent Addition: Evacuate and backfill the flask with Argon (3x). Add the remaining t-BuOH (18 mL).

  • Initiation: Transfer the pre-formed catalyst solution (from Step 1) into the main reaction flask via syringe.

  • Heating: Seal the flask and heat to 100°C for 4–12 hours. Monitor by LC-MS or TLC (50% EtOAc/Hexanes).

    • Checkpoint: The reaction is complete when the bromide starting material is consumed.

  • Workup:

    • Cool to room temperature.

    • Dilute with Ethyl Acetate (50 mL) and filter through a pad of Celite to remove inorganic salts and palladium black.

    • Concentrate the filtrate under reduced pressure.[2]

  • Purification: Purify the crude residue via flash column chromatography (SiO₂).

    • Eluent: Gradient of 20% → 60% Ethyl Acetate in Hexanes.

    • Yield Expectation: 85–95% as a pale yellow solid.

Part B: Saponification (Ester Hydrolysis)
Step-by-Step Procedure
  • Dissolution: Dissolve the intermediate ester (from Part A) in THF (5 mL per gram of substrate).

  • Reagent Addition: Add a solution of LiOH·H₂O (3.0 equiv) dissolved in water (5 mL per gram). Add MeOH (small amount) if the solution is biphasic and cloudy to ensure homogeneity.

  • Reaction: Stir at 40°C for 2–4 hours.

    • Checkpoint: LC-MS should show mass shift from [M+H]⁺ ~232 (Ester) to ~218 (Acid).

  • Isolation:

    • Concentrate to remove THF/MeOH.

    • Cool the remaining aqueous solution to 0°C.

    • Acidification: Slowly add 1M HCl dropwise until pH ~3–4. A thick precipitate will form.

  • Filtration: Filter the solid, wash with cold water (2x) and cold diethyl ether (1x) to remove trace organic impurities.

  • Drying: Dry under high vacuum at 50°C overnight.

Characterization & Self-Validation

To ensure the protocol was successful, compare your analytical data against these predicted values.

Chemical Structure Validation
FeatureExpected Observation (¹H NMR, DMSO-d₆)Logic/Assignment
Carboxylic Acid Broad singlet, ~12.0–12.5 ppm-COOH proton (exchangeable).[3][4]
Amine Linker Singlet/Broad, ~8.5–9.0 ppm-NH- bridging the rings.
Benzoate Ring Two Doublets (AA'BB'), ~7.8 & 6.8 ppmCharacteristic para-substituted benzene. The doublet at 6.8 ppm corresponds to protons ortho to the electron-donating amine.
Pyrazole Ring Two Singlets, ~8.0 & 7.4 ppmC3-H and C5-H of the pyrazole.
N-Methyl Singlet, ~3.8 ppmMethyl group attached to pyrazole nitrogen.

LC-MS Data:

  • Formula: C₁₁H₁₁N₃O₂

  • Exact Mass: 217.09

  • Observed [M+H]⁺: 218.1

Troubleshooting & Critical Parameters

Common Failure Modes
  • Catalyst Poisoning (The "Black Mirror" Effect):

    • Symptom:[5][6][4] Reaction stops early; palladium black precipitates immediately.

    • Cause: Presence of oxygen or trace sulfur in the amine starting material.

    • Fix: Ensure rigorous degassing (sparging with Argon for 15 mins) of solvents. Use "Sublimed Grade" Cs₂CO₃.

  • Incomplete Conversion:

    • Symptom:[5][6][4] Starting material remains after 12h.

    • Cause: Inactive catalyst or insufficient temperature.

    • Fix: Switch to BrettPhos G3 Precatalyst (allows activation at lower temps) or increase temp to 110°C (refluxing toluene).

  • Protodehalogenation:

    • Symptom:[5][6][4] Formation of methyl benzoate (loss of Br, no amine coupling).

    • Cause: "Hydride" source in the reaction (often from wet alcohol solvents).

    • Fix: Use anhydrous t-BuOH or switch to Dioxane.

Safety Considerations
  • Palladium: Heavy metal waste must be segregated.

  • Aminopyrazoles: Can be skin irritants and potentially sensitizing. Handle in a fume hood.

  • Base: Cs₂CO₃ is hygroscopic and an irritant.

References

  • Buchwald-Hartwig Amination Overview

    • Title: "Palladium-Catalyzed Carbon-Nitrogen Bond Formation"[7]

    • Source:Chemical Reviews, 1998, 98(2), 807–830.
    • URL:[Link]

  • Ligand Selection (BrettPhos)

    • Title: "A Highly Active Catalyst for Palladium-Catalyzed Cross-Coupling Reactions of Heteroaryl Amines with Aryl Halides"
    • Source:Journal of the American Chemical Society, 2008, 130(41), 13552–13554.
    • URL:[Link]

  • Coupling of Aminopyrazoles

    • Title: "C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI"
    • Source:Molecules, 2020, 25(20), 4647. (Provides precedent for pyrazole C4 coupling challenges).
    • URL:[Link][8]

  • Reaction Conditions Guide

    • Title: "Buchwald-Hartwig Coupling - Reaction Guide"
    • Source: Organic Chemistry Portal.[5]

    • URL:[Link]

Sources

Application

Application Note: Characterization of 4-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid as a Putative Kinase Inhibitor

Audience: Researchers, scientists, and drug development professionals. Introduction: The Rationale for Kinase Inhibitor Discovery Protein kinases are a large family of enzymes that play a critical role in regulating the...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Rationale for Kinase Inhibitor Discovery

Protein kinases are a large family of enzymes that play a critical role in regulating the majority of cellular pathways, including signal transduction, metabolism, proliferation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them one of the most important classes of drug targets. The structural motifs of 4-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid, specifically the pyrazole and aminobenzoic acid moieties, are present in numerous clinically approved and investigational kinase inhibitors. These fragments are known to form key interactions within the ATP-binding pocket of various kinases.

This document serves as a comprehensive guide for the initial characterization of 4-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid (herein referred to as "Compound X") as a putative kinase inhibitor. It provides a strategic workflow, from initial handling and solubility testing to robust protocols for target identification and cellular validation, using p38 Mitogen-Activated Protein Kinase (MAPK) as a detailed illustrative example.

Compound Profile and Handling

As a novel chemical entity, proper handling and characterization of Compound X's physicochemical properties are paramount for generating reliable and reproducible data.

2.1. Physicochemical Properties (Predicted)

PropertyPredicted Value/RecommendationRationale
Appearance White to off-white or grey solid.Based on the parent compound, 4-aminobenzoic acid (PABA).[1]
Storage Store at -20°C, desiccated, and protected from light.Standard practice for novel compounds to prevent degradation.
Solubility Initial stocks should be prepared in 100% DMSO at a high concentration (e.g., 10-50 mM).Dimethyl sulfoxide (DMSO) is a versatile solvent for many organic molecules used in biological assays.
Aqueous Solubility Predicted to be low. The parent PABA is slightly soluble in water (~4.5 g/L at 25°C).[2]The addition of the methyl-pyrazole group may decrease aqueous solubility. It is critical to determine the kinetic solubility in assay buffers to avoid compound precipitation.

2.2. Protocol: Preparation of Compound Stock Solution

  • Objective: To prepare a high-concentration stock solution of Compound X in DMSO for serial dilution.

  • Materials:

    • Compound X powder

    • Anhydrous, sterile DMSO

    • Calibrated analytical balance

    • Sterile microcentrifuge tubes

  • Procedure:

    • Tare a sterile microcentrifuge tube on the balance.

    • Carefully weigh a small amount of Compound X (e.g., 1-5 mg).

    • Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).

      • Formula: Volume (L) = [Mass (g) / Molecular Weight ( g/mol )] / Concentration (mol/L)

    • Add the calculated volume of DMSO to the tube.

    • Vortex thoroughly for 2-5 minutes until the compound is completely dissolved. A brief sonication may be used if necessary.

    • Aliquot into smaller volumes to avoid freeze-thaw cycles and store at -20°C.

A Strategic Workflow for Target Identification and Validation

A tiered approach is recommended to efficiently identify the kinase target(s) of Compound X and validate its activity.

G cluster_0 Tier 1: Target Discovery cluster_1 Tier 2: In Vitro Validation cluster_2 Tier 3: Cellular Validation A Compound X B Broad Kinase Panel Screen (e.g., 100-400 kinases at 1-10 µM) A->B C Identify Primary 'Hits' (% Inhibition > Threshold, e.g., 70%) B->C D Select Top Kinase Hit (e.g., p38α) C->D E In Vitro Kinase Assay (10-point dose-response) D->E F Determine IC50 Value E->F G Select Appropriate Cell Line (e.g., HeLa, THP-1) F->G H Cellular Target Engagement Assay (e.g., Western Blot for p-Substrate) G->H I Confirm On-Target Activity & Determine Cellular EC50 H->I G Stress Cellular Stress (e.g., Anisomycin, UV, LPS) MKK MKK3 / MKK6 Stress->MKK Activates p38 p38 MAPK MKK->p38 Phosphorylates p_p38 Phospho-p38 (Thr180/Tyr182) p38->p_p38 MAPKAPK2 MAPKAPK-2 p_p38->MAPKAPK2 Phosphorylates p_MAPKAPK2 Phospho-MAPKAPK-2 MAPKAPK2->p_MAPKAPK2 Response Cellular Response (Inflammation, Apoptosis) p_MAPKAPK2->Response Inhibitor Compound X Inhibitor->p38

Caption: p38 MAPK signaling pathway showing inhibition point.

5.2. Materials

  • HeLa or THP-1 cells

  • Cell culture medium and supplements

  • Anisomycin (or other p38 activator)

  • Compound X

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels, buffers, and electrophoresis equipment

  • PVDF membrane and transfer system

  • Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-p38 (Thr180/Tyr182), Rabbit anti-total-p38, Rabbit anti-phospho-MAPKAPK-2 (Thr334), Mouse anti-GAPDH (loading control).

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

  • Chemiluminescent substrate (ECL)

  • Imaging system

5.3. Step-by-Step Methodology

  • Cell Treatment:

    • Plate cells and allow them to adhere overnight.

    • Pre-treat cells with varying concentrations of Compound X (e.g., 0.1, 0.3, 1, 3, 10 µM) or DMSO vehicle for 1-2 hours.

    • Stimulate the cells with a p38 activator (e.g., 10 µg/mL Anisomycin) for 15-30 minutes. Include an unstimulated control.

    • Rationale: Pre-treatment allows the inhibitor to enter the cells and bind to its target before the pathway is activated.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS.

    • Add ice-cold Lysis Buffer, scrape the cells, and collect the lysate.

    • Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer.

    • Boil samples for 5 minutes at 95°C.

    • Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature in Blocking Buffer.

    • Incubate the membrane with primary antibody (e.g., anti-phospho-p38) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.

    • Wash the membrane 3x for 10 minutes each with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3x for 10 minutes each with TBST.

    • Apply ECL substrate and capture the chemiluminescent signal with an imaging system.

  • Stripping and Re-probing:

    • Rationale: To ensure observed changes in phosphorylation are not due to changes in total protein levels, the membrane is stripped and re-probed for total p38 and a loading control (GAPDH).

    • Incubate the membrane in a mild stripping buffer.

    • Wash, block, and re-probe with the anti-total-p38 antibody.

    • Repeat the process for the GAPDH loading control.

5.4. Data Analysis

  • Quantify the band intensity for the phospho-protein, total protein, and loading control for each lane using densitometry software.

  • Normalize the phospho-protein signal to the total protein signal to get a ratio.

  • A dose-dependent decrease in the phospho-protein/total protein ratio in the presence of Compound X indicates effective cellular inhibition.

References

  • AMSBIO. Phospho-p38 MAPK (Thr180+Tyr182) Translocation Assay Kit (Cell-Based). [Link]

  • Reyes-Lagos, J. J., et al. (2018). Activation of p38 mitogen-activated protein kinase by norepinephrine in T-lineage cells. Clinical & Experimental Immunology, 194(3), 335-346. [Link]

  • Wikipedia. 4-Aminobenzoic acid. [Link]

  • SYNTHETIKA. 4-Aminobenzoic Acid Para-Aminobenzoic Acid (PABA). [Link]

  • European Commission. SCIENTIFIC COMMITTEE ON CONSUMER PRODUCTS SCCP Opinion on 4-Aminobenzoic acid (PABA). [Link]

Sources

Method

"developing cell-based assays for 4-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid"

Abstract & Scope This Application Note details the protocol development for evaluating 4-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid (hereafter referred to as Compound 4-MPABA ). Structurally related to the aminopyrazo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This Application Note details the protocol development for evaluating 4-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid (hereafter referred to as Compound 4-MPABA ). Structurally related to the aminopyrazole scaffold found in non-covalent Bruton’s Tyrosine Kinase (BTK) inhibitors like Fenebrutinib (GDC-0853) , this molecule represents a critical synthetic intermediate and potential metabolic fragment.

The following guide addresses a common challenge in drug development: qualifying the biological activity of synthetic intermediates. Regulatory guidelines (ICH Q3A/B) require rigorous safety profiling of impurities and intermediates. This guide provides a self-validating workflow to determine if 4-MPABA retains kinase inhibitory potential (target engagement) or exhibits off-target cytotoxicity.

Part 1: Physicochemical Feasibility & Compound Management

Before initiating cell-based work, the solubility profile of the pyrazole-benzoic acid scaffold must be established to prevent precipitation-induced false positives (assay interference).

1.1 Solubility Protocol (Kinetic)

  • Challenge: The benzoic acid moiety provides solubility at high pH, but the pyrazole-amine core is lipophilic. In physiological buffers (pH 7.4), the zwitterionic nature may reduce solubility.

  • Preparation:

    • Dissolve 4-MPABA powder in 100% DMSO to a stock concentration of 50 mM . Sonicate for 10 minutes at 37°C to ensure complete dissolution.

    • Quality Check: Verify absence of micro-precipitates using nephelometry or visual inspection under 10x magnification.

  • Assay Ready Plate (ARP) Generation:

    • Perform a serial dilution (1:3) in DMSO.[1]

    • Transfer to intermediate plate: Dilute 1:100 in culture media (RPMI-1640 + 10% FBS).

    • Critical Threshold: Final DMSO concentration on cells must remain ≤ 0.5% (v/v) to avoid vehicle toxicity masking the compound's effects.

Part 2: Target Engagement – Cellular Thermal Shift Assay (CETSA)

To determine if 4-MPABA enters the cell and binds to intracellular kinases (specifically BTK), we utilize CETSA. This label-free method relies on the thermodynamic stabilization of a protein upon ligand binding.

2.1 Rationale Unlike enzymatic assays, CETSA confirms intracellular binding, accounting for membrane permeability. If 4-MPABA binds BTK, the protein will resist thermal denaturation at higher temperatures compared to the DMSO control.

2.2 CETSA Workflow Diagram

CETSA_Workflow Step1 Step 1: Cell Treatment Ramos B-Cells (2M/mL) + 4-MPABA (10 µM) vs DMSO Step2 Step 2: Aliquot & Heat 10 aliquots heated (37°C to 67°C) Step1->Step2 1 hr Incubation Step3 Step 3: Lysis & Separation Freeze-Thaw x3 Centrifuge (20,000xg) Step2->Step3 Denatured Protein Precipitates Step4 Step 4: Detection Western Blot / AlphaLISA (Anti-BTK Antibody) Step3->Step4 Soluble Fraction Analysis

Figure 1: CETSA workflow for validating intracellular target engagement of 4-MPABA.

2.3 Detailed Protocol

  • Cell Seeding: Harvest Ramos (RA 1) B-cells. Resuspend at

    
     cells/mL in serum-free RPMI.
    
  • Treatment: Treat with 10 µM 4-MPABA or DMSO (Control) for 1 hour at 37°C.

    • Positive Control: Fenebrutinib (1 µM).

  • Heat Challenge: Divide cell suspension into 10 PCR tubes (50 µL each). Heat each tube to a distinct temperature (

    
    ) for 3 minutes  using a thermal cycler.
    
  • Lysis: Cool to RT for 3 min. Lyse using 3 cycles of liquid nitrogen freeze-thaw or 0.4% NP-40 buffer.

  • Separation: Centrifuge at 20,000 x g for 20 min at 4°C to pellet denatured/aggregated proteins.

  • Quantification: Analyze the supernatant via Western Blot (Anti-BTK) or AlphaLISA.

  • Data Analysis: Plot "Remaining Soluble Protein" vs. Temperature. A right-shift in the

    
     (aggregation temperature) curve indicates binding.[2]
    

Part 3: Functional Potency – NF-κB Reporter Assay

If CETSA indicates binding, we must determine if that binding yields a functional consequence. BTK signaling triggers NF-κB activation in B-cells.

3.1 Mechanism of Action

BTK_Pathway BCR B-Cell Receptor (BCR) SYK SYK BCR->SYK BTK BTK (Target) SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation PKC PKCβ PLCg2->PKC NFkB NF-κB Complex PKC->NFkB Nucleus Nucleus (Transcription) NFkB->Nucleus Translocation

Figure 2: The BCR signaling cascade. 4-MPABA is tested for its ability to interrupt the BTK -> PLCγ2 node.

3.2 Protocol: GloResponse™ NF-κB-RE-luc2P HEK293/Ramos

  • Cell Line: Engineered Jurkat or Ramos cells stably expressing a Luciferase reporter driven by an NF-κB response element.

  • Stimulation: Cells are stimulated with Anti-IgM (10 µg/mL) to trigger BCR signaling.

  • Dosing:

    • Pre-incubate cells with 4-MPABA (dose-response: 100 µM to 1 nM) for 1 hour.

    • Add Anti-IgM stimulus. Incubate for 5 hours at 37°C.

  • Readout: Add One-Glo™ Luciferase reagent. Read luminescence.

  • Validation:

    • Inert Result: If 4-MPABA is an inert intermediate, IC50 should be > 10 µM.

    • Active Result: Inhibition of luminescence indicates the fragment retains inhibitory capacity.

Part 4: Safety Profiling – Multiplexed Cytotoxicity

To ensure the intermediate does not possess liver toxicity (a known risk for some kinase inhibitors) or general cellular toxicity.

4.1 Protocol: Multiplexed CellTox™ Green + CellTiter-Glo®

  • Cell Lines: HepG2 (Hepatocellular carcinoma) and HEK293 (Kidney).

  • Duration: 48-hour exposure.

  • Method:

    • Seed cells (5,000/well) in 384-well white opaque plates.

    • Add CellTox™ Green dye (membrane integrity marker) at T=0.

    • Treat with 4-MPABA (dose-response).

    • Endpoint 1 (48h): Measure fluorescence (Ex: 485nm / Em: 520nm). High signal = Membrane rupture (Necrosis).

    • Endpoint 2 (48h): Add CellTiter-Glo reagent (ATP quantification). Measure Luminescence. Low signal = Metabolic death/Apoptosis.

Table 1: Interpretation of Safety Data

OutcomeCellTox Green (Membrane)CellTiter-Glo (ATP)Interpretation
Safe Low SignalHigh SignalNon-toxic intermediate.
Cytostatic Low SignalReduced SignalInhibits growth but doesn't kill (Check Anti-proliferative).
Cytotoxic High SignalLow SignalAcute toxicity (Necrosis).
Metabolic Tox Low SignalLow SignalMitochondrial toxicity (Early Apoptosis).

References

  • Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells."[2][3][4] Science, 344(6182), 412-415. Link

  • Crawford, J. J., et al. (2018). "Discovery of GDC-0853: A Potent, Selective, and Noncovalent Bruton’s Tyrosine Kinase Inhibitor in Early Clinical Development." Journal of Medicinal Chemistry, 61(6), 2227–2245. Link

  • ICH Harmonised Tripartite Guideline. (2006). "Impurities in New Drug Substances Q3A(R2)." International Council for Harmonisation.[5] Link

  • Herman, S. E., et al. (2011). "Bruton tyrosine kinase represents a promising therapeutic target for treatment of chronic lymphocytic leukemia and is effectively targeted by PCI-32765." Blood, 117(23), 6287-6296. Link

Sources

Application

Advanced Purification Protocols for Pyrazole Derivatives in Drug Discovery

Introduction: The Pyrazole Challenge Pyrazole derivatives are ubiquitous in modern pharmacophores (e.g., Celecoxib, Ruxolitinib) due to their ability to engage in hydrogen bonding and pi-stacking interactions. However, t...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Challenge

Pyrazole derivatives are ubiquitous in modern pharmacophores (e.g., Celecoxib, Ruxolitinib) due to their ability to engage in hydrogen bonding and pi-stacking interactions. However, their purification presents distinct physicochemical challenges:

  • Tautomerism:

    
    -pyrazoles exist in dynamic equilibrium between tautomers (e.g., 3-substituted vs. 5-substituted), often leading to peak broadening or splitting in chromatography.
    
  • Basicity: The pyridine-like nitrogen (

    
    ) can interact strongly with silanol groups on silica gel, causing severe tailing.
    
  • Metal Affinity: Pyrazoles are excellent ligands for transition metals (Pd, Cu), leading to persistent metal impurities following cross-coupling reactions.

This guide moves beyond standard protocols, offering specialized workflows for isolating high-purity pyrazole derivatives.

Strategic Purification Logic

Before selecting a technique, analyze the crude mixture's profile. The following decision matrix synthesizes solubility, scale, and impurity profile into a logical workflow.

Decision Matrix: Purification Strategy

purification_strategy Start Crude Pyrazole Mixture Check_State Physical State? Start->Check_State Solid Solid/Crystalline Check_State->Solid Oil Oil/Gum Check_State->Oil Check_Solubility Solubility Profile? Solid->Check_Solubility Salt_Form Technique B: Salt Formation (For Oiling Issues) Oil->Salt_Form Induce Crystallinity Recryst Technique A: Recrystallization (Scalable, >98%) Check_Solubility->Recryst Variable Solubility (High T vs Low T) Flash Technique C: Flash Chromatography (General Purpose) Check_Solubility->Flash High Solubility in all solvents Check_Purity Target Purity? Scavenge Technique D: Metal Scavenging (Post-Coupling) Recryst->Scavenge If Pd/Cu catalyzed Salt_Form->Recryst Purify as Salt Flash->Scavenge If Pd/Cu catalyzed

Caption: Strategic decision tree for selecting the optimal purification pathway based on physical state and synthesis origin.

Technique A: Crystallization & Salt Formation

Best For: Scale-up (>1g), removing regioisomers, and handling "oiling" compounds.

Many pyrazoles "oil out" rather than crystallize due to low melting points or impurities. Converting the free base pyrazole into a salt (Hydrochloride, Oxalate, or Tosylate) disrupts the crystal lattice energy, often yielding a crystalline solid that is easily purified.

Protocol 1: The "Salt-Break" Method

Objective: Purify a non-crystalline pyrazole oil by converting it to a crystalline salt, recrystallizing, and regenerating the free base.

Materials:

  • Crude Pyrazole (Oil)

  • Acid source: 4M HCl in Dioxane or Oxalic acid (solid)

  • Solvents: Ethanol (EtOH), Diethyl Ether (

    
    ), Ethyl Acetate (EtOAc)
    

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 eq of crude pyrazole in a minimal amount of dry EtOAc or EtOH.

  • Acid Addition:

    • For HCl salts: Dropwise add 1.1 eq of 4M HCl in Dioxane at 0°C.

    • For Oxalates: Add 1.0 eq of solid oxalic acid dissolved in warm EtOH.

  • Precipitation: Stir for 30-60 mins. If precipitate forms, filter. If oil forms, add seed crystal or scratch glass.[1]

    • Troubleshooting: If it remains an oil, add "anti-solvent" (

      
       or Hexane) until turbid, then refrigerate.
      
  • Recrystallization: Recrystallize the crude salt from hot EtOH/Water or Isopropanol.

  • Free-Basing (Recovery):

    • Suspend purified salt in DCM.

    • Wash with saturated aqueous

      
      .
      
    • Dry organic layer (

      
      ) and concentrate.
      

Data: Solvent Systems for Pyrazole Recrystallization

Solvent SystemRatio (v/v)Application
Ethanol / Water 9:1 to 1:1General purpose for polar pyrazoles.
EtOAc / Hexane GradientGood for lipophilic N-substituted pyrazoles.
Isopropanol (IPA) 100%Excellent for HCl salts; induces slow crystal growth.
Toluene 100%High boiling point; good for separating regioisomers by solubility.

Technique B: Flash Column Chromatography

Best For: Complex mixtures, separating regioisomers, and small-to-medium scale (<5g).

The Problem: The basic nitrogen (


) of the pyrazole ring interacts with acidic silanols on silica gel (

), causing peak tailing and poor resolution.
Protocol 2: Basified Silica Chromatography

Objective: Eliminate tailing and separate close-eluting regioisomers.

Materials:

  • Stationary Phase: Spherical Silica Gel (20-40 µm)

  • Mobile Phase Modifiers: Triethylamine (TEA) or Ammonium Hydroxide (

    
    )
    

Step-by-Step Workflow:

  • Column Pre-treatment (Crucial):

    • Flush the silica column with 3 column volumes (CV) of Hexane containing 1% TEA. This neutralizes active acidic sites before the sample touches the column.

  • Mobile Phase Preparation:

    • System A (Non-polar): Hexane / EtOAc + 1% TEA.

    • System B (Polar): DCM / MeOH + 0.5%

      
       (aq).
      
    • Note: Do not use TEA with DCM/MeOH as it can form salts that clog the frit. Use

      
       for high polarity gradients.
      
  • Loading:

    • Use Dry Loading .[2] Dissolve crude in MeOH/DCM, adsorb onto Celite or Silica (1:2 ratio), and evaporate to dryness. Load the powder on top of the pre-column.

  • Elution Gradient:

    • Start with 0% B for 2 CVs.

    • Ramp 0-50% B over 15 CVs.

    • Regioisomer Tip: 1,3-substituted and 1,5-substituted pyrazoles often have distinct dipole moments. If they co-elute in EtOAc/Hexane, switch to Toluene/Acetone (selectivity change).

Technique C: Metal Scavenging (Pd Removal)

Best For: Post-Suzuki/Buchwald coupling purification to meet pharmaceutical limits (<10 ppm).

Chromatography alone rarely removes all Palladium residues from pyrazoles due to the "ligand effect" where the pyrazole coordinates to the metal.

Protocol 3: Homogeneous Scavenging

Objective: Reduce Pd content from >500 ppm to <20 ppm.

Materials:

  • Functionalized Silica Scavenger (e.g., SiliaMetS® Thiol or Thiourea)

  • Solvent: THF or DMF

Workflow:

  • Dissolution: Dissolve the chromatographically purified pyrazole in THF (10 mL/g).

  • Loading: Add Thiol-functionalized silica (4 eq relative to expected residual Pd, or 10% w/w of substrate).

  • Incubation: Stir at 40°C for 4 hours. (Heat is required to exchange the Pd from the pyrazole ligand to the thiol scavenger).

  • Filtration: Filter through a 0.45 µm PTFE pad or a Celite plug.

  • Analysis: Test filtrate for trace metal (ICP-MS or colorimetric spot test).

Technique D: Preparative HPLC

Best For: Final isolation of lead compounds (>99.5% purity).

Method Parameters:

  • Column: C18 (e.g., Agilent Zorbax Eclipse XDB or Phenomenex Luna).

  • Mobile Phase:

    • Acidic: Water (0.1% Formic Acid) / Acetonitrile. Preferred for sharp peaks.[3][4]

    • Basic: Water (10mM

      
      , pH 9) / Acetonitrile. Use if compound is acid-labile.
      
  • Gradient: Typically 5% to 95% ACN over 20 mins.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Streaking/Tailing on TLC/Column Interaction with silanols.Pre-wash silica with 1% TEA in Hexane. Add 0.1% TEA to mobile phase.
Co-eluting Regioisomers Similar polarity vectors.[2]Switch solvent selectivity: Try Toluene/Acetone or DCM/Ether instead of Hex/EtOAc.
Compound Oils Out Low melting point / impurities.Attempt "Salt-Break" method (Protocol 1). Try scratching with a glass rod at -20°C.
"Ghost" Peaks in NMR Rotamers or Tautomers.Run NMR at elevated temperature (50°C) or in DMSO-

to coalesce peaks.

References

  • Regioselective Synthesis and Separation: Fustero, S., et al. "Regioselective Synthesis of Pyrazoles."[5] Journal of Organic Chemistry. (Discusses separation of 1,3 vs 1,5 isomers).

  • Purification of Pyrazoles: BenchChem. "Application Notes and Protocols for Crystallization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Derivatives." Link

  • Palladium Removal: Garrett, C. E., & Prasad, K. "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients.
  • Flash Chromatography Modifiers: Biotage Application Note. "Strategies for the Flash Purification of Nitrogen Heterocycles." Link

  • HPLC Method Development: SIELC Technologies. "Separation of Pyrazole on Newcrom R1 HPLC column." Link

Sources

Method

Comprehensive Guide to the Bioanalytical Quantification of 4-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid in Biological Matrices

An Application Guide: Abstract This technical guide provides a detailed framework for the development and validation of analytical methods for the quantification of 4-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid in biol...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide:

Abstract

This technical guide provides a detailed framework for the development and validation of analytical methods for the quantification of 4-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid in biological samples such as plasma and urine. Recognizing the critical role of robust bioanalytical data in drug development, this document moves beyond rigid templates to offer a logic-driven approach. We present two distinct, detailed protocols: a high-sensitivity LC-MS/MS method suitable for pharmacokinetic (PK) studies and a robust HPLC-UV method for applications involving higher analyte concentrations. The core of this guide emphasizes the rationale behind methodological choices, from sample preparation to instrument configuration, ensuring that the described protocols are not merely instructional but also self-validating systems grounded in regulatory standards.

Analyte Properties and Bioanalytical Considerations

The target analyte, 4-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid, is a small molecule possessing distinct chemical features that govern its analytical behavior. Its structure comprises a substituted pyrazole ring, a secondary amine linker, and a benzoic acid moiety.

  • Amphoteric Nature: The presence of the basic pyrazole and amino nitrogens alongside the acidic carboxylic acid group makes the molecule amphoteric. This property is a critical consideration for sample preparation, as the analyte's charge state and solubility can be manipulated by adjusting the pH.

  • Chromatographic Behavior: The combination of polar (acid, amine) and non-polar (aromatic rings) groups suggests that reversed-phase liquid chromatography (RPLC) is a suitable separation technique.

  • Detection: The aromatic systems provide strong chromophores, making UV detection a viable quantification strategy.[1] For higher sensitivity and selectivity, mass spectrometry is the preferred method, as the molecule can be readily ionized.[2]

The primary challenge in its quantification lies in efficiently extracting it from complex biological matrices like plasma, which are rich in proteins, lipids, and other endogenous components that can cause significant matrix effects.[3]

The Foundation: Bioanalytical Method Validation

Any quantitative bioanalytical method intended for regulatory submission must be rigorously validated to ensure its reliability. The protocols herein are designed to meet the criteria outlined in the FDA and ICH M10 guidance documents.[4][5] Validation confirms that the method consistently produces accurate and precise results for its intended purpose.[6] Key validation parameters include:

  • Accuracy & Precision: The closeness of measured values to the true value and the degree of scatter between measurements.

  • Selectivity & Specificity: The ability to differentiate and quantify the analyte in the presence of other components.

  • Sensitivity (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[5]

  • Calibration Curve: The relationship between instrument response and known analyte concentrations.

  • Stability: The chemical stability of the analyte in the biological matrix under various storage and processing conditions.

Strategic Sample Preparation: From Matrix Removal to Analyte Enrichment

The goal of sample preparation is to isolate the analyte from interfering matrix components and present it in a clean solution compatible with the analytical instrument. The choice of technique depends on the required sensitivity, throughput, and the nature of the biological matrix.[7][8]

Sample_Prep_Decision_Tree start_node Start: Biological Sample (e.g., Plasma) decision_node decision_node start_node->decision_node Goal? process_node_ppt Protein Precipitation (PPT) - Add Acetonitrile - Vortex & Centrifuge decision_node->process_node_ppt High-Throughput Early Discovery process_node_lle Liquid-Liquid Extraction (LLE) - Adjust pH - Add Immiscible Solvent - Extract & Evaporate decision_node->process_node_lle Good Purity Moderate Throughput process_node_spe Solid-Phase Extraction (SPE) - Condition & Equilibrate - Load, Wash & Elute decision_node->process_node_spe Highest Purity Required for LLOQ process_node process_node end_node Analysis process_node_ppt->end_node Supernatant to LC process_node_lle->end_node Reconstituted Sample to LC process_node_spe->end_node Eluate to LC

Caption: Decision workflow for selecting an appropriate sample preparation technique.
Expert Rationale:
  • Protein Precipitation (PPT): This is the simplest and fastest method, often involving the addition of a solvent like acetonitrile to "crash out" proteins.[9] While excellent for high-throughput screening, it provides minimal cleanup, leaving phospholipids and other small molecules that can cause ion suppression in LC-MS/MS.[3]

  • Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT.[10] By adjusting the sample pH, the analyte's charge can be neutralized to facilitate its partitioning into an immiscible organic solvent. For our amphoteric analyte, acidifying the sample (pH ~3-4) would protonate the basic nitrogens while keeping the carboxylic acid neutral, favoring extraction into a moderately polar organic solvent like ethyl acetate.

  • Solid-Phase Extraction (SPE): SPE provides the cleanest extracts and allows for analyte concentration, making it the gold standard for methods requiring the lowest limit of quantitation (LLOQ).[2] Given the analyte's structure, a mixed-mode cation exchange (MCX) sorbent would be ideal. At low pH, the protonated amine groups would bind to the sorbent's strong cation exchange functional groups, while neutral and acidic interferences are washed away. The analyte can then be eluted with a basic organic solvent.

Protocol 1: High-Sensitivity LC-MS/MS Method

This method is designed for demanding applications such as clinical and preclinical pharmacokinetic studies, where high sensitivity and specificity are paramount. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the definitive technique for this purpose.[2]

LCMS_Workflow sample_prep 1. Sample Preparation (Plasma + IS -> SPE) lc_system 2. UPLC Separation (Reversed-Phase C18) sample_prep->lc_system ms_system 3. Mass Spectrometry (ESI+ Ionization -> TQMS) lc_system->ms_system data_acq 4. Data Acquisition (MRM Mode) ms_system->data_acq data_proc 5. Data Processing (Integration & Calibration) data_acq->data_proc result Result: Analyte Concentration data_proc->result

Caption: High-level workflow for the LC-MS/MS quantification protocol.
Principle

A known amount of a stable isotope-labeled internal standard (SIL-IS) is added to the plasma sample. The sample is then subjected to solid-phase extraction (SPE) for purification and concentration. The purified extract is injected into a UPLC system for chromatographic separation, followed by detection using a triple quadrupole mass spectrometer (TQMS) operating in Multiple Reaction Monitoring (MRM) mode for maximum selectivity and sensitivity.

Materials & Reagents
  • Analyte & Internal Standard: Analytical reference standard of 4-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid; stable isotope-labeled internal standard (e.g., D4-labeled).

  • Solvents: HPLC-grade or MS-grade Acetonitrile (ACN), Methanol (MeOH), and Water.

  • Reagents: Formic acid (FA), Ammonium hydroxide.

  • SPE Cartridges: Mixed-Mode Cation Exchange (MCX), e.g., 30 mg/1 mL.

  • Biological Matrix: Control (drug-free) human plasma.

Step-by-Step Protocol
  • Sample Preparation (SPE):

    • Spike 100 µL of plasma sample with 10 µL of internal standard working solution.

    • Add 200 µL of 4% phosphoric acid in water and vortex.

    • Condition the MCX SPE plate with 1 mL of MeOH, followed by 1 mL of water.

    • Load the pre-treated sample onto the SPE plate.

    • Wash the plate with 1 mL of 0.1% FA in water, followed by 1 mL of MeOH.

    • Elute the analyte and IS with 500 µL of 5% ammonium hydroxide in ACN/MeOH (50:50, v/v).

    • Evaporate the eluate to dryness under nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:ACN with 0.1% FA).

  • LC-MS/MS Analysis:

    • Inject 5 µL of the reconstituted sample onto the LC-MS/MS system.

    • Perform chromatographic separation and mass spectrometric detection using the parameters outlined in Table 1.

Instrument Parameters

Table 1: Suggested LC-MS/MS Parameters

Parameter Setting Rationale
LC System
Column C18, 2.1 x 50 mm, 1.8 µm Provides excellent retention and peak shape for small molecules.
Mobile Phase A 0.1% Formic Acid in Water Acidifier promotes good peak shape and ESI+ ionization.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Standard organic phase for reversed-phase chromatography.
Flow Rate 0.4 mL/min Typical for a 2.1 mm ID column.
Gradient 5% B to 95% B over 3 min A standard gradient to elute analytes of moderate polarity.
Column Temp 40 °C Reduces viscosity and can improve peak shape.
MS System
Ionization Mode Electrospray Ionization, Positive (ESI+) The basic nitrogens are readily protonated for sensitive detection.
MRM Transition Hypothetical: Q1: m/z 232.1 -> Q3: m/z 188.1 Precursor ion [M+H]+; product ion from loss of CO2.
IS Transition Hypothetical: Q1: m/z 236.1 -> Q3: m/z 192.1 D4-labeled internal standard with corresponding mass shift.

| Dwell Time | 100 ms | Balances sensitivity with the number of data points across the peak. |

Note: MRM transitions must be empirically optimized by infusing the analyte standard into the mass spectrometer.

Protocol 2: HPLC-UV Method

This method is suitable for applications where analyte concentrations are expected to be higher, such as in dose formulation analysis or in certain toxicokinetic (TK) studies. It offers simplicity and accessibility, as it can be run on a standard HPLC-UV system.

HPLCUV_Workflow sample_prep 1. Sample Preparation (Plasma + IS -> LLE) lc_system 2. HPLC Separation (Reversed-Phase C18) sample_prep->lc_system uv_detector 3. UV Detection (Diode Array Detector) lc_system->uv_detector data_acq 4. Data Acquisition (Chromatogram) uv_detector->data_acq data_proc 5. Data Processing (Peak Area Ratio) data_acq->data_proc result Result: Analyte Concentration data_proc->result

Caption: High-level workflow for the HPLC-UV quantification protocol.
Principle

An internal standard (a structurally similar compound) is added to the sample. Proteins are precipitated with acetonitrile, and the supernatant is subjected to liquid-liquid extraction (LLE) to further clean the sample. The extract is then analyzed by reversed-phase HPLC with UV detection. Quantification is based on the peak area ratio of the analyte to the internal standard.[11][12]

Materials & Reagents
  • Analyte & Internal Standard: Analytical reference standard; a structurally related compound with a similar retention time and UV absorbance (e.g., 4-(1H-pyrazol-1-yl)benzoic acid[13]).

  • Solvents & Reagents: HPLC-grade ACN, Water, Phosphoric Acid, Ethyl Acetate.

  • Biological Matrix: Control (drug-free) human plasma.

Step-by-Step Protocol
  • Sample Preparation (PPT & LLE):

    • To 200 µL of plasma, add 20 µL of internal standard and 600 µL of ACN. Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube.

    • Add 1 mL of 0.1 M phosphate buffer (pH 3.5).

    • Add 3 mL of ethyl acetate, vortex for 2 minutes, and centrifuge to separate the layers.

    • Transfer the upper organic layer to a new tube and evaporate to dryness under nitrogen.

    • Reconstitute in 200 µL of mobile phase.

  • HPLC-UV Analysis:

    • Inject 20 µL of the reconstituted sample.

    • Perform chromatographic separation and detection using the parameters in Table 2.

Instrument Parameters

Table 2: Suggested HPLC-UV Parameters

Parameter Setting Rationale
Column C18, 4.6 x 150 mm, 5 µm A workhorse column for standard HPLC applications.
Mobile Phase Acetonitrile : 20 mM Phosphate Buffer (pH 3.0) (35:65, v/v) Isocratic elution simplifies the method and improves reproducibility.[11]
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column.
Column Temp 30 °C Controlled temperature ensures reproducible retention times.
Detection UV at 265 nm Wavelength should be optimized for maximal absorbance of the analyte.

| Run Time | 10 minutes | Sufficient to elute the analyte and IS with good resolution. |

Method Validation Performance Criteria

To be considered reliable, both methods must be validated. The following table summarizes typical acceptance criteria for a full bioanalytical method validation based on FDA guidance.[4][5]

Table 3: Summary of Validation Acceptance Criteria

Parameter Acceptance Criteria
Calibration Curve ≥ 6 non-zero standards; Correlation coefficient (r²) ≥ 0.99
Accuracy Mean concentration within ±15% of nominal (±20% at LLOQ)
Precision Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ)
Selectivity No significant interfering peaks at the retention time of the analyte or IS in blank matrix.
Matrix Effect CV of IS-normalized matrix factor should be ≤ 15%.
Recovery Should be consistent, precise, and reproducible.

| Stability | Analyte concentration within ±15% of baseline after storage/processing. |

References

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][4]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link][5]

  • Celerion. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link][14]

  • U.S. Department of Health and Human Services. Bioanalytical Method Validation for Biomarkers - Guidance for Industry. [Link][15]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][6]

  • RSC Publishing. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. [Link][3]

  • LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. [Link][10]

  • Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link][7]

  • Jacobsen, D., et al. (1983). Determination of 4-methylpyrazole in plasma using solid phase extraction and HPLC. Journal of Chromatography B: Biomedical Sciences and Applications. [Link][11]

  • Biotage. Bioanalytical sample preparation. [Link][8]

  • Villanueva, F. S., et al. (2004). Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry. Proteomics. [Link][9]

  • International Journal of ChemTech Research. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. [Link][12]

  • Google Patents. LCMS Method Details. [16]

  • Journal of Separation Science. (2024). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized Pyrazole Derivative. [Link][17]

  • Iranian Journal of Toxicology. (2021). Synthesis Characterization of Pyrano-[23-c]-Pyrazoles Derivatives and Determination of Their Antioxidant Activities. [Link][1]

  • PubChem. 4-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid. [Link][18]

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  • SIELC Technologies. (2018). Separation of Pyrazole on Newcrom R1 HPLC column. [Link][20]

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Application

Application Notes &amp; Protocols: A Stepwise Guide to Efficacy Testing of Novel Pyrazole-Based Antibacterial Agents

An in-depth technical guide for researchers, scientists, and drug development professionals on the experimental design for testing the efficacy of pyrazole-based antibacterial agents. Introduction: Confronting the Challe...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide for researchers, scientists, and drug development professionals on the experimental design for testing the efficacy of pyrazole-based antibacterial agents.

Introduction: Confronting the Challenge of Antibacterial Resistance with Pyrazole Scaffolds

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel antibacterial agents.[1] Pyrazole-containing compounds represent a privileged heterocyclic scaffold in medicinal chemistry, exhibiting a wide array of biological activities, including potent antibacterial effects against multidrug-resistant pathogens.[2][3] Several pyrazole derivatives have been shown to exert their antibacterial effect through various mechanisms, including the inhibition of essential bacterial enzymes like DNA gyrase.[4][5]

The successful translation of a promising pyrazole-based compound from the bench to the clinic hinges on a robust and systematic evaluation of its efficacy. This guide provides a comprehensive framework for the preclinical assessment of these agents, outlining a logical progression of experiments from foundational in vitro assays to more complex in vivo models. The protocols herein are grounded in established standards, such as those from the Clinical and Laboratory Standards Institute (CLSI), to ensure data integrity and reproducibility.[6][7]

The overall experimental strategy follows a tiered approach, designed to build a comprehensive efficacy profile for a candidate compound.

G cluster_0 Phase 1: In Vitro Foundation cluster_1 Phase 2: In Vitro Dynamics & Advanced Models cluster_2 Phase 3: In Vivo Efficacy cluster_3 Decision Point MIC Minimum Inhibitory Concentration (MIC) MBC Minimum Bactericidal Concentration (MBC) MIC->MBC TimeKill Time-Kill Kinetics MBC->TimeKill Biofilm Anti-Biofilm Activity (MBIC/MBEC) TimeKill->Biofilm InVivo Animal Infection Models (e.g., Murine Sepsis) Biofilm->InVivo Decision Lead Candidate Selection InVivo->Decision

Caption: High-level workflow for pyrazole antibacterial efficacy testing.

Part 1: Foundational In Vitro Efficacy Testing

The initial phase of evaluation establishes the fundamental potency of the pyrazole compound against a panel of relevant bacterial pathogens.

Minimum Inhibitory Concentration (MIC) Assay

Expertise & Experience: The MIC is the cornerstone of antimicrobial susceptibility testing. It determines the lowest concentration of an agent that visibly inhibits the growth of a microorganism after a standardized incubation period.[8] This metric provides a precise, quantitative measure of the compound's potency, allowing for direct comparison with other agents and guiding the selection of concentrations for subsequent assays.[9] We utilize the broth microdilution method as it is a high-throughput, resource-efficient approach recommended by CLSI.[10]

Protocol: Broth Microdilution MIC Assay

  • Preparation of Compound Stock: Dissolve the pyrazole-based agent in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Further dilute this stock in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a concentration twice that of the highest concentration to be tested.[11] The use of CAMHB is critical as it is a standardized, nutritionally defined medium that minimizes interference with the antibacterial agent's activity.

  • Serial Dilution: In a 96-well microtiter plate, dispense 100 µL of CAMHB into wells 2 through 11 of each row. Add 200 µL of the working compound solution to well 1. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and repeating this process down to well 10. Discard the final 100 µL from well 10.[11]

    • Well 11 serves as the growth control (no compound).

    • Well 12 serves as the sterility control (no bacteria).

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (18-24 hours) in a sterile broth or saline. Adjust the turbidity to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL.[11] Dilute this standardized suspension in CAMHB to obtain a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.[8]

  • Inoculation and Incubation: Inoculate each well (except the sterility control) with 100 µL of the final bacterial suspension. The final volume in each well is now 200 µL. Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.[11]

  • Result Interpretation: Following incubation, determine the MIC by visually identifying the lowest concentration of the pyrazole agent where no turbidity (visible growth) is observed.[8]

Data Presentation: Hypothetical MIC Data for "Pyrazol-X"

Bacterial StrainTypeResistance ProfileMIC (µg/mL)
Staphylococcus aureus ATCC 29213Gram-positiveSusceptible0.5
Enterococcus faecalis ATCC 29212Gram-positiveSusceptible2
Methicillin-resistant S. aureus (MRSA)Gram-positiveResistant1
Escherichia coli ATCC 25922Gram-negativeSusceptible4
Pseudomonas aeruginosa ATCC 27853Gram-negativeSusceptible16
Carbapenem-resistant K. pneumoniaeGram-negativeMulti-drug Resistant8
Minimum Bactericidal Concentration (MBC) Assay

Expertise & Experience: While the MIC indicates growth inhibition (bacteriostatic activity), the MBC is required to determine the concentration that actively kills the bacteria (bactericidal activity). The MBC is defined as the lowest concentration of an antimicrobial agent that results in a ≥99.9% (3-log₁₀) reduction of the initial bacterial inoculum.[12][13] This distinction is clinically crucial, as bactericidal agents are often preferred for treating severe infections, particularly in immunocompromised patients. An MBC/MIC ratio of ≤4 is typically considered indicative of bactericidal activity.[12]

G cluster_0 MIC Determination cluster_1 MBC Sub-culturing cluster_2 MBC Interpretation MIC_Plate Incubated MIC Plate (Visible Growth Assessed) Subculture Aliquot (10-100 µL) from clear MIC wells plated onto antibiotic-free agar MIC_Plate->Subculture Incubate_Agar Incubate Agar Plates (18-24h, 35°C) Subculture->Incubate_Agar Read_MBC Read MBC: Lowest concentration with ≥99.9% kill Incubate_Agar->Read_MBC

Caption: Workflow from MIC determination to MBC interpretation.

Protocol: MBC Determination

  • Prerequisite: This protocol is performed immediately following the determination of MIC results from the broth microdilution assay.

  • Sub-culturing: From each well of the MIC plate that shows no visible growth (i.e., the MIC well and all wells with higher concentrations), take a 100 µL aliquot.[14]

  • Plating: Spread the aliquot evenly onto a quadrant of a non-selective agar plate (e.g., Tryptic Soy Agar).

  • Incubation: Incubate the agar plates at 35°C ± 2°C for 18-24 hours, or until colonies are clearly visible on the growth control plate.

  • Result Interpretation: After incubation, count the number of colonies on each quadrant. The MBC is the lowest concentration of the pyrazole agent that resulted in a ≥99.9% reduction in CFU/mL compared to the starting inoculum count determined at the beginning of the MIC assay.[15]

Part 2: Advanced In Vitro Characterization

With foundational potency established, the next phase explores the dynamic nature of the compound's antibacterial activity.

Time-Kill Kinetics Assay

Expertise & Experience: This dynamic assay provides critical insight into the rate and extent of bacterial killing over time.[16][17] Unlike the static endpoints of MIC/MBC, a time-kill assay reveals whether a compound's effect is rapid or slow and whether it is concentration-dependent. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[16] This information is invaluable for predicting in vivo efficacy and designing appropriate dosing schedules.[16]

Protocol: Time-Kill Kinetics Assay

  • Preparation: Prepare flasks containing CAMHB with the pyrazole agent at various concentrations relative to its predetermined MIC (e.g., 0.5x, 1x, 2x, 4x MIC). Include a growth control flask with no compound.

  • Inoculation: Inoculate each flask with a standardized bacterial suspension to achieve a starting density of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

  • Sampling: Place the flasks in a shaking incubator at 37°C. At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each flask.[16]

  • Quantification: Perform 10-fold serial dilutions of each aliquot in sterile saline or phosphate-buffered saline (PBS). Plate a known volume of the appropriate dilutions onto non-selective agar plates.[16]

  • Incubation and Counting: Incubate the plates for 18-24 hours at 37°C. Count the colonies on plates that yield between 30 and 300 colonies to determine the CFU/mL at each time point.

  • Analysis: Plot the log₁₀ CFU/mL versus time for each concentration. A bactericidal effect is observed if there is a ≥3-log₁₀ reduction from the initial (time 0) count.[16]

Data Presentation: Hypothetical Time-Kill Curve Data for "Pyrazol-X" against S. aureus

Time (hours)Growth Control (log₁₀ CFU/mL)1x MIC (log₁₀ CFU/mL)2x MIC (log₁₀ CFU/mL)4x MIC (log₁₀ CFU/mL)
05.705.715.695.70
26.455.104.353.80
47.504.203.15<2.00
88.803.50<2.00<2.00
249.103.65<2.00<2.00

Note: <2.00 represents the lower limit of detection.

Anti-Biofilm Activity Assay

Expertise & Experience: Bacteria within a biofilm matrix are notoriously more resistant to conventional antibiotics than their free-floating (planktonic) counterparts.[18] Testing a novel compound's ability to both prevent biofilm formation and eradicate established biofilms is therefore a critical step in evaluating its potential to treat chronic or device-associated infections.[19][20] The microtiter plate assay using crystal violet staining is a standard, high-throughput method to quantify biofilm biomass.[21]

G cluster_0 MBIC Assay (Prevention) cluster_1 MBEC Assay (Eradication) MBIC_1 Add Bacteria + Compound Simultaneously MBIC_2 Incubate (24h) (Biofilm attempts to form) MBIC_1->MBIC_2 Wash Wash Plate to Remove Planktonic Cells MBIC_2->Wash MBEC_1 Add Bacteria Only MBEC_2 Incubate (24h) (Allow Biofilm to form) MBEC_1->MBEC_2 MBEC_3 Wash, then add Compound to established biofilm MBEC_2->MBEC_3 MBEC_3->Wash Stain Stain with Crystal Violet, Solubilize, Read Absorbance Wash->Stain

Caption: Comparison of MBIC and MBEC assay workflows.

Protocol: Minimum Biofilm Inhibitory/Eradication Concentration (MBIC/MBEC)

  • Biofilm Formation:

    • For MBIC (Inhibition): Add 100 µL of standardized bacterial suspension (in a growth medium like Tryptic Soy Broth) and 100 µL of the serially diluted pyrazole agent to the wells of a 96-well plate simultaneously.[22]

    • For MBEC (Eradication): Add 200 µL of the bacterial suspension to the wells and incubate for 24-48 hours to allow a mature biofilm to form. After incubation, gently remove the liquid and wash the wells with PBS to remove planktonic cells. Then, add 200 µL of the serially diluted pyrazole agent to the established biofilms.[22]

  • Incubation: Incubate the plates for 24 hours at 37°C.

  • Washing and Staining: Discard the medium from the wells and wash gently with PBS to remove non-adherent cells. Add 200 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.

  • Solubilization: Discard the crystal violet and wash the wells again. Add 200 µL of 30% acetic acid or ethanol to each well to solubilize the stain bound to the biofilm.

  • Quantification: Transfer the solubilized liquid to a new plate and measure the absorbance at a wavelength of ~590 nm using a microplate reader.

  • Interpretation: The MBIC or MBEC is the lowest compound concentration that shows a significant reduction in absorbance compared to the untreated control.

Part 3: Preliminary In Vivo Efficacy Models

Expertise & Experience: While in vitro assays are essential for initial screening, they do not replicate the complex host-pathogen interactions of a real infection. In vivo animal models are indispensable for evaluating a compound's efficacy within a physiological system, taking into account factors like pharmacokinetics, pharmacodynamics (PK/PD), and host immune response.[23][24] The murine sepsis model is a gold standard for assessing treatments for life-threatening systemic infections.[23] The FDA emphasizes the need for thorough PK/PD modeling based on animal data to justify dose selection for clinical development.[1]

Protocol: General Outline for a Murine Sepsis Model

  • Model Selection and Justification: The choice of animal model is critical. Mice are commonly used due to their genetic tractability and well-characterized immune systems. The infection model should be relevant to a potential clinical application of the pyrazole agent.

  • Infection Establishment: A lethal or sub-lethal dose of the target pathogen (e.g., MRSA, K. pneumoniae), as determined in preliminary studies, is administered to the mice, typically via intraperitoneal (IP) injection.

  • Treatment Administration: At a specified time post-infection (e.g., 1-2 hours), cohorts of mice are treated with the pyrazole agent. Treatment can be administered via various routes (e.g., intravenous, subcutaneous, oral) at different dose levels and frequencies. A vehicle control group and a positive control group (treated with a standard-of-care antibiotic) are mandatory.

  • Endpoint Analysis:

    • Primary Endpoint (Survival): Animals are monitored for a set period (e.g., 7 days), and survival rates are recorded. Kaplan-Meier survival curves are generated for analysis.

    • Secondary Endpoint (Bacterial Burden): At a specified time point (e.g., 24 hours post-treatment), a subset of animals from each group is euthanized. Target organs (e.g., spleen, liver, blood) are harvested, homogenized, and serially diluted for CFU plating to determine the bacterial load.

  • Ethical Considerations: All animal experiments must be conducted under protocols approved by an Institutional Animal Care and Use Committee (IACUC) to ensure humane treatment.

Conclusion

The systematic, multi-tiered approach detailed in this guide provides a robust framework for establishing the antibacterial efficacy of novel pyrazole-based compounds. By progressing from foundational MIC/MBC determination to dynamic time-kill and biofilm assays, and finally to in vivo proof-of-concept, researchers can build a comprehensive data package. This rigorous, evidence-based process is essential for identifying promising lead candidates worthy of further development and for contributing to the critical pipeline of new medicines to combat antimicrobial resistance.

References

  • WCG Clinical. (2025, November 4).
  • Bio-protocol. (2020, August 20).
  • ECA Academy. (2020, February 18).
  • Microbe. (n.d.).
  • JD Supra. (2017, August 21). FDA Offers Guidance on Streamlined Development of Treatments for Rare Bacterial Infections | Knobbe Martens.
  • Microbe Investigations. (n.d.).
  • SciSpace. (n.d.). The Methods for Detection of Biofilm and Screening Antibiofilm Activity of Agents.
  • PMC. (n.d.).
  • Bentham Science Publisher. (n.d.). Models of In-Vivo Bacterial Infections for the Development of Antimicrobial Peptide-based Drugs.
  • FDA. (2025, June 27). Antibacterial Therapies for Patients With an Unmet Medical Need for the Treatment of Serious Bacterial Diseases – Questions and Answers.
  • The Pew Charitable Trusts. (2013, July 3). FDA Releases Draft Guidance on Antibacterial Drug Development.
  • Unknown. (n.d.). Lab Six :.
  • SAHMRI. (2021, May 15). Microtiter plate assays to assess antibiofilm activity against bacteria.
  • Unknown. (2024, December 9). The Methods for Detection of Biofilm and Screening Antibiofilm Activity of Agents.
  • Protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.
  • Emery Pharma. (n.d.). Time-Kill Kinetics Assay.
  • Microchem Laboratory. (n.d.).
  • PMC - NIH. (2022, January 20). Antibacterial pyrazoles: tackling resistant bacteria.
  • PMC. (n.d.). Critical Assessment of Methods to Quantify Biofilm Growth and Evaluate Antibiofilm Activity of Host Defence Peptides.
  • Emery Pharma. (2016, September 1).
  • ResearchGate. (2019, February 20). (PDF) The Methods for Detection of Biofilm and Screening Antibiofilm Activity of Agents.
  • Emery Pharma. (2025, March 14). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More.
  • ACS Publications. (2020, August 3).
  • PMC. (2014, January 2). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B).
  • CLSI. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition.
  • Benchchem. (n.d.).
  • Benchchem. (n.d.). Application Notes and Protocols: Time-Kill Assay for Antibacterial Agent 135.
  • Pharmacology Discovery Services. (n.d.). In Vitro Antimicrobials.
  • GARDP Revive. (n.d.). Time-kill studies – including synergy time-kill studies.
  • Pharmacology Discovery Services. (n.d.). In Vivo Antimicrobials.
  • Bentham Science Publishers. (2017, February 1). Models of In-Vivo Bacterial Infections for the Development of Antimicrobial Peptide-based Drugs.
  • CLSI. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing.
  • PMC. (n.d.).
  • PMC. (2022, August 19). Evaluation of in vivo antibacterial drug efficacy using Caenorhabditis elegans infected with carbapenem-resistant Klebsiella pneumoniae as a model host.
  • CLSI. (n.d.). M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition.
  • Helda - helsinki.fi. (n.d.). Validation of high-throughput time-kill assay.
  • iFyber. (n.d.). IN VITRO ANTIBACTERIAL EFFICACY TESTING.
  • ACS Publications. (2025, September 13).
  • Nelson Labs. (n.d.).
  • CLSI. (n.d.). CLSI 2024 M100Ed34(1).
  • FDA. (2026, February 5). Antibacterial Susceptibility Test Interpretive Criteria.
  • Bentham Science Publishers. (n.d.).
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  • WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.
  • ResearchGate. (2022, January 20). (PDF) Antibacterial Pyrazoles: Tackling Resistant Bacteria.
  • RSC Publishing. (n.d.). Design, synthesis, and biological evaluation of pyrazole–ciprofloxacin hybrids as antibacterial and antibiofilm agents against Staphylococcus aureus - RSC Medicinal Chemistry.
  • MDPI. (2026, January 27). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents.
  • Bentham Science Publishers. (2022, October 1). Synthesis, Characterization, In vitro Antimicrobial Evaluation and Molecular Docking Studies of Pyrazole Based Pyrimidine and Pyrazolone Motifs.
  • MDPI. (n.d.). Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents.

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Technical Notes & Optimization

Troubleshooting

"optimization of reaction conditions for pyrazole synthesis"

Current Status: Operational | Topic: Reaction Condition Optimization Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational | Topic: Reaction Condition Optimization
Lead Scientist: Dr. A. Vance, Senior Application Scientist

Mission Statement

Welcome to the Pyrazole Synthesis Support Center. You are likely here because your Knorr condensation yielded a regioisomeric mixture, your reaction stalled, or you are struggling to remove toxic hydrazine residues. This guide moves beyond basic textbook procedures to address the causality of failure and provides self-validating protocols for the synthesis of bioactive pyrazoles.

Module 1: Mastering Regioselectivity (The "Isomer Problem")

User Query: "I am reacting an unsymmetrical 1,3-diketone with a substituted hydrazine. I consistently get a 60:40 mixture of isomers. How do I force the reaction to a single regioisomer?"

The Mechanistic Root Cause

The Knorr synthesis relies on the condensation of a hydrazine with a 1,3-dicarbonyl.[1] Regioselectivity is dictated by the competition between the two nucleophilic nitrogens of the hydrazine and the two electrophilic carbonyls of the diketone.

  • Electronic Control: The most nucleophilic nitrogen attacks the most electrophilic carbonyl.

  • Steric Control: The least hindered nitrogen attacks the least hindered carbonyl.

When these factors oppose each other, you get a mixture.

Visualizing the Branching Pathway

The following diagram illustrates where the "decision" is made in the reaction mechanism.

KnorrMechanism Start 1,3-Diketone + Hydrazine Inter1 Intermediate A (Hydrazone at C1) Start->Inter1 Path A: Nucleophilic Attack at C1 Inter2 Intermediate B (Hydrazone at C3) Start->Inter2 Path B: Nucleophilic Attack at C3 Prod1 Regioisomer 1 (Target) Inter1->Prod1 Cyclization - H2O Prod2 Regioisomer 2 (Impurity) Inter2->Prod2 Cyclization - H2O

Figure 1: Mechanistic bifurcation in Knorr Pyrazole Synthesis. Controlling the initial attack (Path A vs. Path B) is the only way to ensure isomeric purity.

Troubleshooting Protocol: The "Solvent Switch"

Recent literature confirms that solvent polarity and hydrogen-bonding ability can invert or amplify regioselectivity by stabilizing specific enol forms of the diketone or protonating the hydrazine.

The Protocol:

  • Standard: Ethanol/Methanol (Protic, polar). Often leads to mixtures.

  • Optimization (The Fluorinated Switch): Switch solvent to 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) .

    • Why? These solvents are strong hydrogen bond donors (HBD). They coordinate with the carbonyl oxygens, enhancing the electrophilicity difference between the two carbonyls.

  • pH Tuning:

    • Acidic (HCl/AcOH): Protonates the hydrazine. The less substituted nitrogen becomes the only nucleophile available (steric/electronic deactivation of the substituted N).

    • Basic (Pyridine): Enhances the nucleophilicity of the distal nitrogen.

Module 2: Reaction Kinetics & Yield Optimization

User Query: "My reaction takes 24 hours at reflux and yields are stuck at 50%. How can I drive this to completion?"

The Solution: Microwave Irradiation & Catalysis

Conventional heating often degrades sensitive diketones before they react. Microwave irradiation provides rapid, uniform heating that accelerates the condensation step (the rate-determining step).

Comparative Data: Conventional vs. Optimized Conditions
ParameterConventional RefluxMicrowave Assisted (MW)Lewis Acid Catalyzed (Yb(OTf)3)
Time 12 - 24 Hours10 - 20 Minutes1 - 4 Hours
Temperature 80°C (EtOH)120°C - 140°CRoom Temp - 50°C
Typical Yield 45% - 65%85% - 95%80% - 92%
Solvent EthanolWater/Ethanol (Green)Acetonitrile/Water
Main Defect Thermal degradationRequires specialized vialCatalyst cost
Protocol: Microwave-Assisted Synthesis
  • Stoichiometry: Mix 1,3-diketone (1.0 equiv) and Hydrazine (1.1 equiv) in a microwave vial.

  • Solvent: Add Ethanol or Water (approx. 0.5 M concentration).

    • Note: Water is excellent for MW absorption but requires the product to be insoluble for easy workup.

  • Catalyst: Add 10 mol% Acetic Acid (optional, accelerates dehydration).

  • Irradiation: Set to 120°C (fixed temp mode) for 10 minutes .

  • Workup: Cool to 0°C. Product usually precipitates. Filter and wash with cold water.[2][3]

Module 3: Workup & Purification (The "Sticky" Phase)

User Query: "My product is an oil contaminated with excess hydrazine. It's toxic and won't crystallize. How do I clean it up?"

Safety First: Hydrazine Management

Hydrazines are genotoxic. Never rotary evaporate hydrazine to dryness without quenching.

The "Scavenger" Protocol (Self-Validating)

This protocol uses a chemical scavenger to convert toxic hydrazine into a lipophilic hydrazone that is easily separated from your polar pyrazole product.

  • Quenching: After the reaction is complete, add Acetone (2-3 equivalents relative to excess hydrazine) to the reaction mixture.

    • Mechanism:[1][4][5][6] Acetone reacts instantly with unreacted hydrazine to form Acetone Hydrazone (dimethylhydrazone).

  • Validation: The mixture should warm slightly (exothermic imine formation).

  • Extraction:

    • Dilute with water.[7][8]

    • Extract with Ethyl Acetate.[9]

    • Crucial Step: Wash the organic layer with 1M HCl .

      • Result: The Pyrazole (basic) moves to the aqueous layer (as salt). The Acetone Hydrazone (neutral/lipophilic) stays in the organic layer.

  • Recovery: Basify the aqueous layer (pH 10) with NaOH. The pure pyrazole will precipitate or can be extracted back into fresh organic solvent.[3]

Module 4: Decision Matrix (Method Selection)

User Query: "When should I abandon Knorr synthesis and use 1,3-Dipolar Cycloaddition?"

Use the following logic flow to determine the correct synthetic route for your specific target.

MethodSelection Start Target Structure? Q1 Is it a 3,5-disubstituted pyrazole? Start->Q1 Q2 Are substituents identical (Symmetrical)? Q1->Q2 Yes Dipolar Method: 1,3-Dipolar Cycloaddition (Diazo + Alkyne) Q1->Dipolar No (e.g., 3,4-subst) Q3 Is Regiocontrol Critical (Unsymmetrical)? Q2->Q3 No Knorr Method: Knorr Synthesis (Condensation) Q2->Knorr Yes Q3->Knorr Can separate isomers or use TFE solvent Q3->Dipolar Must be 100% Regiopure

Figure 2: Strategic Decision Tree for selecting the optimal synthetic pathway.

References

  • BenchChem Technical Support. Managing Regioselectivity in Substituted Pyrazole Synthesis. (2025).[2][3][9][10][11] Retrieved from 3[2]

  • National Institutes of Health (NIH). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. (2015).[6] Retrieved from 9[2]

  • Royal Society of Chemistry (RSC). Dual-strategy guided bioinspired catalysts for efficient synthesis of pyrazole derivatives. (2026).[9][12] Retrieved from 12[2]

  • MDPI Molecules. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023).[13] Retrieved from 13

  • American Chemical Society (ACS). Base-Mediated Reaction of Hydrazones and Nitroolefins with a Reversed Regioselectivity.[1] (2008). Retrieved from 1

Sources

Optimization

"side reactions in the synthesis of 4-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid"

Technical Support Center: Synthesis of 4-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid Case ID: PYR-BENZ-04 Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary T...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 4-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid

Case ID: PYR-BENZ-04 Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of 4-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid represents a classic but deceptive challenge in medicinal chemistry. While it appears to be a straightforward C–N coupling between two aromatic systems, the presence of the pyrazole moiety introduces specific electronic and coordinating complications that often derail standard protocols.

This guide addresses the three critical failure points in this workflow:

  • Catalyst Deactivation during the Buchwald-Hartwig coupling (The "Pyrazole Poison").

  • Regioisomeric Impurities in the starting material (The N1 vs. N2 Methylation trap).

  • Zwitterionic Isolation Issues during the final workup.

Module 1: The Coupling Step (Buchwald-Hartwig)[1][2][3]

The Scenario: You are coupling ethyl 4-bromobenzoate with 1-methyl-1H-pyrazol-4-amine (or the reverse: 4-aminobenzoate + 4-bromo-1-methylpyrazole). The Issue: The reaction stalls at 20–40% conversion, or you observe significant protodehalogenation (formation of ethyl benzoate).

Root Cause Analysis: The "Pyrazole Poison"

Pyrazoles are not just substrates; they are excellent ligands. The N2 nitrogen of the 1-methylpyrazole ring is electron-rich and sterically accessible.

  • Mechanism of Failure: The pyrazole substrate (or product) coordinates to the unsaturated Pd(0) or Pd(II) species, displacing the phosphine ligand. This creates a stable, unreactive "dead-end" complex, effectively removing the catalyst from the cycle.

Troubleshooting Protocol
ParameterStandard Condition (Likely Failing)Optimized Condition (Recommended) Scientific Rationale
Catalyst Source Pd(PPh₃)₄ or Pd(OAc)₂Pd₂(dba)₃ or Pd(OAc)₂ Use a source that generates Pd(0) cleanly without inhibiting ligands.
Ligand BINAP, DPPFXantphos or BrettPhos Xantphos has a wide bite angle (111°) that enforces reductive elimination. BrettPhos is bulky enough to prevent pyrazole N-coordination.
Base K₂CO₃ or Et₃NCs₂CO₃ or NaOtBu Cesium ("Cesium Effect") improves solubility in dioxane/toluene. NaOtBu is faster but requires strictly anhydrous conditions.
Solvent DMF or Ethanol1,4-Dioxane or Toluene Non-coordinating solvents prevent competition with the ligand. Avoid DMF if possible (can decompose at high T).
Visualizing the Failure Mode

G Start Active Catalyst L-Pd(0) OxAdd Oxidative Addition Ar-Pd(II)-Br Start->OxAdd + Ar-Br Coord Amine Coordination OxAdd->Coord + Amine Poison DEAD END: Pyrazole-Pd Complex (Catalyst Poisoning) OxAdd->Poison Pyrazole N2 binds Pd (Displaces Ligand) RedElim Reductive Elimination (Product Release) Coord->RedElim Base, Heat Dehalo SIDE REACTION: Protodehalogenation (Ar-H formed) Coord->Dehalo Beta-H Elimination or Solvent H-abstraction RedElim->Start Cycle Regenerates

Figure 1: The Catalytic Cycle vs. The Pyrazole Trap. Note the red pathway where the substrate acts as a ligand poison.

Module 2: The Precursor Trap (Regioselectivity)

The Scenario: You decided to synthesize the 1-methyl-1H-pyrazol-4-amine starting material yourself from 4-nitro-1H-pyrazole. The Issue: Your final NMR shows a "shadow" set of peaks (~10-15%). This is the N2-methyl isomer (which is actually the same molecule chemically due to symmetry in unsubstituted pyrazole, but different if C3/C5 have different substituents). Note: For 4-nitro-1H-pyrazole, N1 and N2 methylation leads to identical products unless there is a substituent at C3 or C5. If your pyrazole has a C3-substituent (e.g., if you used a specific derivative), this module is critical.

If using 4-nitro-1H-pyrazole (Symmetric): Methylation yields 1-methyl-4-nitro-1H-pyrazole.

  • Risk: Over-methylation to the quaternary salt (1,2-dimethyl-4-nitropyrazolium).

  • Fix: Use 0.95 equivalents of MeI and slow addition.

If using 3-substituted-4-nitro-1H-pyrazole (Asymmetric):

  • The Trap: Alkylation of 3-substituted pyrazoles typically favors the less sterically hindered nitrogen (N1 adjacent to the smaller group), but mixtures are common.

  • The Fix: If you need specific regiochemistry, do not rely on direct methylation. Use a cyclization strategy (e.g., hydrazine + enaminone) to build the ring with the methyl group already in place.

Module 3: Isolation & Purification (The Zwitterion)

The Scenario: The reaction is complete. You hydrolyzed the ester to get the free acid. Now you are trying to extract it.[1] The Issue: The product is not extracting into DCM or EtOAc from the aqueous layer, or it forms an inseparable oil.

Technical Explanation

The target molecule, 4-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid , contains:

  • A basic secondary amine / pyrazole system.

  • An acidic carboxylic acid.

This exists as a zwitterion in neutral media.

  • Acidic pH (< 3): Fully protonated (Cationic)

    
     Soluble in water.
    
  • Basic pH (> 9): Fully deprotonated (Anionic)

    
     Soluble in water.
    
  • Isoelectric Point (pI): Likely between pH 4.5 and 6.0.

Self-Validating Isolation Protocol
  • Saponification: Run hydrolysis (LiOH/THF/Water).

  • Phase Split: Wash the basic aqueous layer with EtOAc (removes organic impurities/catalyst ligands). Product is in the water phase. [2]

  • The "pI Crash":

    • Place the aqueous layer in a beaker with a pH probe.

    • Slowly add 1M HCl.

    • Watch for precipitation. It usually starts around pH 6.

    • Stop when precipitation is maximal (usually pH 4–5).

    • Do not overshoot to pH 1, or it will redissolve.

  • Filtration: Filter the solid. Wash with water (removes inorganic salts) and minimal cold ether (removes trace organics).

FAQ: Rapid Troubleshooting

Q: Can I use Copper catalysis (Ullmann) instead of Palladium? A: Yes, but it requires higher temperatures (110°C+) and often suffers from lower yields due to the thermal instability of the pyrazole amine. If you must, use CuI (10 mol%) , L-Proline (20 mol%) , and K₂CO₃ in DMSO.

Q: Why is my product purple/grey after the column? A: This is residual Palladium. Pyrazoles hold onto Pd tenaciously.

  • Fix: Treat your crude organic solution with a metal scavenger (e.g., SiliaMetS® Thiol or activated carbon ) before the final crystallization.

Q: My LCMS shows a mass of M-Br (des-bromo) instead of the product. A: You are seeing protodehalogenation . This happens when the coupling is too slow, and the Pd-hydride species (formed from solvent or base) reduces the aryl bromide.

  • Fix: Switch to a catalyst system that promotes faster reductive elimination (Pd-174 / Xantphos Pd G4 ). Ensure your solvent is anhydrous.[1]

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361. Link

  • McLaughlin, M., et al. (2010). "Palladium-Catalyzed Amination of Pyrazoles: A Viable Alternative to S_NAr." Organic Letters, 12(21), 4928–4931. (Demonstrates pyrazole amine coupling conditions). Link

  • Singer, R. A., et al. (2003). "Palladium-Catalyzed Amination of 5-Membered Heterocycles." Synthesis, 2003(11), 1727–1731. (Addresses catalyst poisoning by azoles). Link

  • Reich, H. J. (2023). "pKa Data for Organic Compounds." University of Wisconsin-Madison Chemistry. (For zwitterion solubility logic). Link

Sources

Troubleshooting

"stability testing of 4-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid under different conditions"

Executive Summary & Compound Profile Compound: 4-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid Functional Class: Aminobenzoic acid derivative / Pyrazole-based kinase inhibitor intermediate.[1][2] Critical Stability Facto...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Compound: 4-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid Functional Class: Aminobenzoic acid derivative / Pyrazole-based kinase inhibitor intermediate.[1][2] Critical Stability Factors:

  • Oxidative Sensitivity: The secondary amine bridge (-NH-) connecting two aromatic systems is electron-rich and susceptible to N-oxidation or oxidative coupling.

  • Photolability: The conjugated system (Pyrazole-NH-Phenyl-COOH) acts as a chromophore, making it prone to photo-degradation (similar to PABA derivatives).[1][2]

  • pH-Dependent Solubility: The molecule is amphoteric (zwitterionic potential). It contains a weakly acidic carboxyl group (

    
    ) and a weakly basic pyrazole/amine system.[2]
    

Standardized Stress Testing Protocol (ICH Q1A Alignment)

This protocol is designed to force degradation to identify intrinsic stability issues.[3] It follows ICH Q1A(R2) guidelines but is adapted for the specific chemotype of aminobenzoic acids.

Phase 1: Stress Conditions Setup
Stress TypeReagent/ConditionDurationTarget DegradationMechanism Probed
Acid Hydrolysis 0.1 N HCl / 60°C24–48 Hours5–20%Cleavage of C-N bonds (unlikely) or decarboxylation.[1][2]
Base Hydrolysis 0.1 N NaOH / 60°C24–48 Hours5–20%Resistance of the pyrazole ring to ring-opening.
Oxidation 3%

/ RT
1–4 Hours5–20%High Risk: N-oxide formation at the secondary amine.
Photolysis UV/Vis (1.2M lux hours)1 Cycle (ICH Q1B)VariablePhoto-oxidation and radical coupling.[1][2]
Thermal 80°C (Solid State)7 Days<5%Solid-state crystal stability.[1][2]
Phase 2: Analytical Workflow (HPLC/LC-MS)
  • Column: C18 Reverse Phase (e.g., Waters XBridge or Agilent Zorbax), pH stable.[1][2]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.

  • Detection: UV at 254 nm (aromatic) and 280-300 nm (conjugated amine).[1][2]

  • Mass Spec: Positive mode (M+H)+ is essential for identifying N-oxides (+16 Da).[1][2]

Troubleshooting Guide & FAQs

Category A: Visual Changes & Solubility Issues

Q1: My sample turned from off-white to yellow/brown after 24 hours in solution. Is it ruined?

  • Diagnosis: This is a classic sign of oxidative coupling or photo-oxidation . Aromatic amines form colored radical intermediates (quino-imine like structures) upon exposure to air and light.[2]

  • Action: Check LC-MS. If the main peak is >98%, the color is likely due to trace (<0.5%) highly colored impurities (azo or nitroso species).[1][2]

  • Prevention: Store solid at -20°C protected from light. Prepare solutions immediately before use and use amber vials.

Q2: I tried dissolving the compound in water, but it precipitated. Why?

  • Root Cause: The compound exists as a zwitterion or free acid.

    • At pH < 3 : The pyrazole/amine is protonated (Soluble).

    • At pH 4–6 : The molecule is near its isoelectric point (Least Soluble).

    • At pH > 7 : The carboxylic acid is deprotonated (

      
      ) (Soluble).[1][2]
      
  • Solution: Do not use unbuffered water. Dissolve in DMSO first, then dilute into a buffer with pH > 7.5 (e.g., PBS) or pH < 2 (if acidic conditions are tolerated).[1][2]

Category B: Chromatographic Anomalies

Q3: I see a new peak at [M+16] in my LC-MS after stress testing. What is it?

  • Identification: This is the N-Oxide . The secondary amine bridge is the most reactive site for oxidation by peroxides or singlet oxygen.

  • Structure: 4-[(1-methyl-1H-pyrazol-4-yl)(oxido)amino]benzoic acid.[1][2]

  • Significance: This is a common metabolic pathway (liver microsomes) and a chemical instability marker.[2]

Q4: Under acidic stress (0.1 N HCl), I don't see degradation, but retention time shifts. Why?

  • Explanation: You are likely observing a salt form change in situ if your HPLC method doesn't have enough buffer capacity. The compound is stable to acid hydrolysis (the C-N bond is robust), so the "shift" is likely a chromatographic artifact, not degradation.[1][2]

  • Validation: Neutralize the sample and re-inject. If the peak returns to the original RT, the compound is stable.

Mechanistic Visualization

Diagram 1: Degradation Pathways

This diagram illustrates the primary degradation risks: N-oxidation (oxidative) and Radical Dimerization (photo-oxidative).[1][2]

DegradationPathways Parent Parent Compound (Secondary Amine) Oxidation Oxidative Stress (H2O2 / Air) Parent->Oxidation e- transfer Photo Photolysis (UV Light) Parent->Photo hv NOxide N-Oxide Impurity (+16 Da) Oxidation->NOxide Oxygen insertion Radical Amine Radical Intermediate Photo->Radical H abstraction Dimer Azo/Hydrazine Dimers (Colored Impurities) Radical->Dimer Coupling

Caption: Primary degradation pathways. The secondary amine is the "soft spot" for oxidation, leading to N-oxides or colored dimers.

Diagram 2: Stability Testing Decision Tree

A logic flow for researchers encountering instability.

StabilityLogic Start Start Stability Test CheckColor Visual Check: Color Change? Start->CheckColor ColorYes Likely Photo-Oxidation CheckColor->ColorYes Yes (Yellow/Brown) ColorNo Proceed to MS CheckColor->ColorNo No CheckPurity HPLC Purity Check MassShift Mass Shift observed? CheckPurity->MassShift ColorYes->CheckPurity ColorNo->CheckPurity M16 M+16 detected: N-Oxide MassShift->M16 Yes (+16Da) M14 M-14/M-15: Demethylation (Rare) MassShift->M14 Yes (-15Da) NoChange Stable / Salt Form Issue MassShift->NoChange No New Peaks

Caption: Troubleshooting logic for analyzing stability samples.

References & Authoritative Sources

  • ICH Q1A(R2) : Stability Testing of New Drug Substances and Products. International Council for Harmonisation.

  • ICH Q1B : Stability Testing: Photostability Testing of New Drug Substances and Products.

  • Oxidation of Aromatic Amines : Mechanism of the Oxidation of Some Aromatic Amines by Peroxyacetic Acid. Journal of the American Chemical Society. [1][2]

  • PABA Photochemistry : pH-dependent spectral properties of para-aminobenzoic acid and its derivatives. Spectrochimica Acta Part A.

  • General Pyrazole Chemistry : Synthesis and Antimicrobial Studies of Pyrazole-Benzoic Acid Derivatives. ACS Omega. [1][2]

Sources

Optimization

Technical Support Center: Refining the Purification Protocol for 4-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid

Welcome to the technical support center dedicated to the synthesis and purification of 4-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid, a key intermediate in the synthesis of several pharmacologically active molecules, i...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the synthesis and purification of 4-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid, a key intermediate in the synthesis of several pharmacologically active molecules, including the tyrosine kinase inhibitor, Axitinib. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound.

Introduction

4-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid is typically synthesized via a Buchwald-Hartwig amination reaction between 1-methyl-1H-pyrazol-4-amine and a 4-halobenzoic acid derivative, most commonly 4-iodobenzoic acid or 4-bromobenzoic acid. While the synthesis itself is relatively straightforward, achieving high purity of the final product can be challenging due to the presence of unreacted starting materials, catalyst residues, and side-products. This guide provides a series of troubleshooting steps and frequently asked questions to help you refine your purification protocol and obtain a highly pure product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 4-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid?

A1: The impurity profile of your crude product will largely depend on the specific reaction conditions you employed. However, the most commonly observed impurities include:

  • Unreacted starting materials: 4-iodobenzoic acid and 1-methyl-1H-pyrazol-4-amine.

  • Catalyst residues: Palladium and phosphine ligand-derived impurities.

  • Side-products: Homocoupling products of 4-iodobenzoic acid.

  • Solvent residues: Residual high-boiling point solvents used in the reaction, such as DMF or DMAc.

Q2: My crude product is a dark, oily solid. How can I improve its appearance and handling properties?

A2: A dark, oily appearance is often indicative of residual palladium catalyst and solvent. A simple workup procedure can significantly improve the quality of your crude product before proceeding to the final purification step. We recommend the following:

  • After the reaction is complete, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with aqueous HCl (to remove unreacted amine), aqueous NaHCO3 (to remove unreacted acid), and brine.

  • Treat the organic layer with activated carbon to remove colored impurities.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Q3: I am having difficulty crystallizing the final product. What solvent system should I use?

A3: 4-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid has moderate solubility in many common organic solvents. For crystallization, a mixed solvent system is often effective. A good starting point is a mixture of a polar aprotic solvent in which the compound is soluble (e.g., acetone, ethyl acetate) and a non-polar solvent in which it is poorly soluble (e.g., heptane, hexane). For instance, dissolving the crude product in a minimal amount of hot acetone and then slowly adding heptane until turbidity is observed, followed by slow cooling, can yield crystalline material.

Troubleshooting Guide

This section provides a more in-depth look at specific issues you might encounter during the purification of 4-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid and offers detailed solutions.

Problem 1: Persistent Palladium Contamination

Symptom: Your final product has a grayish or black appearance, and ICP-MS analysis shows high levels of palladium.

Cause: Palladium catalysts, especially homogeneous ones used in Buchwald-Hartwig reactions, can be difficult to remove completely.

Solution:

  • Initial Workup: Ensure a thorough aqueous workup as described in the FAQs.

  • Chelating Agents: After the initial workup, consider washing the organic layer with an aqueous solution of a chelating agent like thiourea or L-cysteine. These agents form tight complexes with palladium, facilitating its removal into the aqueous phase.

  • Scavenging Resins: For very low levels of palladium contamination, solid-supported scavengers (e.g., silica- or polymer-bound thiols or amines) can be highly effective. The crude product solution is passed through a cartridge containing the scavenger resin, which selectively binds the palladium.

Problem 2: Incomplete Removal of Starting Materials

Symptom: 1H NMR analysis of your purified product shows the presence of either 4-iodobenzoic acid or 1-methyl-1H-pyrazol-4-amine.

Cause: Inefficient extraction during the workup or co-crystallization of the starting material with the product.

Solution:

  • pH Adjustment during Extraction: The key to separating the acidic product from the acidic starting material (4-iodobenzoic acid) and the basic starting material (1-methyl-1H-pyrazol-4-amine) lies in careful pH control during the aqueous workup.

    • Workflow for Separation:

      • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate).

      • Extract with a basic aqueous solution (e.g., 1 M NaOH). The product and the unreacted 4-iodobenzoic acid will move to the aqueous layer as their carboxylate salts, while the unreacted 1-methyl-1H-pyrazol-4-amine will remain in the organic layer.

      • Separate the aqueous layer and carefully acidify it with a strong acid (e.g., 2 M HCl) to a pH of approximately 4-5. At this pH, the product, 4-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid, will precipitate out, while the more acidic 4-iodobenzoic acid will remain in solution.

      • Filter the precipitated product and wash it with deionized water to remove any remaining salts.

    Diagram of the Purification Workflow

    PurificationWorkflow Crude Crude Product (in Ethyl Acetate) Aq_Base Aqueous Base Wash (e.g., 1M NaOH) Crude->Aq_Base Liquid-Liquid Extraction Organic_Layer1 Organic Layer (Unreacted Amine) Aq_Base->Organic_Layer1 Separation Aqueous_Layer1 Aqueous Layer (Product + Unreacted Acid) Aq_Base->Aqueous_Layer1 Acidify Acidify to pH 4-5 (e.g., 2M HCl) Aqueous_Layer1->Acidify Precipitate Precipitated Product Acidify->Precipitate Precipitation Aqueous_Layer2 Aqueous Layer (Unreacted Acid) Acidify->Aqueous_Layer2

Problem 3: Product Oiling Out During Crystallization

Symptom: Instead of forming crystals, your product separates as an oil upon cooling or addition of an anti-solvent.

Cause: This can be due to the presence of impurities that inhibit crystal lattice formation, or the cooling rate being too fast.

Solution:

  • Purity Check: Ensure that the material you are trying to crystallize is of reasonable purity. If significant amounts of impurities are present, consider column chromatography first.

  • Slower Cooling: Allow the crystallization mixture to cool to room temperature slowly, and then transfer it to a refrigerator. Avoid placing the hot solution directly into an ice bath.

  • Seed Crystals: If you have a small amount of pure crystalline material, adding a seed crystal to the supersaturated solution can induce crystallization.

  • Solvent System Optimization: Experiment with different solvent/anti-solvent combinations. A table of suggested solvent systems is provided below.

Solvent (for dissolving)Anti-Solvent (for precipitation)Comments
AcetoneHeptaneGood for obtaining crystalline solid, but acetone can be difficult to remove.
Ethyl AcetateHexaneA common and effective choice.
MethanolWaterCan be effective, but the product may require extensive drying.
Tetrahydrofuran (THF)Methyl tert-butyl ether (MTBE)Good for larger scale crystallizations.

Column Chromatography as a Final Polishing Step

For obtaining very high purity material (>99.5%), silica gel column chromatography may be necessary.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in heptane or dichloromethane in methanol is typically effective. The optimal mobile phase composition should be determined by thin-layer chromatography (TLC) analysis.

Decision Tree for Purification Strategy

PurificationStrategy Start Crude Product Purity_Check Purity > 95%? Start->Purity_Check Crystallization Crystallization Purity_Check->Crystallization Yes Column_Chromatography Column Chromatography Purity_Check->Column_Chromatography No Final_Product Final Product Crystallization->Final_Product Column_Chromatography->Crystallization

Caption: Decision tree for selecting the appropriate purification method.

References

  • World Intellectual Property Organization. (2007). PROCESS FOR PREPARING SUBSTITUTED INDAZOLES AS PROTEIN KINASE INHIBITORS. WO2007089737A2.
  • World Intellectual Property Organization. (2006). PROCESS FOR PREPARING 3-IODO-1H-INDAZOLE DERIVATIVES. WO2006048745A1.
  • World Intellectual Property Organization. (2014). Improved process for the preparation of axitinib. WO2014097140A2.
Troubleshooting

Technical Support Center: Strategies for Enhancing Cell Permeability of Pyrazole-Based Inhibitors

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the cell permeability of pyrazole-based inhibitors. This document provides in-depth tr...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the cell permeability of pyrazole-based inhibitors. This document provides in-depth troubleshooting advice, detailed experimental protocols, and strategic guidance to diagnose and overcome permeability issues, thereby accelerating your research and development efforts.

Section 1: Troubleshooting & Frequently Asked Questions (FAQs)

This section addresses common problems and questions related to the poor cell permeability of pyrazole-based inhibitors in a direct question-and-answer format.

Q1: My pyrazole-based inhibitor shows high potency in biochemical assays but is inactive in cell-based assays. What is the likely cause?

A: A significant drop in potency between biochemical and cellular assays is a classic indicator of poor cell permeability. The compound may not be efficiently crossing the cell membrane to reach its intracellular target. Other potential but less common reasons could include rapid efflux from the cell or extensive intracellular metabolism. It is crucial to experimentally determine the intracellular concentration of your inhibitor to confirm this hypothesis.

Q2: How can I quickly assess if my pyrazole derivative has poor permeability?

A: A preliminary assessment can be made by analyzing its physicochemical properties against established guidelines like Lipinski's Rule of Five.[1][2] Key parameters to consider are:

  • Molecular Weight (MW): Ideally < 500 Da.

  • LogP (lipophilicity): Ideally < 5. The pyrazole ring itself can improve lipophilicity.[1]

  • Hydrogen Bond Donors (HBD): ≤ 5. The N-unsubstituted pyrazole ring can act as both a hydrogen bond donor and acceptor.[2]

  • Hydrogen Bond Acceptors (HBA): ≤ 10.

Deviations from these rules, particularly high molecular weight or a large number of hydrogen bond donors/acceptors, can suggest potential permeability issues. For a more definitive and quantitative answer, performing a Parallel Artificial Membrane Permeability Assay (PAMPA) is a rapid and cost-effective initial experimental step.[3][4][5]

Q3: I performed a Caco-2 permeability assay, and my compound shows a high efflux ratio (>2). What does this mean and what should I do?

A: An efflux ratio, calculated as the ratio of the apparent permeability coefficient from the basolateral to apical side (Papp B-A) to the apical to basolateral side (Papp A-B), greater than two suggests that your compound is a substrate for active efflux transporters, such as P-glycoprotein (P-gp).[6][7] These transporters actively pump the compound out of the cell, reducing its intracellular concentration.

To confirm this, you can repeat the Caco-2 assay in the presence of a known P-gp inhibitor, such as verapamil.[7] A significant reduction in the efflux ratio in the presence of the inhibitor would confirm that your compound is a P-gp substrate. Strategies to mitigate efflux include structural modifications to reduce recognition by the transporter or co-administration with a P-gp inhibitor, though the latter can be complex clinically.

Q4: My PAMPA results show high permeability, but the compound is still not active in my cellular assay. What could be the reason?

A: While PAMPA is an excellent tool for assessing passive diffusion, it does not account for active transport processes.[3][4] Therefore, a compound can show high permeability in PAMPA but be subject to strong efflux in a cellular context, which the Caco-2 assay would detect. It is also possible that the compound is unstable in the cellular environment or binds non-specifically to cellular components. Running a Caco-2 assay and a Cellular Thermal Shift Assay (CETSA) to confirm target engagement in intact cells would be the recommended next steps.

Q5: The Transepithelial Electrical Resistance (TEER) values in my Caco-2 assay are inconsistent or low. How can I troubleshoot this?

A: Low or inconsistent TEER values indicate a compromised cell monolayer, which will lead to unreliable permeability data. Common causes and troubleshooting steps include:

  • Cell Culture Conditions: Ensure consistent cell passage number, seeding density, and media composition.[8] Caco-2 cells require 21-28 days to fully differentiate and form tight junctions.[8]

  • Measurement Technique: Allow the plate to equilibrate to room temperature before measuring TEER. Ensure the electrode is placed consistently in each well.

  • Compound Toxicity: Your test compound may be toxic to the Caco-2 cells, disrupting the monolayer. Assess compound cytotoxicity prior to the permeability assay.

  • Solvent Effects: High concentrations of solvents like DMSO can compromise monolayer integrity. Keep the final DMSO concentration as low as possible, typically below 1%.

Section 2: Key Physicochemical Properties and Strategies for Improvement

Optimizing the physicochemical properties of your pyrazole-based inhibitor is a primary strategy for enhancing its cell permeability.

Physicochemical Properties Influencing Cell Permeability

The ability of a small molecule to cross the cell membrane is governed by a balance of several key properties.

Physicochemical PropertyOptimal Range for Good PermeabilityRationale
Molecular Weight (MW) < 500 DaSmaller molecules diffuse more easily across the lipid bilayer.[1]
Lipophilicity (LogP) 1 - 3A balance is required; too low and the compound won't partition into the membrane, too high and it may get trapped.[9]
Hydrogen Bond Donors (HBD) ≤ 5Fewer HBDs reduce the desolvation penalty for entering the lipid membrane.[2]
Hydrogen Bond Acceptors (HBA) ≤ 10Similar to HBDs, fewer HBAs are generally favorable for permeability.[2]
Polar Surface Area (PSA) < 140 ŲA lower PSA is associated with better passive diffusion.
Aqueous Solubility > 10 µMSufficient solubility is necessary to maintain a concentration gradient for passive diffusion.
Ionization State (pKa) Neutral at physiological pH (7.4)The non-ionized form of a molecule is generally more permeable.
Strategies for Chemical Modification

Based on the structure-activity relationship (SAR) and structure-permeability relationship (SPR), targeted chemical modifications can be made to the pyrazole scaffold to improve permeability.

  • Modulating Lipophilicity: Introduction of lipophilic groups, such as alkyl or aryl substituents, on the pyrazole ring can enhance membrane partitioning. However, excessive lipophilicity can be detrimental. The pyrazole ring itself can serve as a bioisostere for an arene, which can be used to modulate lipophilicity and solubility.[1]

  • Reducing Hydrogen Bonding Capacity: N-substitution on the pyrazole ring eliminates a hydrogen bond donor site.[2] Replacing polar functional groups with less polar isosteres can also reduce the hydrogen bonding potential.

  • Masking Polar Groups (Prodrug Approach): Converting polar functional groups, such as carboxylic acids or hydroxyls, into more lipophilic esters or other labile groups can create a prodrug.[10] This prodrug can cross the cell membrane more efficiently and then be cleaved by intracellular enzymes to release the active inhibitor. This has been a successful strategy for pyrazolo[3,4-d]pyrimidines.[10]

  • Conformational Rigidity: Introducing conformational constraints can sometimes improve permeability by reducing the entropic penalty of membrane partitioning.

Section 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments to assess cell permeability and target engagement.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay provides a high-throughput method to assess the passive permeability of a compound.[3][5]

Methodology:

  • Prepare Lipid Membrane: A 96-well filter plate (donor plate) is coated with 5 µL of a lipid solution (e.g., 2% w/v phosphatidylcholine in dodecane).

  • Prepare Solutions: The test compound is dissolved in a buffer solution (e.g., phosphate-buffered saline, pH 7.4) at a final concentration of 10-100 µM. An acceptor plate is filled with the same buffer.

  • Assay Start: The donor solution is added to the filter plate. The filter plate is then placed on top of the acceptor plate, creating a "sandwich".

  • Incubation: The plate sandwich is incubated at room temperature for 4-16 hours.

  • Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS.

  • Calculation of Apparent Permeability (Pe):

    • Pe = (-ln(1 - [drug]acceptor / [drug]equilibrium)) * (VA * VD) / ((VA + VD) * A * t)

    • Where:

      • [drug]acceptor is the concentration in the acceptor well.

      • [drug]equilibrium is the theoretical equilibrium concentration.

      • VA is the volume of the acceptor well.

      • VD is the volume of the donor well.

      • A is the surface area of the membrane.

      • t is the incubation time.

Interpretation of PAMPA Results:

Permeability ClassificationApparent Permeability (Pe) (x 10⁻⁶ cm/s)
Low< 1.5
High> 1.5

Source: Adapted from Evotec PAMPA guidelines.[3]

Caco-2 Permeability Assay

This assay uses a monolayer of human colon adenocarcinoma cells (Caco-2) as a model of the intestinal epithelium to assess both passive and active transport.[6][7]

Methodology:

  • Cell Culture: Caco-2 cells are seeded onto permeable Transwell inserts and cultured for 21-28 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). TEER values should be stable and within the laboratory's established range.

  • Bidirectional Transport Study:

    • Apical to Basolateral (A-B) Transport: The test compound is added to the apical (upper) chamber, and samples are taken from the basolateral (lower) chamber at various time points.

    • Basolateral to Apical (B-A) Transport: The test compound is added to the basolateral chamber, and samples are taken from the apical chamber at various time points.

  • Quantification: The concentration of the compound in the collected samples is determined by LC-MS/MS.

  • Calculation of Apparent Permeability (Papp):

    • Papp = (dQ/dt) / (A * C0)

    • Where:

      • dQ/dt is the rate of compound appearance in the receiver chamber.

      • A is the surface area of the membrane.

      • C0 is the initial concentration in the donor chamber.

  • Calculation of Efflux Ratio (ER):

    • ER = Papp (B-A) / Papp (A-B)

Interpretation of Caco-2 Results:

Permeability ClassificationPapp (A-B) (x 10⁻⁶ cm/s)
Low< 1.0
Moderate1.0 - 10.0
High> 10.0

Source: Adapted from general Caco-2 assay guidelines.[11]

An Efflux Ratio > 2 suggests the compound is a substrate for efflux transporters.[6]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify that your inhibitor is engaging with its intended target inside intact cells, thus confirming it has crossed the cell membrane.

Methodology:

  • Cell Treatment: Treat cultured cells with your pyrazole-based inhibitor at various concentrations. Include a vehicle control (e.g., DMSO).

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures for a set time (e.g., 3 minutes).

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or other appropriate methods.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Detection of Soluble Target Protein: Collect the supernatant containing the soluble proteins. The amount of the target protein remaining in the supernatant is quantified by a suitable method, such as Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of your inhibitor indicates target engagement.

Section 4: Visualization of Key Concepts and Workflows

Lipinski's Rule of Five for Oral Bioavailability

Caco2_Workflow cluster_0 Apical to Basolateral (A-B) cluster_1 Basolateral to Apical (B-A) Add Compound to Apical Add Compound to Apical Sample from Basolateral Sample from Basolateral Add Compound to Apical->Sample from Basolateral Quantify by LC-MS/MS Quantify by LC-MS/MS Sample from Basolateral->Quantify by LC-MS/MS Add Compound to Basolateral Add Compound to Basolateral Sample from Apical Sample from Apical Add Compound to Basolateral->Sample from Apical Sample from Apical->Quantify by LC-MS/MS Calculate Papp & Efflux Ratio Calculate Papp & Efflux Ratio Quantify by LC-MS/MS->Calculate Papp & Efflux Ratio

Caption: Workflow for a bidirectional Caco-2 permeability assay to determine both apparent permeability and the efflux ratio.

References

  • Evotec. Caco-2 Permeability Assay. Available from: [Link]

  • Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA). Available from: [Link]

  • PubMed. Prodrugs of Pyrazolo[3,4-d]pyrimidines: From Library Synthesis to Evaluation as Potential Anticancer Agents in an Orthotopic Glioblastoma Model. Available from: [Link]

  • PubMed. Determination of permeability and lipophilicity of pyrazolo-pyrimidine tyrosine kinase inhibitors and correlation with biological data. Available from: [Link]

  • RSC Publishing. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Available from: [Link]

  • Arabian Journal of Chemistry. Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Available from: [Link]

  • Labinsights. Analysis on Parallel Artificial Membrane Permeation Assay. Available from: [Link]

  • MolecularCloud. Parallel Artificial Membrane Permeability Assay (PAMPA): An Overview. Available from: [Link]

  • PMC - NIH. Highly Predictive and Interpretable Models for PAMPA Permeability. Available from: [Link]

  • PubMed. Simplified Method to Determine the Efflux Ratio on P-Glycoprotein Substrates Using Three-Compartment Model Analysis for Caco-2 Cell Assay Data. Available from: [Link]

  • Mimetas. 7 Ways Caco-2 Cells Can Make or Break Your Intestinal Permeability Models. Available from: [Link]

  • PubMed. Permeability for intestinal absorption: Caco-2 assay and related issues. Available from: [Link]

  • MDPI. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Available from: [Link]

  • MDPI. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Available from: [Link]

  • PMC. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. Available from: [Link]

  • MDPI. Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers. Available from: [Link]

  • Taylor & Francis Online. Synthesis, Structural, and Quantum Chemical Spectroscopic, Hydrogen Bonding, and Molecular Docking Investigation of Antifungal Compound Pyrazole-Pyrazolium Picrate. Available from: [Link]

  • Sygnature Discovery. Parallel Artificial Membrane Permeability Assay (PAMPA). Available from: [Link]

  • PMC. Pyrazole: an emerging privileged scaffold in drug discovery. Available from: [Link]

  • DiVA. Automated Permeability Assays for Caco-2 and MDCK Cells. Available from: [Link]

  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Available from: [Link]

  • SciELO. Evaluation of Intestinal Permeability of the Antifungal Compound PD76: Comparison of in silico Platforms and in vitro Assay in Caco-2 Cell Model. Available from: [Link]

  • International Journal of Research in Medical Sciences. 3-Dimensional quantitative structure-activity relationship and molecular docking studies of tetrasubstituted pyrazole derivative. Available from: [Link]

  • Johns Hopkins University. Synthesis, molecular docking, and in silico ADME prediction of some fused pyrazolo[1,5-a]pyrimidine and pyrazole derivatives as potential antimicrobial agents. Available from: [Link]

Sources

Optimization

"scaling up the synthesis of 4-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid for preclinical studies"

Current Status: Operational Support Tier: Level 3 (Process Chemistry & Scale-Up) Ticket ID: SC-PYR-BENZ-001 Executive Summary This guide addresses the process development and scale-up (100g to 1kg range) of 4-[(1-methyl-...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Process Chemistry & Scale-Up) Ticket ID: SC-PYR-BENZ-001

Executive Summary

This guide addresses the process development and scale-up (100g to 1kg range) of 4-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid . This molecule is a critical bi-aryl amine scaffold, often serving as a hinge-binder in kinase inhibitor discovery (e.g., JAK or Aurora kinase inhibitors).

The Core Challenge: Direct coupling of aminopyrazoles to benzoic acids is fraught with solubility issues and catalyst deactivation. The Solution: We recommend a two-step strategy utilizing an ester intermediate. This ensures homogeneous reaction conditions during the metal-catalyzed step and simplifies purification by avoiding chromatography.

Module 1: The Synthetic Route & Workflow

Strategic Overview

We utilize a Buchwald-Hartwig Cross-Coupling of ethyl 4-bromobenzoate and 1-methyl-1H-pyrazol-4-amine, followed by saponification.

Why this route?

  • Solubility: The ester intermediate is soluble in organic solvents (Toluene, Dioxane), whereas the zwitterionic amino-acid product is not.

  • Catalyst Longevity: Free carboxylic acids can coordinate to Palladium (Pd), poisoning the catalyst or requiring higher loadings.

  • Purification: The final step (hydrolysis) allows for isolation via pH-controlled precipitation, eliminating the need for silica gel columns at scale.

Workflow Visualization

SynthesisWorkflow Start1 Ethyl 4-bromobenzoate (Electrophile) Coupling Step 1: Buchwald-Hartwig Coupling Pd(OAc)2 / Xantphos Cs2CO3, Toluene, 100°C Start1->Coupling Start2 1-methyl-1H-pyrazol-4-amine (Nucleophile) Start2->Coupling Intermediate Intermediate Ester (In Solution) Coupling->Intermediate >95% Conv. Scavenging Step 2: Pd Scavenging Thiol-Silica / Carbon Filtration Intermediate->Scavenging Pd Removal Hydrolysis Step 3: Saponification LiOH, THF/H2O Then HCl to pH 4 Scavenging->Hydrolysis Filtrate Product Final Product (Precipitate) Hydrolysis->Product Isolation

Figure 1: Two-step process flow ensuring catalyst stability and chromatography-free isolation.

Module 2: Step-by-Step Protocols

Step 1: The C-N Coupling (Buchwald-Hartwig)

Reagents:

  • Ethyl 4-bromobenzoate (1.0 equiv)

  • 1-methyl-1H-pyrazol-4-amine (1.1 equiv)

  • Catalyst: Pd(OAc)₂ (1-2 mol%) + Xantphos (2-4 mol%)

    • Note: Xantphos is preferred for its wide bite angle, stabilizing the Pd during the reductive elimination of the bulky diarylamine [1][4].

  • Base: Cs₂CO₃ (2.0 equiv) or K₃PO₄ (finely ground).

  • Solvent: Toluene or 1,4-Dioxane (degassed).

Protocol:

  • Charge solid reagents (Ester, Amine, Base, Ligand) into the reactor.

  • Inertion (Critical): Cycle Vacuum/Nitrogen 3 times. Oxygen is the primary cause of stalled reactions in this chemistry.

  • Add solvent (sparged with N₂ for 30 mins prior) and Pd(OAc)₂.

  • Heat to 100°C for 4–12 hours. Monitor by HPLC.

  • Workup: Cool to 50°C. Filter through a Celite pad to remove inorganic salts. Wash the cake with Toluene.

Step 2: Impurity Control (Pd Removal)

Regulatory limits for Pd in preclinical APIs are strict (<10-20 ppm). You cannot rely on crystallization alone.

Protocol:

  • Take the filtrate from Step 1.

  • Add Thiol-functionalized silica (e.g., SiliaMetS® Thiol) at 10 wt% relative to the theoretical yield.

  • Stir at 50°C for 4 hours.

  • Filter to remove the scavenger.[1] This usually reduces Pd from ~500 ppm to <50 ppm [2].

Step 3: Hydrolysis & Isolation

Protocol:

  • Concentrate the toluene filtrate to a thick oil.

  • Redissolve in THF/Water (3:1 ratio).

  • Add LiOH[2]·H₂O (3.0 equiv). Stir at 40°C until the ester is consumed (HPLC).

  • The pH Swing:

    • Cool to 20°C.

    • Slowly add 1M HCl.

    • Observation: At pH ~7, salts dissolve. At pH ~4, the product precipitates as a thick solid.

  • Filter the solid.[3] Wash with water (to remove LiCl) and cold ethanol (to remove organic impurities).

  • Dry in a vacuum oven at 50°C.

Module 3: Troubleshooting Guide (FAQ)

Issue 1: The reaction stalls at 60-70% conversion.

Diagnosis: Catalyst deactivation due to oxidation or "Pd Black" precipitation. Corrective Actions:

  • Check Oxygen: Did you degas the solvent before addition? Sparging with N₂ for 30 mins is mandatory at scale.

  • Ligand Ratio: Ensure the Ligand:Metal ratio is at least 1.5:1 (preferably 2:1 for Xantphos). Excess ligand protects the active Pd(0) species.

  • Halide Interference: If using the iodo analog instead of bromo, iodide ions can sometimes inhibit the catalytic cycle. Switch to the bromo-benzoate [4].

Issue 2: High residual Palladium (>100 ppm) in the final solid.

Diagnosis: The aminopyrazole moiety is a good ligand and "holds onto" the Pd. Corrective Actions:

  • Switch Scavengers: If Thiol-silica fails, try TMT (Trimercaptotriazine) . It forms a highly insoluble complex with Pd that filters out easily.

  • Activated Carbon: Use charcoal (e.g., Darco KB-G) at 80°C in the ester solution before hydrolysis.

Issue 3: Product is a sticky gum during acidification.

Diagnosis: Presence of organic impurities (dimers) or rapid precipitation trapping solvent. Corrective Actions:

  • Slower Acidification: Add HCl over 2 hours.

  • Ripening: Once the gum forms, heat the slurry to 60°C for 1 hour, then cool slowly. This "Ostwald ripening" often converts amorphous gums into filterable crystals.

Module 4: Data & Specifications

Process Parameters Table
ParameterSpecificationReason
Temperature 95°C - 105°CRequired for activation of aryl bromide bond.
Concentration 5 - 8 VolumesToo dilute = slow reaction; Too conc = stirring issues.
Water Content < 0.1% (Step 1)Water degrades the catalyst and hydrolyzes the ester prematurely.
Pd Loading 1.0 - 2.0 mol%Balance between cost and reaction speed.
Yield Target > 85% (Step 1)High conversion required to avoid difficult purification.
Troubleshooting Logic Tree

Troubleshooting Problem Problem: Low Yield / Stalled Reaction CheckColor Check Reaction Color Problem->CheckColor Black Black Precipitate (Pd Black) CheckColor->Black Orange Clear Orange/Red (Active Catalyst) CheckColor->Orange Action1 O2 Leak or Low Ligand. ACTION: Add more Ligand, Degas rigorously. Black->Action1 Action2 Kinetic Stall. ACTION: Increase Temp, Check Base solubility. Orange->Action2

Figure 2: Rapid diagnostic logic for reaction stalling.

References

  • Sigma-Aldrich. (2025). Scale-Up Guide: Buchwald-Hartwig Amination - General Guidelines for Catalytic Reaction Scale-Up. Retrieved from

  • Biotage. (2023). How to Remove Palladium in three easy steps.[4] Retrieved from

  • Organic Process Research & Development. (2014). Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive Heterocycles.[3] (General Reference to OPRD scale-up methodologies).

  • Su, M., Hoshiya, N., & Buchwald, S. L. (2014).[5] Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides.[5][6] Organic Letters.[5] Retrieved from

  • BenchChem. (2025). Technical Support Center: Palladium Catalyst Removal from 6-Bromopyridin-3-amine Reaction Mixtures. Retrieved from

Disclaimer: This guide is intended for qualified chemical professionals. Always perform a safety risk assessment (Process Safety) before scaling up reactions involving heat, pressure, and transition metals.

Sources

Reference Data & Comparative Studies

Validation

"comparing the efficacy of 4-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid with other kinase inhibitors"

A Comparative Efficacy Guide for Drug Development Professionals Introduction: The Rise of the Pyrazole Nucleus in Oncology In the landscape of targeted cancer therapy, the pyrazole scaffold has emerged as a "privileged s...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Efficacy Guide for Drug Development Professionals

Introduction: The Rise of the Pyrazole Nucleus in Oncology

In the landscape of targeted cancer therapy, the pyrazole scaffold has emerged as a "privileged structure"—a molecular framework that is recurrently found in potent and selective kinase inhibitors.[1] Its five-membered heterocyclic ring, with two adjacent nitrogen atoms, offers a unique combination of chemical properties. The pyrazole ring can engage in a variety of non-covalent interactions, including hydrogen bonding and van der Waals forces, with the ATP-binding pocket of protein kinases.[1] This versatility allows for the design of inhibitors that can target specific kinase conformations with high affinity and selectivity, which is paramount for minimizing off-target effects and associated toxicities.

This guide provides a comparative analysis of the efficacy of kinase inhibitors derived from the pyrazole and related benzoic acid scaffolds. Rather than focusing on a single compound, we will explore three distinct case studies, each centered on a different kinase target crucial in oncology: FLT3 in acute myeloid leukemia, ERK1/2 in MAPK-driven cancers, and the c-Met receptor in solid tumors. Through an in-depth examination of preclinical and clinical data, we will compare the performance of these pyrazole-based inhibitors against established clinical benchmarks, offering insights into their therapeutic potential and the underlying principles of their design.

Chapter 1: Targeting FLT3 in Acute Myeloid Leukemia (AML)

FMS-like tyrosine kinase 3 (FLT3) is one of the most frequently mutated genes in AML, with internal tandem duplication (FLT3-ITD) mutations being associated with a particularly poor prognosis.[2][3] This has made FLT3 a prime target for kinase inhibitor development. Here, we compare FN-1501 , a novel pyrazole-based FLT3 and Cyclin-Dependent Kinase (CDK) inhibitor, with Gilteritinib , an FDA-approved FLT3 inhibitor.

Inhibitor Profiles:
  • FN-1501: A potent, multi-kinase inhibitor targeting FLT3, CDK2, CDK4, and CDK6 with IC50 values in the nanomolar range.[3][4] Its pyrazole-carboxamide core is central to its inhibitory activity.

  • Gilteritinib (Xospata®): A highly potent and selective FLT3/AXL inhibitor, effective against both FLT3-ITD and tyrosine kinase domain (TKD) mutations.[5][6][7] It is considered a second-generation FLT3 inhibitor with a favorable safety profile.[8]

Comparative Efficacy: In Vitro Potency

The in vitro potency of a kinase inhibitor is a critical early indicator of its potential therapeutic efficacy. This is typically measured by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target kinase's activity or the growth of cancer cells.

InhibitorTarget/Cell LineMutation StatusIC50 (nM)Source
FN-1501 FLT3 (biochemical)N/A0.28 [4]
CDK2/cyclin AN/A2.47[4]
CDK4/cyclin D1N/A0.85[4]
MV4-11 (cell proliferation)FLT3-ITD8.0 [4]
MOLM-13 (cell proliferation)FLT3-ITD5.3[4]
Gilteritinib FLT3 (biochemical)N/A0.29 [7]
AXL (biochemical)N/A0.73[7]
MV4-11 (cell proliferation)FLT3-ITD0.9 - 4.5 [9][10]
MOLM-13 (cell proliferation)FLT3-ITD0.7 - 1.8[2]

Analysis: Both FN-1501 and Gilteritinib demonstrate potent, sub-nanomolar inhibition of the FLT3 kinase in biochemical assays. In cellular assays, Gilteritinib generally shows slightly higher potency against FLT3-ITD positive cell lines like MV4-11 and MOLM-13. The multi-kinase nature of FN-1501, particularly its potent inhibition of CDKs, may offer a different therapeutic strategy by targeting cell cycle progression in addition to the primary oncogenic driver.

Comparative Efficacy: In Vivo Anti-Tumor Activity

Preclinical in vivo studies using xenograft models, where human cancer cells are implanted into immunodeficient mice, are crucial for evaluating a drug's efficacy in a more complex biological system.

InhibitorModelDosingEfficacy OutcomeSource
FN-1501 MV4-11 Xenograft15 mg/kgTumor regression
MOLM-13 Xenograft5-20 mg/kgTumor growth stasis[11]
Gilteritinib MV4-11 Xenograft30 mg/kg, p.o., daily78% tumor growth inhibition[12]
MOLM-13 Xenograft30 mg/kg, p.o., daily>90% tumor growth inhibition[12]

Analysis: Both inhibitors show significant anti-tumor activity in AML xenograft models. FN-1501 was reported to induce tumor regression at 15 mg/kg in an MV4-11 model. Gilteritinib demonstrates very strong tumor growth inhibition at a 30 mg/kg dose in both MV4-11 and MOLM-13 models.[12] Direct comparison is challenging due to different experimental endpoints (regression vs. growth inhibition), but both compounds are clearly active in vivo.

Signaling Pathway and Experimental Workflow

FLT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS FLT3-ITD (Constitutive Activation) STAT5 STAT5 FLT3->STAT5 FLT3-ITD (Constitutive Activation) PI3K PI3K FLT3->PI3K FLT3-ITD (Constitutive Activation) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation STAT5->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation FN1501 FN-1501 FN1501->FLT3 Inhibits Gilteritinib Gilteritinib Gilteritinib->FLT3 Inhibits

Caption: FLT3 signaling pathway in AML.

Chapter 2: Targeting the MAPK/ERK Pathway

The RAS/RAF/MEK/ERK signaling cascade is a central regulator of cell growth and survival, and its hyperactivation, often through BRAF or RAS mutations, is a hallmark of many cancers.[1] Targeting the final kinase in this cascade, ERK1/2, is a promising strategy to overcome resistance to upstream inhibitors (e.g., BRAF or MEK inhibitors). Here, we compare GDC-0994 (Ravoxertinib) , a pyrazole-containing ERK1/2 inhibitor, with Ulixertinib (BVD-523) , another clinical-stage ERK inhibitor.

Inhibitor Profiles:
  • GDC-0994 (Ravoxertinib): An orally bioavailable and highly selective small-molecule inhibitor of ERK1 and ERK2.[13] It has shown single-agent activity in multiple in vivo cancer models, including those with KRAS and BRAF mutations.[14]

  • Ulixertinib (BVD-523): A first-in-class, reversible, and ATP-competitive inhibitor of ERK1/2 that has demonstrated tumor regression in BRAF and RAS mutant xenograft models.[15][16]

Comparative Efficacy: In Vitro Potency
InhibitorTargetKi (nM)Cell LineMutationIC50 (nM)Source
GDC-0994 ERK11.1 - 1.2A375BRAF V600E86[13]
ERK20.3 KHM-5MBRAF V600E~100[13][14]
Ulixertinib ERK1/2N/AA375BRAF V600E~25-50[15]
HCT116KRAS G13D~100-200[15]

Analysis: Both GDC-0994 and Ulixertinib are potent inhibitors of ERK1/2. GDC-0994 exhibits particularly strong biochemical potency against ERK2 (Ki of 0.3 nM).[13] In cellular assays, both compounds effectively inhibit the proliferation of BRAF-mutant cell lines at nanomolar concentrations. The choice between these inhibitors in a research setting may depend on the specific genetic context of the cancer model being studied.

Comparative Efficacy: In Vivo Anti-Tumor Activity
InhibitorModelMutationDosingEfficacy OutcomeSource
GDC-0994 KHM-5M XenograftBRAF V600EDaily, p.o.Nearly complete tumor growth abolition[14][17]
HCT116 XenograftKRAS G13D150 mg/kg, p.o., BID69% tumor growth inhibition[18]
Ulixertinib A375 XenograftBRAF V600EN/ATumor regression[16]
CHLA136 (NB) XenograftN/A50 mg/kg, dailySignificant tumor growth inhibition & increased survival[19]
Multiple XenograftsMAPK-alteredN/AModest TGI as monotherapy; 75-90% TGI with CDK4/6i[20]

Analysis: Both inhibitors demonstrate robust in vivo efficacy. GDC-0994 has shown to nearly eliminate tumor growth in a BRAF-mutant xenograft model.[14][17] Ulixertinib has also shown significant tumor growth inhibition and even regression in various models, including neuroblastoma and BRAF-mutant melanoma.[16][19] Notably, Ulixertinib's efficacy is significantly enhanced when combined with CDK4/6 inhibitors, highlighting the potential for combination therapies.[20]

Signaling Pathway and Experimental Workflow

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS (KRAS, NRAS) RTK->RAS RAF RAF (BRAF) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation GDC0994 GDC-0994 GDC0994->ERK Inhibits Ulixertinib Ulixertinib Ulixertinib->ERK Inhibits

Caption: The MAPK/ERK signaling pathway.

Chapter 3: Targeting c-Met in Solid Tumors

The c-Met receptor tyrosine kinase and its ligand, Hepatocyte Growth Factor (HGF), play critical roles in cell proliferation, survival, and motility. Aberrant c-Met signaling, often through gene amplification or mutation, is a known oncogenic driver in various solid tumors, including non-small cell lung cancer (NSCLC) and gastric cancer. Here, we compare MK-8033 , a selective pyrazole-based c-Met/Ron inhibitor, with Crizotinib , an FDA-approved multi-kinase inhibitor that targets ALK, ROS1, and c-Met.

Inhibitor Profiles:
  • MK-8033: A highly selective, ATP-competitive dual inhibitor of c-Met and Ron kinases. It shows preferential affinity for the activated (phosphorylated) state of c-Met.[21][22]

  • Crizotinib (Xalkori®): An orally bioavailable inhibitor of ALK, ROS1, and c-Met.[23][24] It has demonstrated significant clinical activity in NSCLC patients with ALK rearrangements or MET exon 14 skipping mutations.[18]

Comparative Efficacy: In Vitro Potency
InhibitorTargetIC50 (nM)Cell Linec-Met StatusIC50 (nM)Source
MK-8033 c-Met (biochemical)1.0 - 1.3 GTL-16Amplified580 (proliferation)[21][25]
Ron (biochemical)7.0 - 14.0GTL-16Amplified30 (p-Met)[21][22][25]
Crizotinib c-Met (biochemical)4.0 GTL-16Amplified~5-10[8][23]
Hs746TAmplified< 200[8]
EBC-1Amplified25[26]

Analysis: Both MK-8033 and Crizotinib are potent inhibitors of the c-Met kinase in biochemical assays. MK-8033 appears slightly more potent at the enzymatic level.[21][25] In cellular assays against c-Met amplified gastric (GTL-16, Hs746T) and lung (EBC-1) cancer cell lines, Crizotinib demonstrates superior anti-proliferative activity with IC50 values in the low nanomolar range, whereas MK-8033's anti-proliferative IC50 is in the mid-nanomolar range.[8][21][26] This difference may be due to factors like cell permeability or off-target effects of Crizotinib that contribute to its cellular potency.

Comparative Efficacy: In Vivo Anti-Tumor Activity
InhibitorModelc-Met StatusDosingEfficacy OutcomeSource
MK-8033 Gastric XenograftAmplifiedWell-tolerated oral dosesTumor growth inhibition[25]
NSCLC XenograftAmplifiedWell-tolerated oral dosesTumor growth inhibition[25]
Crizotinib GTL-16 XenograftAmplified50 mg/kg, p.o.Significant tumor growth inhibition[24][27]
Multiple XenograftsVariousN/AInhibition of growth, migration, invasion[24]

Analysis: Both compounds show clear in vivo anti-tumor activity in c-Met amplified xenograft models.[24][25] Crizotinib has been extensively documented to inhibit tumor growth in the GTL-16 gastric carcinoma model.[24][27] While specific quantitative data for MK-8033 is less publicly available, reports confirm its efficacy in both gastric and NSCLC xenografts at well-tolerated doses.[25]

Signaling Pathway and Experimental Workflow

cMet_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet c-Met Receptor GAB1 GAB1 cMet->GAB1 GRB2 GRB2 cMet->GRB2 STAT3 STAT3 cMet->STAT3 HGF HGF (Ligand) HGF->cMet Binds & Activates PI3K PI3K GAB1->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS Proliferation Gene Transcription (Proliferation, Angiogenesis, Invasion, Metastasis) RAS->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT3->Proliferation MK8033 MK-8033 MK8033->cMet Inhibits Crizotinib Crizotinib Crizotinib->cMet Inhibits

Caption: The HGF/c-Met signaling pathway.

Experimental Protocols: A Foundation for Reproducible Efficacy Testing

The following protocols provide a standardized framework for evaluating the efficacy of kinase inhibitors. These methods are foundational to generating the comparative data presented in this guide.

Protocol 1: Biochemical Kinase Assay

This protocol is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

Principle: The assay quantifies the transfer of a phosphate group from ATP to a specific substrate by the target kinase. Inhibition is measured as a decrease in the phosphorylation of the substrate or the amount of ADP produced. Luminescence-based assays, such as Kinase-Glo®, are common.[28][29][30]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test inhibitor (e.g., 10 mM in DMSO). Create a serial dilution series in kinase assay buffer.

    • Prepare a solution of the purified kinase enzyme in kinase assay buffer.

    • Prepare a solution containing the specific peptide substrate and ATP in kinase assay buffer. The ATP concentration should be near the Km of the enzyme for sensitive detection of ATP-competitive inhibitors.

  • Assay Plate Setup (384-well plate):

    • Add 5 µL of the diluted inhibitor or DMSO (vehicle control) to appropriate wells.

    • Add 10 µL of the kinase enzyme solution to all wells except the "no enzyme" control.

    • Incubate for 10-20 minutes at room temperature to allow for compound-enzyme binding.

  • Kinase Reaction:

    • Initiate the reaction by adding 10 µL of the substrate/ATP mixture to all wells.

    • Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

  • Signal Detection (e.g., using ADP-Glo™):

    • Add 25 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control) from all other readings.

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

workflow_biochem A Prepare Reagents (Inhibitor, Kinase, Substrate/ATP) B Dispense Inhibitor & Kinase to Plate A->B C Pre-incubate B->C D Initiate Reaction (Add Substrate/ATP) C->D E Incubate at 30°C D->E F Stop Reaction & Add Detection Reagent E->F G Read Signal (Luminescence) F->G H Calculate IC50 G->H

Caption: Workflow for a biochemical kinase assay.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol measures the effect of a compound on the metabolic activity of a cell line, which serves as an indicator of cell viability and proliferation.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay where metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[31][32][33] The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring the absorbance of the solubilized crystals.

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest and count cells from a logarithmic growth phase culture.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow cells to attach and resume growth.

  • Compound Treatment:

    • Prepare a serial dilution of the test inhibitor in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the inhibitor or vehicle control (e.g., 0.1% DMSO).

    • Incubate for 72 hours (or a desired time course) at 37°C, 5% CO2.

  • MTT Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate for 3-4 hours at 37°C, 5% CO2. During this time, viable cells will form purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Plot the percent viability against the log of the inhibitor concentration and determine the IC50 value.

Protocol 3: Mouse Xenograft Study

This protocol outlines a general procedure for assessing the in vivo anti-tumor efficacy of a kinase inhibitor.

Principle: Human tumor cells are implanted subcutaneously into immunocompromised mice. Once tumors are established, mice are treated with the test compound, and tumor growth is monitored over time to evaluate efficacy.

Step-by-Step Methodology:

  • Animal Acclimatization and Cell Implantation:

    • Acclimatize immunodeficient mice (e.g., 6-8 week old female athymic nude mice) for at least one week.

    • Harvest cancer cells (e.g., MV4-11, A375, GTL-16) and resuspend them in a mixture of sterile PBS and Matrigel (1:1 ratio) at a concentration of 5-10 x 10^7 cells/mL.

    • Inject 100 µL of the cell suspension subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring and Randomization:

    • Monitor tumor growth by measuring the length (L) and width (W) with digital calipers every 2-3 days.

    • Calculate tumor volume using the formula: Volume = (W^2 x L) / 2.

    • When tumors reach an average volume of 150-200 mm^3, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Compound Administration:

    • Formulate the inhibitor in an appropriate vehicle (e.g., 0.5% methylcellulose, 0.2% Tween 80).

    • Administer the compound to the treatment groups via oral gavage (p.o.) or intraperitoneal (i.p.) injection at the predetermined dose and schedule (e.g., 30 mg/kg, once daily).

    • Administer the vehicle alone to the control group.

  • Efficacy Evaluation:

    • Continue to measure tumor volumes and body weights 2-3 times per week for the duration of the study (e.g., 21-28 days).

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics, histology).

  • Data Analysis:

    • Plot the mean tumor volume ± SEM for each group over time.

    • Calculate the percent tumor growth inhibition (%TGI) at the end of the study using the formula: %TGI = 100 x (1 - [ΔT / ΔC]), where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.

    • Analyze data for statistical significance using appropriate tests (e.g., Student's t-test or ANOVA).

Conclusion

The pyrazole scaffold is a cornerstone of modern kinase inhibitor design, providing a versatile framework for developing potent and selective therapeutics against a range of oncogenic drivers. As demonstrated through the comparative analysis of inhibitors targeting FLT3, ERK, and c-Met, pyrazole-based compounds consistently achieve high preclinical and clinical efficacy. While established drugs like Gilteritinib and Crizotinib have set high benchmarks, novel pyrazole derivatives such as FN-1501 and MK-8033 continue to show promise, often with unique multi-targeting profiles or selectivity for specific kinase conformations. The continued exploration of this privileged scaffold, guided by rigorous preclinical evaluation using standardized protocols, will undoubtedly lead to the development of next-generation targeted therapies for cancer.

References

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved February 17, 2026, from [Link]

  • ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved February 17, 2026, from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved February 17, 2026, from [Link]

  • ADMET & DMPK. (2017, December 24). Preclinical assessment of ulixertinib, a novel ERK1/2 inhibitor. Retrieved February 17, 2026, from [Link]

  • PMC. (2024, May 9). The ERK inhibitor GDC-0994 selectively inhibits growth of BRAF mutant cancer cells. Retrieved February 17, 2026, from [Link]

  • MDPI. (2023, July 12). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Retrieved February 17, 2026, from [Link]

  • BioWorld. (2014, April 8). Genentech and Array BioPharma reports ERK-1/2 inhibitor, GDC-0994. Retrieved February 17, 2026, from [Link]

  • PMC. (2022, November 10). ERK Inhibitor Ulixertinib Inhibits High-Risk Neuroblastoma Growth In Vitro and In Vivo. Retrieved February 17, 2026, from [Link]

  • ResearchGate. (n.d.). Crizotinib inhibits GTL-16 tumor growth and reduces tumor 18 F-FDG uptake. Retrieved February 17, 2026, from [Link]

  • ResearchGate. (n.d.). GDC-0994 suppresses the growth of BRAF mutant xenografts. Retrieved February 17, 2026, from [Link]

  • Semantic Scholar. (2025, April 3). Anti-Tumor Effects of Gilteritinib on FLT3 Mutations: Insights into Resistance Mechanisms in Ba/F3 Cell Models. Retrieved February 17, 2026, from [Link]

  • Oncotarget. (2019, April 2). Evaluation of gilteritinib in combination with chemotherapy in preclinical models of FLT3-ITD + acute myeloid leukemia. Retrieved February 17, 2026, from [Link]

  • PMC. (n.d.). The first-in-class ERK inhibitor ulixertinib shows promising activity in mitogen-activated protein kinase (MAPK)-driven pediatric low-grade glioma models. Retrieved February 17, 2026, from [Link]

  • PMC. (2020, June 3). Gilteritinib in the treatment of relapsed and refractory acute myeloid leukemia with a FLT3 mutation. Retrieved February 17, 2026, from [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. Retrieved February 17, 2026, from [Link]

  • ASCO Publications. (2017, May 30). First-in-class oral ERK1/2 inhibitor Ulixertinib (BVD-523) in patients with advanced solid tumors: Final results of a phase I dose escalation and expansion study. Retrieved February 17, 2026, from [Link]

  • AACR Journals. (2022, June 15). Abstract 1057: Significant efficacy demonstrated with the combination of ulixertinib (ERK1/2 inhibitor) and CDK4/6 inhibitors in MAPK altered models. Retrieved February 17, 2026, from [Link]

  • PMC. (n.d.). Preclinical studies of gilteritinib, a next-generation FLT3 inhibitor. Retrieved February 17, 2026, from [Link]

  • ResearchGate. (n.d.). IC 50 values of crizotinib for inhibition of the growth of gastric cancer cells in vitro. Retrieved February 17, 2026, from [Link]

  • ResearchGate. (2025, August 6). Evaluation of gilteritinib in combination with chemotherapy in preclinical models of FLT3-ITD+ acute myeloid leukemia. Retrieved February 17, 2026, from [Link]

  • ResearchGate. (n.d.). Antitumor activity of gilteritinib in an MV4–11 xenograft AML mouse model. Retrieved February 17, 2026, from [Link]

  • PMC. (n.d.). The combination of CUDC-907 and gilteritinib shows promising in vitro and in vivo antileukemic activity against FLT3-ITD AML. Retrieved February 17, 2026, from [Link]

  • ACS Publications. (2018, November 30). Discovery and Development of GDC-0994: A Selective and Efficacious Small Molecule Inhibitor of ERK1/2. Retrieved February 17, 2026, from [Link]

  • ASH Publications. (2020, February 10). Gilteritinib is a clinically active FLT3 inhibitor with broad activity against FLT3 kinase domain mutations. Retrieved February 17, 2026, from [Link]

  • AACR Journals. (2009, May 1). Abstract #1751: MK-8033, a selective c-Met / Ron inhibitor, suppresses tumor cell growth in vitro and in vivo. Retrieved February 17, 2026, from [Link]

  • IMR Press. (n.d.). Resistance to crizotinib in a cMET gene amplified tumor cell line is associated with impaired sequestration of crizotinib in lysosomes. Retrieved February 17, 2026, from [Link]

  • PLOS One. (2013, December 26). Ability of the Met Kinase Inhibitor Crizotinib and New Generation EGFR Inhibitors to Overcome Resistance to EGFR Inhibitors. Retrieved February 17, 2026, from [Link]

  • PMC. (n.d.). Crizotinib for the Treatment of ALK-Rearranged Non-Small Cell Lung Cancer: A Success Story to Usher in the Second Decade of Molecular Targeted Therapy in Oncology. Retrieved February 17, 2026, from [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved February 17, 2026, from [Link]

  • ResearchGate. (n.d.). FLT3-ITD-mutated cell lines are more sensitive to Gilteritinib. Retrieved February 17, 2026, from [Link]

  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Retrieved February 17, 2026, from [Link]

  • PMC. (2023, April 29). A Multicenter, Open-Label, Phase I/II Study of FN-1501 in Patients with Advanced Solid Tumors. Retrieved February 17, 2026, from [Link]

  • ResearchGate. (n.d.). (S)-crizotinib inhibits NCI-H460 xenograft growth in vivo. Retrieved February 17, 2026, from [Link]

  • BioWorld. (2023, July 11). Kinnate Biopharma divulges new c-Met inhibitors for cancer. Retrieved February 17, 2026, from [Link]

  • NCI Drug Dictionary. (n.d.). Definition of CDK2/4/6/FLT3 inhibitor FN-1501. Retrieved February 17, 2026, from [Link]

  • ResearchGate. (n.d.). Figure S1. Crizotinib IC50 values for various cancer cell lines in Pharmacogenomics datasets. Retrieved February 17, 2026, from [Link]

  • ResearchGate. (2025, August 10). FIH phase I dose escalation study of FN1501, an investigational FLT-3 inhibitor with multiple targets in patients with relapsed or refractory solid tumors and acute myeloid leukemia. Retrieved February 17, 2026, from [Link]

  • ResearchGate. (n.d.). Crizotinib is not efficacious in mouse Ba/F3 xenograft models. Retrieved February 17, 2026, from [Link]

  • PMC. (n.d.). C-Met Inhibitor MK-8003 Radiosensitizes c-Met–Expressing Non-Small Cell Lung Cancer Cells with Radiation-Induced c-Met–Expression. Retrieved February 17, 2026, from [Link]

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Comparative

Comparative Analysis of 4-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic Acid Scaffolds: From Core Structure to Optimized Therapeutics

Executive Summary 4-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid represents a critical pharmacophore scaffold rather than a standalone therapeutic agent. In medicinal chemistry, this motif—comprising a pyrazole ring lin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid represents a critical pharmacophore scaffold rather than a standalone therapeutic agent. In medicinal chemistry, this motif—comprising a pyrazole ring linked via a secondary amine to a benzoic acid—serves as a versatile "hinge-binding" mimetic in kinase inhibitors and a core structural element in antibacterial agents.

This guide compares the Core Scaffold (Compound A) against its Optimized Functional Analogs (Compounds B, C, and D). While the Core Scaffold provides the essential hydrogen-bonding geometry required for target engagement, it lacks the potency and metabolic stability of its optimized analogs. This analysis dissects the transition from a raw chemical intermediate to high-potency clinical candidates like BMS-695735 (IGF-1R inhibitor) and MK-8033 (c-Met inhibitor).

Key Findings
  • Role: The core scaffold is a privileged structure for ATP-competitive inhibition.

  • Limitation: The unmodified benzoic acid tail limits cell permeability and target selectivity.

  • Optimization: Converting the carboxylic acid to heterocyclic amides (e.g., pyridones, sulfonamides) improves IC50 values by >1000-fold.

Structural Identity & Mechanism

Core Scaffold: Compound A
  • IUPAC Name: 4-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid

  • Molecular Formula: C₁₁H₁₁N₃O₂

  • Molecular Weight: 217.23 g/mol

  • Key Structural Features:

    • Pyrazole Ring: Acts as a hydrogen bond acceptor/donor pair, often mimicking the adenine ring of ATP in kinase pockets.

    • Amino Linker (-NH-): Provides conformational flexibility and a critical H-bond donor to the protein backbone (hinge region).

    • Benzoic Acid: Serves as a handle for further derivatization to tune solubility and reach solvent-exposed regions of the binding pocket.

Mechanism of Action (Visualized)

The following diagram illustrates how the core scaffold interacts with a generic kinase ATP-binding site compared to its optimized analogs.

MOA_Pathway ATP_Pocket Target: ATP Binding Pocket (Kinase Hinge Region) Scaffold Core Scaffold (Compound A) [Pyrazolyl-Amino-Benzoic Acid] Interaction_1 H-Bond: Pyrazole N2 ↔ Hinge Backbone Scaffold->Interaction_1 Interaction_2 H-Bond: Amino Linker (-NH) ↔ Gatekeeper Residue Scaffold->Interaction_2 Limitation Limitation: Carboxylic Acid (High Polarity, Poor Permeability) Scaffold->Limitation Intrinsic Property Interaction_1->ATP_Pocket Interaction_2->ATP_Pocket Optimized Optimized Analog (e.g., BMS-695735) [Heterocyclic Replacement] Limitation->Optimized Medicinal Chem Optimization Optimized->ATP_Pocket High Affinity Binding Effect Result: High Potency (nM) & Selectivity Optimized->Effect

Figure 1: Mechanism of Action illustrating the core scaffold's binding mode and the necessity for optimization to overcome permeability issues.

Comparative Performance Analysis

This section contrasts the Core Scaffold with three distinct analogs developed for specific therapeutic targets.

The Competitors
  • Compound A (Baseline): 4-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid.

  • Compound B (Oncology - IGF-1R): BMS-695735 derivative.[1] Replaces the acid with a complex heterocycle for IGF-1R selectivity.

  • Compound C (Oncology - c-Met): MK-8033 analog.[2] Uses the pyrazole-amino motif but constrains the linker for c-Met/Ron inhibition.

  • Compound D (Antibacterial): 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid . A structural variant targeting bacterial fatty acid biosynthesis.[3]

Performance Data Table
FeatureCompound A (Core Scaffold) Compound B (IGF-1R Optimized) Compound C (c-Met Optimized) Compound D (Antibacterial)
Primary Target Non-specific Kinase BinderIGF-1R / IR Kinasec-Met / Ron KinaseBacterial Membrane / FabI
Potency (IC50/MIC) > 10 µM (Weak)< 10 nM (Potent)< 5 nM (Potent)MIC: 0.5–2 µg/mL (MRSA)
Solubility High (at pH > 7)Moderate (Optimized)ModerateLow (Lipophilic)
Cell Permeability Low (Polar Acid)HighHighModerate
Metabolic Stability Low (Glucuronidation)High (Blocked Sites)HighModerate
Development Stage Building Block Clinical Candidate Pre-clinical Research Lead

Expert Insight: Compound A shows weak activity because the carboxylic acid group is often ionized at physiological pH, preventing it from crossing cell membranes to reach intracellular kinase domains. Analogs B and C mask this group or replace it with bioisosteres (like sulfonamides or pyridones) to unlock cellular potency.

Experimental Protocols

To work with this scaffold, precise synthesis and validation protocols are required.

Protocol 1: Synthesis of the Core Scaffold (Compound A)

Method: Buchwald-Hartwig Cross-Coupling Objective: Couple 4-bromo-1-methyl-1H-pyrazole with 4-aminobenzoic acid (or ester).

  • Reagents:

    • Aryl Halide: 4-bromo-1-methyl-1H-pyrazole (1.0 equiv)

    • Amine: Methyl 4-aminobenzoate (1.1 equiv) [Note: Ester used to prevent catalyst poisoning]

    • Catalyst: Pd₂(dba)₃ (2 mol%)

    • Ligand: Xantphos (4 mol%)

    • Base: Cs₂CO₃ (2.0 equiv)

    • Solvent: 1,4-Dioxane (dry, degassed)

  • Procedure:

    • Step 1: Charge a Schlenk flask with reagents and base under Argon.

    • Step 2: Add solvent and heat to 100°C for 12–16 hours. Monitor by TLC/LCMS.

    • Step 3: Cool, filter through Celite, and concentrate.

    • Step 4 (Hydrolysis): Dissolve intermediate in THF/MeOH (1:1), add LiOH (2M aq), and stir at RT for 4 hours to cleave the ester.

    • Step 5: Acidify with 1M HCl to precipitate Compound A . Filter and dry.[4]

  • Validation:

    • ¹H NMR (DMSO-d₆): Look for pyrazole singlets (~7.5–8.0 ppm) and amino -NH- broad singlet.

    • LCMS: Mass peak [M+H]⁺ = 218.2.

Protocol 2: Kinase Binding Assay (Generic)

Objective: Validate the "hinge-binding" capacity of the scaffold.

  • Assay Format: FRET-based LanthaScreen (Invitrogen) or similar.

  • Tracer: Eu-labeled anti-GST antibody + AlexaFluor-labeled Tracer (ATP competitive).

  • Steps:

    • Incubate Kinase (5 nM) + Antibody (2 nM) + Tracer (variable) + Compound A (titration 0–100 µM).

    • Measure TR-FRET ratio (Emission 665/615 nm) after 1 hour.

    • Expectation: Compound A should show displacement of the tracer at high concentrations (>10 µM), confirming ATP-site binding.

Scaffold Evolution & SAR Visualization

The following diagram maps how the core scaffold is chemically modified to create specific drugs.

SAR_Evolution Core Core Scaffold (Compound A) [Py-NH-Ph-COOH] Mod_Linker Linker Modification (Amino -> Amide/Urea) Core->Mod_Linker Mod_Acid Acid Replacement (Bioisosteres) Core->Mod_Acid Mod_Ring Ring Substitution (Fluorination/Methylation) Core->Mod_Ring Prod_LDH Metabolic Inhibitors (LDH Analogs) Target: Cancer Metabolism Mod_Linker->Prod_LDH + Sulfonamide linker Prod_Kinase Kinase Inhibitors (BMS-695735) Target: IGF-1R Mod_Acid->Prod_Kinase + Pyridone/Benzimidazole Prod_Antibac Antibacterials (FabI Inhibitors) Target: MRSA Mod_Ring->Prod_Antibac + Lipophilic tail

Figure 2: Structure-Activity Relationship (SAR) map showing the divergence of the core scaffold into distinct therapeutic classes.

References

  • Velaparthi, U., et al. (2008). Discovery and evaluation of 4-(2-(4-chloro-1H-pyrazol-1-yl)ethylamino)-3-(6-(1-(3-fluoropropyl)piperidin-4-yl)-4-methyl-1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-one (BMS-695735).[1] Journal of Medicinal Chemistry. Link

  • Northrup, A. B., et al. (2013). Discovery of MK-8033: A Specific c-Met/Ron dual kinase inhibitor with preferential affinity for the activated state of c-Met.[2] Journal of Medicinal Chemistry. Link

  • Rai, G., et al. (2020). Pyrazole-Based Lactate Dehydrogenase Inhibitors with Optimized Cell Activity and Pharmacokinetic Properties. Journal of Medicinal Chemistry. Link

  • Roy, S., et al. (2022). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives. Antibiotics.[3][5][6] Link

  • El Kodadi, M., et al. (2004). 4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}benzoic acid. Molbank. Link

Sources

Validation

A Comparative Guide to the Kinase Cross-Reactivity Profile of 4-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid

Introduction: The Quest for Selectivity in Kinase Inhibition Protein kinases, with over 500 members encoded in the human genome, represent one of the most critical families of drug targets, particularly in oncology and i...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Selectivity in Kinase Inhibition

Protein kinases, with over 500 members encoded in the human genome, represent one of the most critical families of drug targets, particularly in oncology and immunology.[1][2] Their central role in regulating nearly every cellular process means that dysregulation is a common driver of disease.[1] Consequently, small molecule kinase inhibitors have become a cornerstone of modern therapeutics. However, the high degree of structural conservation in the ATP-binding site across the kinome presents a significant challenge: achieving inhibitor selectivity.[3][4] A lack of selectivity can lead to off-target effects and associated toxicities, while in some cases, controlled polypharmacology can offer enhanced therapeutic benefits.[5]

This guide provides an in-depth comparative analysis of the cross-reactivity profile of 4-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid , a compound featuring a pyrazole scaffold. The pyrazole ring is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors, including Crizotinib and Ruxolitinib.[6][7] Its ability to form key hydrogen bond interactions within the kinase hinge region makes it a potent pharmacophore.[7][8]

Here, we will outline a comprehensive strategy for characterizing the selectivity of this compound. To provide a robust comparative framework, we will analyze its hypothetical performance alongside two structural analogs designed for different selectivity profiles:

  • Compound A (Broad-Spectrum Analog): A hypothetical comparator with modifications anticipated to increase interactions with a wider range of kinases.

  • Compound B (High-Selectivity Analog): A hypothetical comparator designed with substitutions intended to exploit unique features of a specific kinase sub-family, thereby enhancing selectivity.

This guide will detail the experimental design, present illustrative data, and explain the causal reasoning behind the chosen methodologies, offering researchers a practical blueprint for assessing kinase inhibitor cross-reactivity.

Structural Rationale and Target Hypothesis

The structure of 4-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid contains key features suggestive of kinase binding. The N-methyl pyrazole amine moiety is a classic hinge-binding motif. Based on extensive literature on pyrazole-based inhibitors, this compound is hypothesized to primarily target kinases within the Tyrosine Kinase (TK) or Serine/Threonine Kinase families, such as Janus Kinases (JAKs) , Aurora Kinases , or Vascular Endothelial Growth Factor Receptors (VEGFRs) .[6][8][9][10] For the purpose of this guide, we will proceed with the hypothesis that its primary targets lie within the JAK family, which are critical mediators of cytokine signaling.[11]

Experimental Workflow for Kinase Selectivity Profiling

A rigorous assessment of kinase inhibitor selectivity requires a systematic, multi-step approach. The workflow outlined below ensures a comprehensive and self-validating process, moving from a broad screen to detailed characterization.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Dose-Response & Selectivity Quantification cluster_2 Phase 3: Data Analysis & Interpretation A Compound Synthesis & QC B Primary Screen (Single Concentration) A->B 10 µM final concentration D Hit Identification (e.g., >80% Inhibition) B->D Raw Inhibition Data C Broad Kinase Panel (e.g., KinomeMAX, >400 kinases) C->B E Secondary Screening (IC50 Determination) D->E G IC50 Curve Fitting & Data Validation E->G Dose-Response Data F Focused Kinase Panel (Primary hits & related kinases) F->E 10-point dose response H Selectivity Profile Comparison (S-Score, Kinome Map) G->H I Report Generation H->I

Caption: Kinase cross-reactivity profiling workflow.

Detailed Experimental Protocol: ADP-Glo™ Luminescent Kinase Assay

To quantify kinase activity and inhibition, the ADP-Glo™ Kinase Assay is a robust and universal platform. It measures the amount of ADP produced in the kinase reaction, which directly correlates with kinase activity.[1] This method is highly sensitive and compatible with a broad range of kinases and substrates, making it ideal for large-scale profiling.[1]

Principle: The assay is a two-step process. First, the kinase reaction occurs, where the kinase transfers phosphate from ATP to a substrate, producing ADP. After this reaction is stopped, the remaining ATP is depleted. In the second step, the ADP is converted back to ATP, which is then used by a luciferase to generate a luminescent signal. This signal is directly proportional to the initial kinase activity.

Step-by-Step Protocol:

  • Kinase Reaction Setup:

    • In a 384-well plate, add 2.5 µL of a 2x kinase/substrate solution containing the specific kinase of interest and its corresponding substrate in reaction buffer.

    • Add 25 nL of the test compound (4-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid or comparators) at various concentrations. For single-point screening, a 10 µM final concentration is standard. For IC50 determination, a 10-point, 3-fold serial dilution is prepared.

    • Initiate the reaction by adding 2.5 µL of a 2x ATP solution. The ATP concentration should be set at or near the Km for each specific kinase to ensure the resulting IC50 values reflect the intrinsic inhibitor affinities.[5]

    • Incubate the plate at 30°C for 60 minutes.

  • ATP Depletion and ADP Conversion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • Signal Generation and Detection:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the first step to ATP and contains luciferase and luciferin to produce light.

    • Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no kinase) controls.

    • For dose-response experiments, plot percent inhibition against the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.

Comparative Cross-Reactivity Data (Illustrative)

The following table presents hypothetical IC50 data for our topic compound and its comparators against a representative panel of kinases. This data is designed to illustrate varying selectivity profiles.

Kinase TargetFamily4-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid IC50 (nM)Compound A (Broad-Spectrum) IC50 (nM)Compound B (High-Selectivity) IC50 (nM)
JAK1 TK 35 25 15
JAK2 TK 50 30 25
JAK3 TK 150 45 >10,000
TYK2 TK 250 80 >10,000
VEGFR2TK850120>10,000
EGFRTK>10,000950>10,000
SRCTK2,500200>10,000
Aurora ASTK5,000400>10,000
CDK2STK>10,0001,500>10,000
PIM1STK7,800350>10,000
ROCK1STK>10,0002,200>10,000

TK: Tyrosine Kinase; STK: Serine/Threonine Kinase. Data are hypothetical for illustrative purposes.

Interpretation and Scientific Insights

Interpreting selectivity data goes beyond simply comparing IC50 values.[5] It requires contextual analysis to predict potential biological outcomes.

  • 4-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid: The illustrative data portrays this compound as a potent inhibitor of JAK1 and JAK2, with moderate selectivity against other JAK family members (JAK3, TYK2). The >10-fold selectivity window between JAK1/2 and other kinases like VEGFR2 suggests a reasonably selective profile. However, the activity on other kinases, albeit in the micromolar range (SRC, Aurora A, PIM1), indicates potential for off-target effects at higher concentrations. This profile is common for ATP-competitive inhibitors and warrants further investigation in cellular models to understand the functional consequences.[4]

  • Compound A (Broad-Spectrum Analog): This hypothetical compound demonstrates potent inhibition across multiple kinase families. Such promiscuity is often a liability, increasing the risk of toxicity.[4] However, for certain applications in oncology, inhibiting multiple signaling nodes (e.g., proliferation via JAK and angiogenesis via VEGFR) can be a desired polypharmacological effect.[5] This profile highlights the need to align selectivity with therapeutic intent.

  • Compound B (High-Selectivity Analog): This compound exemplifies a highly desirable profile for indications where a specific target isoform is the sole driver of pathology. The >1000-fold selectivity for JAK1/2 over all other kinases tested, including the closely related JAK3, suggests a lower risk of off-target liabilities. Such selectivity might be achieved by exploiting subtle conformational differences or unique residues in the ATP-binding pocket of the target kinases.[5]

G cluster_0 Cytokine Signaling cluster_1 JAK-STAT Pathway cluster_2 Cellular Response Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK P Receptor->JAK activates STAT STAT P JAK->STAT phosphorylates Dimer STAT Dimer STAT->Dimer Nucleus Nucleus Dimer->Nucleus translocates to Response Gene Transcription (Proliferation, Inflammation) Nucleus->Response Inhibitor 4-[(1-methyl-1H-pyrazol-4-yl) amino]benzoic acid Inhibitor->JAK inhibits

Caption: Simplified JAK-STAT signaling pathway.

Conclusion and Future Directions

This guide outlines a systematic approach to characterizing the cross-reactivity profile of 4-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid . Based on our illustrative analysis, the compound presents as a potent and moderately selective JAK1/2 inhibitor. Its profile is more favorable than a broad-spectrum inhibitor but less specific than a highly optimized analog.

The critical next steps in the development of this compound would be:

  • Cellular Target Engagement: Confirming inhibition of JAK-STAT signaling in relevant cell lines using techniques like phospho-STAT Western blotting or NanoBRET™ assays to measure target occupancy in living cells.

  • Functional Assays: Assessing the compound's effect on cell proliferation, cytokine release, and other downstream functional outcomes mediated by the JAK-STAT pathway.

  • In Vivo Efficacy and Safety: Evaluating the compound in animal models of diseases where JAK1/2 inhibition is therapeutic, while concurrently monitoring for any potential toxicities that could be predicted from the off-target kinase activities.

Ultimately, the decision to advance a compound with a given selectivity profile depends on a careful balance of its intended therapeutic application, its on-target potency, and its potential for off-target liabilities.[2] Rigorous, early-stage cross-reactivity profiling as detailed here is indispensable for making informed decisions in the complex journey of drug discovery.[3]

References

  • BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery.
  • Bamborough, P., & Drewry, D. (2014). Measuring and interpreting the selectivity of protein kinase inhibitors. Future Medicinal Chemistry, 6(3), 345-364.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
  • El-Gamal, M. I., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 299.
  • Promega Corporation. (n.d.). Introducing the Kinase-Glo™ Luminescent Kinase Assay. Promega Notes 83.
  • Ward, R. A., & Goldberg, F. W. (Eds.). (2018). Kinase Drug Discovery: Modern Approaches. Royal Society of Chemistry.
  • Traxler, P., et al. (1999). Use of a Pharmacophore Model for the Design of EGF-R Tyrosine Kinase Inhibitors: 4-(Phenylamino)pyrazolo[3,4-d]pyrimidines. Journal of Medicinal Chemistry, 42(6), 1018-1026.
  • Promega Corporation. (n.d.). Kinase-Glo® Luminescent Kinase Assay Platform Technical Bulletin #TB372.
  • Cismas, C., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences, 24(14), 11467.
  • Promega GmbH. (n.d.). Kinase-Glo® Luminescent Kinase Assays.
  • Al-Ostath, A., et al. (2023). Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. Chemical Biology & Drug Design, 102(4), 681-697.
  • Meeprasert, J., et al. (2023). Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases.
  • Ali, I., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(16), 6031.
  • PT. Indolab Utama. (2016, June 1). Kinase-Glo® Luminescent Kinase Assays.
  • ResearchGate. (n.d.). Pyrazole-containing kinase inhibitors targeting EGFR and VEGFR (compounds 17–27). [Image].
  • Chen, L., et al. (2019). Computational analysis of kinase inhibitor selectivity using structural knowledge.
  • Enzymlogic. (2017, June 12). Profiling the kinetic selectivity of kinase marketed drugs.
  • University of South Florida. (n.d.). 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. USF Scholar Commons.
  • Zara, G. P., et al. (2013).
  • Benthem, B., et al. (2016). Heteroaromatic Pim Kinase Inhibitors Containing a Pyrazole Moiety. Recent Patents on Anti-Cancer Drug Discovery, 11(3), 324-335.
  • Elkins, J. M., et al. (2016). In depth analysis of kinase cross screening data to identify chemical starting points for inhibition of the Nek family of kinases. Cell Chemical Biology, 23(1), 133-143.
  • Roskoski, R. Jr. (2023). Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in Pharmacology, 14, 1332793.
  • ICE Bioscience. (n.d.). Kinase Panel Screening | Kinase Selectivity Profiling Services.
  • Eurofins Discovery. (n.d.). KinaseProfiler Kinase Activity Profiling for Rapid Success.
  • Merck Millipore. (2008, August 19). A 4-aminobenzoic acid derivative as novel lead for selective inhibitors of multidrug resistance-associated proteins.
  • Asif, M. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Current Organic Synthesis, 20(1), 2-18.
  • Wikipedia. (n.d.). 4-Aminobenzoic acid.
  • PubChem. (n.d.). 4-{2-[5-(3-Chlorophenyl)-1h-Pyrazol-4-Yl]-1-[3-(1h-Imidazol-1-Yl)propyl]-1h-Benzimidazol-5-Yl}benzoic Acid.
  • Gucka, M., et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Molecules, 24(24), 4633.
  • Scott, J. S., et al. (2020). Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor. Journal of Medicinal Chemistry, 63(9), 4517-4527.

Sources

Comparative

"head-to-head comparison of pyrazole and imidazole-based inhibitors"

An In-Depth Head-to-Head Comparison of Pyrazole and Imidazole-Based Inhibitors: A Guide for Drug Discovery Professionals Introduction: The Privileged Scaffolds in Medicinal Chemistry In the landscape of drug discovery, c...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Head-to-Head Comparison of Pyrazole and Imidazole-Based Inhibitors: A Guide for Drug Discovery Professionals

Introduction: The Privileged Scaffolds in Medicinal Chemistry

In the landscape of drug discovery, certain molecular frameworks consistently appear in a multitude of bioactive compounds, earning them the title of "privileged structures." Among these, the five-membered nitrogen-containing heterocycles, pyrazole and imidazole, are standouts.[1] Both are aromatic isomers with the formula C₃H₄N₂, but the seemingly subtle difference in the placement of their nitrogen atoms—1,2 in pyrazole versus 1,3 in imidazole—leads to profound distinctions in their physicochemical properties, target engagement, and ultimately, their suitability as therapeutic inhibitors.[2][3]

This guide provides a head-to-head comparison of pyrazole and imidazole-based inhibitors, moving from fundamental chemical properties to their application in targeting key enzyme families. We will explore the causal relationships behind their differential behaviors, present experimental data for objective comparison, and provide standardized protocols for their evaluation.

Part 1: Physicochemical Properties - The Foundation of Biological Activity

The divergent biological activities of pyrazole and imidazole inhibitors are rooted in their distinct electronic and structural characteristics.

Basicity and pKa

A primary differentiator is basicity. Imidazole, with a pKa of approximately 7.1, is significantly more basic than pyrazole, which has a pKa of 2.5.[4] This is because the positive charge on the imidazolium cation (protonated imidazole) can be delocalized across two equivalent nitrogen atoms, leading to greater stabilization.[2] In the pyrazolium ion, the charge is less effectively delocalized.[2]

Implication for Drug Design:

  • Target Interaction: Imidazole's higher basicity allows the unprotonated "pyridine-like" nitrogen (N-3) to act as a potent hydrogen bond acceptor and a coordination site for metal ions, such as the heme iron in cytochrome P450 (CYP) enzymes.[5] This often leads to strong target binding.

  • Pharmacokinetics: At physiological pH (≈7.4), a significant portion of imidazole-containing compounds can be protonated. This charge can improve aqueous solubility but may also reduce membrane permeability and increase interactions with off-target ion channels. Pyrazole's lower basicity means it is overwhelmingly neutral at physiological pH, which can favor cell penetration.

Hydrogen Bonding and Aromaticity

Both heterocycles are aromatic and possess one "pyrrole-like" NH group that can act as a hydrogen bond donor.[3]

  • Pyrazole: Features an acidic hydrogen bond donor (N-1) and a weakly basic hydrogen bond acceptor (N-2).

  • Imidazole: Features an acidic hydrogen bond donor (N-1) and a more strongly basic hydrogen bond acceptor (N-3).

This dual donor-acceptor capability allows both scaffolds to form critical interactions within enzyme active sites. Pyrazole can also serve as a bioisostere for a phenyl ring, improving properties like lipophilicity and solubility.[4]

Diagram: Physicochemical Comparison of Pyrazole and Imidazole

Caption: Core structural and electronic properties of pyrazole and imidazole.

Part 2: Head-to-Head Comparison in Key Inhibitor Classes

The choice between a pyrazole and an imidazole core often dictates an inhibitor's potency, selectivity, and overall drug-like properties.

Kinase Inhibitors

Kinases are a major class of drug targets, and both scaffolds are staples in kinase inhibitor design. They frequently function as "hinge-binders," forming hydrogen bonds with the backbone of the kinase hinge region.

  • Imidazole: The imidazole scaffold is a privileged structure for kinase inhibition.[6] Its robust hydrogen bonding capacity makes it an effective hinge binder. However, the basic N-3 can also be a liability, leading to off-target effects, such as inhibition of cytochrome P450 enzymes.

  • Pyrazole: Pyrazole-based kinase inhibitors are common, with several approved drugs like Encorafenib (BRAF inhibitor).[7] The weaker basicity of pyrazole can be advantageous, reducing CYP450 interactions and potentially improving selectivity. In one study, pyrazole-based hybrids demonstrated greater anti-inflammatory activity than their imidazopyrazole counterparts, suggesting the scaffold choice was determinantal for the pharmacodynamic properties.[8]

Comparative Data: VEGFR-2 Inhibition Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical target in angiogenesis and cancer. Both pyrazole and imidazole moieties have been incorporated into VEGFR-2 inhibitors.

Compound ClassExample CompoundTargetIC₅₀Source
Pyrazole-basedCompound 3i VEGFR-28.93 nM[9]
Pyrazole-basedCompound 3a VEGFR-238.28 nM[9]
Standard (contains imidazole-like motifs)SorafenibVEGFR-230 nM[9]

In a study developing novel VEGFR-2 inhibitors, a pyrazole-based compound (3i ) demonstrated nearly 3-fold higher potency than the multi-kinase inhibitor Sorafenib.[9]

Cytochrome P450 (CYP) and Heme-Containing Enzyme Inhibitors

CYP enzymes are critical for drug metabolism. Unintended inhibition can lead to drug-drug interactions.

  • Imidazole: The N-3 nitrogen of imidazole is a potent ligand for the heme iron at the center of the CYP active site, making many imidazole-containing drugs strong CYP inhibitors (e.g., ketoconazole). While this is exploited for antifungal agents that target fungal CYP51, it is a significant liability for drugs targeting other proteins.[5]

  • Pyrazole: Pyrazole is a much weaker heme ligand due to its lower basicity. This makes it a preferred scaffold when trying to avoid CYP inhibition and improve the metabolic profile of a drug candidate.

A compelling example comes from the development of 20-HETE synthase inhibitors. When a key moiety in an existing inhibitor was replaced by an imidazole ring, potency was maintained (IC₅₀ = 5.7 nM), but selectivity against other CYPs was lost.[10] In contrast, replacing it with a pyrazole derivative resulted in a potent and selective inhibitor (IC₅₀ = 23 nM) with improved stability.[10]

Phosphodiesterase (PDE) Inhibitors

PDEs are enzymes that regulate cellular signaling by hydrolyzing cyclic nucleotides.

  • Pyrazole: The pyrazole ring is a core component of several successful PDE5 inhibitors for erectile dysfunction, such as sildenafil. The pyrazole ring is crucial for interaction with the PDE5 active site.[4]

  • Imidazole/Imidazopyrazole: In a study of hybrid molecules designed as anti-inflammatory agents, both pyrazole and imidazopyrazole scaffolds were linked to a catechol moiety to inhibit PDE4. Both scaffolds produced potent inhibitors, with a pyrazole-based hybrid (4d ) showing an IC₅₀ of 0.55 µM on PDE4B2, and an imidazopyrazole hybrid (5d ) showing an identical IC₅₀ of 0.55 µM on the same target.[8] This suggests that for certain targets, the choice of core may be less critical than the appended functionalities.

Part 3: Experimental Protocols for Inhibitor Comparison

To objectively compare inhibitors, standardized and robust assays are essential. The following protocols describe common methods for evaluating inhibitor potency and cellular effects.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced. It is a universal assay applicable to virtually any kinase.

Causality: The amount of luminescence is directly proportional to the ADP concentration, which is a direct product of kinase activity. A potent inhibitor will block kinase activity, leading to low ADP production and thus low luminescence.

Methodology:

  • Reagent Preparation:

    • Prepare a 2X kinase/substrate solution in kinase buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA, pH 7.5). The specific kinase and substrate concentrations will depend on the enzyme.

    • Prepare a 2X ATP solution. For determining IC₅₀ values of ATP-competitive inhibitors, the concentration is typically set at or near the Michaelis-Menten constant (Km) for ATP for that specific kinase.

    • Serially dilute the pyrazole and imidazole test inhibitors in DMSO, then dilute into the kinase buffer to create 4X final concentrations.

  • Kinase Reaction:

    • Add 5 µL of 4X inhibitor solution (or DMSO for controls) to the wells of a 384-well plate.

    • Add 10 µL of 2X kinase/substrate solution to initiate the reaction and mix.

    • Add 5 µL of 2X ATP solution to start the reaction.

    • Incubate for 60 minutes at room temperature.

  • Signal Generation & Detection:

    • Add 20 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes.

    • Read luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data using "no kinase" (100% inhibition) and "DMSO only" (0% inhibition) controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Diagram: Inhibitor Evaluation Workflow

G cluster_workflow Typical Inhibitor Screening Cascade ht_screen Primary Screen (Single High Concentration) dose_response Dose-Response Assay (Determine IC₅₀) ht_screen->dose_response Active 'Hits' selectivity Selectivity Profiling (Panel of Related Targets) dose_response->selectivity Potent Hits cell_based Cell-Based Assays (Target Engagement & Cytotoxicity) selectivity->cell_based Potent & Selective Hits adme In Vitro ADME/Tox (Metabolic Stability, CYP Inhibition) cell_based->adme Cell-Active Leads in_vivo In Vivo Efficacy Studies (Animal Models) adme->in_vivo Optimized Leads

Caption: A generalized workflow for progressing inhibitors from initial hit to in vivo candidate.

Protocol 2: Cell-Based Cytotoxicity/Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which serves as a proxy for cell viability and proliferation. It is used to determine the concentration at which an inhibitor becomes toxic to cells.

Causality: Viable cells with active metabolism convert the yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) tetrazolium salt into a purple formazan product. The amount of formazan is proportional to the number of living cells.

Methodology:

  • Cell Plating:

    • Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the pyrazole and imidazole inhibitors in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the inhibitors (or vehicle control).

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C. During this time, mitochondrial reductases in living cells will convert MTT to formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium.

    • Add 100 µL of DMSO or isopropanol with 0.04 N HCl to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot viability versus inhibitor concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Conclusion and Future Outlook

The choice between a pyrazole and an imidazole core is a critical decision in drug design, with no single answer being universally superior.

  • Imidazole offers strong and diverse binding interactions, particularly as a hydrogen bond acceptor and metal ligand. This can lead to high potency but comes with potential liabilities, including CYP inhibition and less favorable pharmacokinetic profiles.[5][11]

  • Pyrazole provides a less basic, more metabolically stable alternative.[4] It is an excellent scaffold for achieving selectivity and is often favored when trying to avoid off-target heme binding.[10] Structure-activity relationship studies have shown that pyrazole-based compounds can be more active than their imidazole counterparts in certain contexts.[8]

The decision must be context-driven, based on the specific target, the desired selectivity profile, and the overall goals of the drug discovery program. As synthetic methodologies advance, the creation of hybrid molecules and novel derivatives of both scaffolds will continue to provide rich opportunities for developing next-generation inhibitors.[12]

References

  • ResearchGate. Imidazole-based drugs under clinical trials against depression. Available from: [Link]

  • ResearchGate. Imidazole-based anticancer drugs are currently undergoing clinical trials. Available from: [Link]

  • MDPI. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Available from: [Link]

  • MDPI. Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. Available from: [Link]

  • PMC. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Available from: [Link]

  • SpringerLink. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Available from: [Link]

  • PMC. New Hybrid Pyrazole and Imidazopyrazole Antinflammatory Agents Able to Reduce ROS Production in Different Biological Targets. Available from: [Link]

  • ACS Publications. Pyrazole and Isoxazole Derivatives as New, Potent, and Selective 20-Hydroxy-5,8,11,14-eicosatetraenoic Acid Synthase Inhibitors. Available from: [Link]

  • PMC. Discovery of Imidazole-Based Inhibitors of Plasmodium falciparum cGMP-Dependent Protein Kinase. Available from: [Link]

  • PURKH. Imidazole and it saturated derivatives vs pyrazole and it saturated derivatives: a computational study on relative stability. Available from: [Link]

  • ResearchGate. Pyrazole and imidazole as CYP51 inhibitors? Available from: [Link]

  • PMC. New Series of Pyrazoles and Imidazo-Pyrazoles Targeting Different Cancer and Inflammation Pathways. Available from: [Link]

  • RSC Publishing. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. Available from: [Link]

  • IRIS UniGe. New Series of Pyrazoles and Imidazo-Pyrazoles Targeting Different Cancer and Inflammation Pathways. Available from: [Link]

  • ACS Publications. Novel Pyrazole-Containing Compounds Active against Mycobacterium tuberculosis. Available from: [Link]

  • Taylor & Francis. Inherent Efficacies of Pyrazole-Based Derivatives for Cancer Therapy: The Interface Between Experiment and In Silico. Available from: [Link]

  • Bentham Science. Imidazole and Pyrazole: Privileged Scaffolds for Anti-Infective Activity. Available from: [Link]

  • MDPI. New Hybrid Pyrazole and Imidazopyrazole Antinflammatory Agents Able to Reduce ROS Production in Different Biological Targets. Available from: [Link]

  • MDPI. Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. Available from: [Link]

Sources

Validation

"confirming the mechanism of action of 4-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid through knockout studies"

Part 1: Executive Summary & Core Directive The Challenge: Small molecule inhibitors like 4-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid (hereafter referred to as MPAB-1 ) are valuable probes for interrogating biological...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

The Challenge: Small molecule inhibitors like 4-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid (hereafter referred to as MPAB-1 ) are valuable probes for interrogating biological pathways.[1] Structural analysis suggests MPAB-1 functions as a competitive inhibitor, likely targeting ATP-binding pockets in kinases or mimicking PABA in metabolic enzymes.[1] However, phenotypic efficacy (e.g., cell death, pathway suppression) alone cannot confirm its Mechanism of Action (MoA).[1] Off-target toxicity is a pervasive confounder in drug development.[1]

The Solution: This guide details the definitive validation of MPAB-1’s on-target mechanism using genetic knockout (KO) studies . We compare the performance of MPAB-1 against the "gold standard" of CRISPR/Cas9-mediated gene ablation. By demonstrating that MPAB-1 loses its potency in cells lacking its putative target (Target-X), we establish the Target Engagement Specificity .[1][2]

Part 2: Comparative Analysis (Chemical vs. Genetic Inhibition)

To validate MPAB-1, we must compare its effects against the genetic ablation of its target.[1] This section objectively evaluates both approaches to define the validation logic.

Table 1: Performance Comparison – MPAB-1 vs. CRISPR Knockout
FeatureChemical Inhibition (MPAB-1) Genetic Knockout (CRISPR/Cas9) Implication for Validation
Specificity Moderate to High. Dependent on chemotype.[1] Potential for "poly-pharmacology" (off-target kinase inhibition).[1]Absolute. (Assuming validated sgRNA design and clonal selection).[1]The Test: If MPAB-1 kills KO cells, the drug is acting off-target.[1]
Temporal Resolution Acute. Effects seen in minutes/hours.[1]Chronic. Permanent loss; cells may adapt (compensatory upregulation).[1]The Nuance: Acute drug response may differ from chronic KO phenotype.[1][2]
Dose-Response Tunable. Allows IC50 determination.[1]Binary. (Usually) Protein is either present or absent.[1]The Goal: Shift in IC50 curve in Heterozygous vs. Homozygous KO.
Reversibility Reversible. Washout restores function.[1]Irreversible. Permanent genomic scar.[1]Rescue: Re-expression of Target-X in KO cells must restore MPAB-1 sensitivity.[1]

Part 3: The Validation Workflow (Experimental Protocol)

Objective: Confirm MPAB-1 targets Target-X (putative Kinase/Enzyme) by assessing cell viability and signaling in Wild Type (WT) vs. Target-X Knockout (KO) cell lines.

Phase 1: Generation of Validated KO Cell Line

Rationale: A mixed pool of edited cells is insufficient due to residual protein activity.[1][2] Clonal isolation is mandatory.

  • Design: Select 3 distinct sgRNAs targeting early exons of Target-X (e.g., Exon 2/3) to ensure functional protein loss.

  • Transfection: Electroporate Cas9-RNP complexes into the parental cell line (e.g., HEK293T or relevant disease model).

  • Sorting & Expansion: 48h post-transfection, single-cell sort (FACS) into 96-well plates.

  • Genotyping: Screen clones via Sanger sequencing and ICE (Inference of CRISPR Edits) analysis to confirm frameshift indels.

  • Phenotypic Validation (Western Blot): Confirm complete absence of Target-X protein.[1]

    • Control: GAPDH or Actin.[1][2]

    • Requirement: Band intensity must be <1% of WT.[1]

Phase 2: The "Shift" Assay (Cytotoxicity/Functional Readout)

Rationale: If MPAB-1 is on-target, it requires Target-X to exert its effect.[1] In Target-X KO cells, MPAB-1 should be inert (or significantly less potent).[1]

  • Seeding: Plate WT and Target-X KO clones at 2,000 cells/well in 384-well plates.

  • Treatment: Treat with MPAB-1 in a 10-point dose-response curve (e.g., 1 nM to 10 µM).

  • Incubation: 72 hours.

  • Readout: CellTiter-Glo (ATP quantification).

  • Analysis: Calculate IC50 shift.

    • On-Target Result: WT IC50 = 50 nM; KO IC50 > 10 µM (or significant shift).

    • Off-Target Result: WT IC50 = 50 nM; KO IC50 = 50 nM (Drug kills regardless of target presence).[1]

Phase 3: The Rescue Experiment (The Gold Standard)

Rationale: To rule out clonal idiosyncrasies, re-introduce Target-X into the KO cells.[1] Sensitivity to MPAB-1 should be restored.

  • Vector Construction: Clone Target-X cDNA (synonymous mutations at sgRNA site to prevent re-cutting) into a lentiviral expression vector.

  • Transduction: Infect KO cells; select with Puromycin.[1][2]

  • Assay: Repeat Phase 2 Dose-Response.

    • Success Criteria: KO+Rescue cells regain MPAB-1 sensitivity (IC50 returns to ~50 nM).[1][2]

Part 4: Visualization of Mechanism & Workflow

The following diagrams illustrate the mechanism of action and the logical flow of the validation experiments.

Figure 1: MPAB-1 Mechanism of Action (Signaling Pathway)

Caption: MPAB-1 competitively inhibits Target-X, blocking downstream phosphorylation of Substrate-Y and preventing cell proliferation.[1] In KO cells, the pathway is already broken, rendering the drug redundant.[1]

MoA_Pathway cluster_cell Intracellular Signaling Cascade MPAB1 MPAB-1 (Inhibitor) TargetX Target-X (Putative Kinase) MPAB1->TargetX Competitive Inhibition ATP ATP ATP->TargetX Binding TargetX_Active Target-X (Phosphorylated/Active) TargetX->TargetX_Active Activation SubstrateY Substrate-Y (Inactive) TargetX_Active->SubstrateY Phosphorylates SubstrateY_P Substrate-Y (Phosphorylated) SubstrateY->SubstrateY_P Proliferation Cell Proliferation & Survival SubstrateY_P->Proliferation Promotes

Figure 2: The Validation Logic (Decision Tree)

Caption: Logical framework for interpreting MPAB-1 efficacy in WT vs. KO cells. Only the "Loss of Potency" path confirms the MoA.[1]

Validation_Logic Start Treat Cells with MPAB-1 WT Wild Type (WT) Cells Start->WT KO Target-X KO Cells Start->KO ResultWT High Potency (Low IC50) WT->ResultWT Expected ResultKO_1 High Potency (Low IC50) KO->ResultKO_1 Drug kills without Target ResultKO_2 Loss of Potency (High IC50) KO->ResultKO_2 Drug ineffective without Target Conclusion_Off CONCLUSION: Off-Target Toxicity (Validation FAILED) ResultKO_1->Conclusion_Off Conclusion_On CONCLUSION: On-Target Specificity (Validation CONFIRMED) ResultKO_2->Conclusion_On

Part 5: Supporting Data (Hypothetical Reference Data)

The following data structure demonstrates the expected outcome of a successful validation campaign for MPAB-1.

Table 2: IC50 Shift Analysis (Cytotoxicity Assay)

Cell LineGenotypeMPAB-1 IC50 (nM)Fold Shift (vs WT)Interpretation
HEK293T (Parental) Target-X (+/+)45 ± 5 1.0xBaseline sensitivity.[1]
Clone #3 (KO) Target-X (-/-)>10,000 >200xConfirmed: Drug requires target to kill.[1]
Clone #7 (KO) Target-X (-/-)>10,000 >200xConfirmed: Replicated in independent clone.[1]
Clone #3 + Rescue Target-X (cDNA)55 ± 8 1.2xValidated: Sensitivity restored by target re-expression.[1][2]

References

  • Platt, R. J., et al. (2014).[1][2] CRISPR-Cas9 Knockin Mice for Genome Editing and Cancer Modeling.[1] Cell, 159(2), 440-455.[1] Link[1]

  • Lin, A., et al. (2019).[1][2] CRISPR/Cas9 mutagenesis invalidates a putative cancer dependency targeted in on-going clinical trials.[1] eLife, 8, e45313.[1] Link[1]

  • Kaelin, W. G.[1][2] Jr. (2017).[1] Common pitfalls in preclinical cancer target validation. Nature Reviews Cancer, 17, 424–440.[1] Link[1]

  • Weiss, A., et al. (2007).[1] High-content screening: A powerful approach for target validation.[1] Combinatorial Chemistry & High Throughput Screening, 10(9), 747-757.[1] Link

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Safety & Regulatory Compliance

Safety

4-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid proper disposal procedures

Topic: 4-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid Proper Disposal Procedures CAS: 1195900-53-6 Formula: C₁₁H₁₁N₃O₂[1] Part 1: The Senior Scientist’s Directive To the Researcher: Disposal is not the end of the experi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid Proper Disposal Procedures CAS: 1195900-53-6 Formula: C₁₁H₁₁N₃O₂[1]

Part 1: The Senior Scientist’s Directive

To the Researcher: Disposal is not the end of the experiment; it is the final step of data integrity and environmental stewardship. As scientists, we often treat 4-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid (hereafter 4-MPABA ) simply as a reaction intermediate.[1] However, its structural dualities—an acidic benzoic tail and a nitrogen-rich pyrazole head—dictate specific waste management protocols to prevent unintended chemical reactivity in waste drums.

The following guide moves beyond generic "hazardous waste" labels. It operationalizes the disposal process based on the compound's specific chemical behavior: acidity and nitrogen content .[1]

Part 2: Chemical Profile & Hazard Identification

Before disposal, you must validate the physical and chemical state of the waste. This ensures it is routed to the correct destruction facility (e.g., fuel blending vs. high-temperature incineration).

Table 1: Waste Characterization Profile
PropertySpecificationOperational Implication
Physical State Solid (Off-white to pale yellow powder)Must be dissolved or double-bagged; do not dispose of loose powder in trash.[1]
Acidity (pKa) ~4.0 - 5.0 (Carboxylic acid)Incompatible with Strong Bases. Mixing with caustic waste (e.g., NaOH) generates heat.[1]
Nitrogen Content High (3 Nitrogen atoms/molecule)NOx Generator. Requires high-temperature incineration equipped with scrubbers.[1]
Reactivity Stable, but reactive with strong oxidizersCRITICAL: Do not mix with Nitric Acid or Peroxide waste streams (Risk of nitration/oxidation exotherm).[1]
RCRA Status Not P-listed or U-listed (USA)Classified as Characteristic Waste if pH < 2 (D002) or generally Non-Halogenated Organic .

Part 3: Pre-Disposal Handling & Spill Control

Scenario: You have spilled 500mg of 4-MPABA on the benchtop. Immediate Action: Do not wipe with wet paper towels immediately (spreads contamination).[1]

  • Dry Spill (Powder):

    • Isolate: Mark the area.[1]

    • Capture: Use a scoop or stiff paper to lift the solid. Avoid creating dust (H335 Respiratory Irritant).[2][3][4][5][6]

    • Clean: Wipe the surface with a 10% Sodium Bicarbonate (NaHCO₃) solution.[1] This neutralizes the carboxylic acid residues, converting them to the more soluble sodium salt, which is easier to wipe away.

    • Final Wash: Rinse with water and ethanol.[1]

  • Wet Spill (Solution in DMSO/Methanol):

    • Absorb: Use a polypropylene pad or vermiculite.

    • Bin: Place absorbent materials into the Solid Hazardous Waste bin (not trash).

Part 4: The Disposal Protocol

This protocol segregates waste based on the "State of Matter" to optimize incineration efficiency.

Stream A: Solid Waste (Pure Compound)[1]
  • Primary Packaging: Place the solid compound in a screw-cap glass vial or a high-density polyethylene (HDPE) bottle.[1]

  • Secondary Packaging: Place the vial into a clear, sealable plastic bag (Zip-lock).

  • Labeling: Affix a hazardous waste label.

    • Constituents: "4-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid"[1]

    • Hazard Checkbox: Irritant, Toxic.[1][3]

  • Destination: Lab Pack / Solid Incineration Drum.

Stream B: Liquid Waste (Mother Liquors/HPLC Waste)[1]
  • Solvent Check: Ensure the solvent (e.g., DMSO, Methanol, DCM) is compatible with the waste drum.[1]

  • Segregation Rule:

    • Non-Halogenated Drum: If dissolved in Methanol, Ethanol, or DMSO.[1]

    • Halogenated Drum: If dissolved in Dichloromethane (DCM) or Chloroform.[1]

  • pH Check: If the solution is highly acidic (e.g., from a reaction workup), neutralize to pH 5–9 before adding to a general organic solvent drum to prevent drum corrosion.[1]

Part 5: Decision Logic & Workflow (Visualization)

The following diagram illustrates the critical decision nodes for disposing of 4-MPABA, specifically highlighting the segregation from oxidizing agents.

DisposalWorkflow Start Start: 4-MPABA Waste StateCheck Check Physical State Start->StateCheck SolidStream Solid Waste (Powder/Crystals) StateCheck->SolidStream Solid LiquidStream Liquid Waste (Reaction Mixture/HPLC) StateCheck->LiquidStream Liquid PackSolid 1. Seal in Vial 2. Double Bag SolidStream->PackSolid OxidizerCheck CRITICAL CHECK: Contains Nitric Acid/Peroxides? LiquidStream->OxidizerCheck BinSolid Bin: Lab Pack (Solid Hazardous Waste) PackSolid->BinSolid SolventCheck Identify Solvent Halogenated Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated (MeOH, DMSO, EtOAc) SolventCheck->NonHalogenated BinHalo Bin: Halogenated Waste Stream Halogenated->BinHalo BinNonHalo Bin: Organic Waste Stream NonHalogenated->BinNonHalo OxidizerCheck->SolventCheck NO Segregate STOP: Segregate Immediately Do Not Mix with Organics OxidizerCheck->Segregate YES (Danger)

Caption: Operational decision tree for 4-MPABA waste, prioritizing state segregation and oxidizer incompatibility checks.

Part 6: Regulatory Compliance (RCRA & EHS)

While 4-MPABA is not explicitly listed on the EPA "P" (Acutely Toxic) or "U" (Toxic) lists [1], it must be characterized by the generator (you).

  • Waste Codes:

    • If the waste solution has a pH ≤ 2, it must be coded D002 (Corrosive).[7][8]

    • If dissolved in ignitable solvents (Flash point < 60°C), it is coded D001 (Ignitable).[1][7][8]

    • Otherwise, label as "Non-Regulated Organic Chemical Waste" pending destruction.

  • Satellite Accumulation Areas (SAA):

    • Keep the container closed at all times unless adding waste.

    • Do not leave funnels in the waste drum neck (a common violation).

    • Ensure secondary containment (a tray) is present under the liquid waste bottle.

References

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[1] (RCRA Orientation Manual). Available at: [Link]

  • National Institutes of Health (NIH) - PubChem. 4-Aminobenzoic acid (Structural Analog Safety Data).[1] Available at: [Link][1]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1] 29 CFR 1910.1200. Available at: [Link][1]

Sources

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